molecular formula C22H22N6O B560023 (Rac)-IBT6A CAS No. 1022150-12-4

(Rac)-IBT6A

Katalognummer: B560023
CAS-Nummer: 1022150-12-4
Molekulargewicht: 386.4 g/mol
InChI-Schlüssel: GPSQYTDPBDNDGI-MRXNPFEDSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Btk inhibitor 1 R enantiomer is a pyrazolo[3,4-d]pyrimidine derivative as a Btk kinase inhibitor.

Eigenschaften

IUPAC Name

3-(4-phenoxyphenyl)-1-[(3R)-piperidin-3-yl]pyrazolo[3,4-d]pyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N6O/c23-21-19-20(15-8-10-18(11-9-15)29-17-6-2-1-3-7-17)27-28(22(19)26-14-25-21)16-5-4-12-24-13-16/h1-3,6-11,14,16,24H,4-5,12-13H2,(H2,23,25,26)/t16-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPSQYTDPBDNDGI-MRXNPFEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)N2C3=NC=NC(=C3C(=N2)C4=CC=C(C=C4)OC5=CC=CC=C5)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](CNC1)N2C3=NC=NC(=C3C(=N2)C4=CC=C(C=C4)OC5=CC=CC=C5)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1022150-12-4
Record name Ibrutinib N-desacryloyl impurity
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1022150124
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name IBRUTINIB N-DESACRYLOYL IMPURITY
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NR6GN4MC2R
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

(Rac)-IBT6A: A Technical Overview of a Bruton's Tyrosine Kinase Inhibitor Analog

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Rac)-IBT6A is the racemic form of IBT6A, a known impurity of the potent and irreversible Bruton's tyrosine kinase (BTK) inhibitor, Ibrutinib.[1][2] Ibrutinib is a clinically significant therapeutic agent used in the treatment of various B-cell malignancies.[3] The presence of impurities such as this compound is a critical consideration in the pharmaceutical development of Ibrutinib, necessitating a thorough understanding of their chemical properties, synthesis, and potential biological activities. This technical guide provides a comprehensive overview of this compound, including its chemical structure, physicochemical properties, a putative synthesis protocol, and its relationship to the well-characterized BTK signaling pathway.

Chemical Structure and Properties

This compound is a small molecule with a molecular formula of C₂₂H₂₂N₆O.[4] Its structure is closely related to that of Ibrutinib, featuring a pyrazolopyrimidine core.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
CAS Number 1412418-47-3[1]
Molecular Formula C₂₂H₂₂N₆O[4]
Molecular Weight 386.45 g/mol [4]
Appearance Solid Powder[4]
SMILES C1CC(CNC1)N2C3=NC=NC(=C3C(=N2)C4=CC=C(C=C4)OC5=CC=CC=C5)N[4]
Solubility Soluble in DMSO[5]
Storage Powder: -20°C for 3 years; In solvent: -80°C for 1 year[5]

Synthesis Protocol

Putative Synthesis of this compound

Step 1: Mitsunobu Reaction

  • To a solution of 3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine and (S)-1-tert-butoxycarbonyl-3-hydroxypiperidine in a suitable solvent such as tetrahydrofuran (THF), add triphenylphosphine.[7]

  • Cool the mixture to 0°C and slowly add diisopropyl azodicarboxylate (DIAD) or a similar reagent.[7]

  • Allow the reaction to warm to room temperature and stir until completion, monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work up the reaction by quenching with water and extracting the product with an organic solvent.

  • Purify the intermediate product by column chromatography.

Step 2: Boc Deprotection

  • Dissolve the Boc-protected intermediate in a suitable solvent such as dichloromethane (DCM) or dioxane.

  • Add a strong acid, such as hydrochloric acid (HCl) or trifluoroacetic acid (TFA), to remove the Boc protecting group.[6]

  • Stir the reaction at room temperature until the deprotection is complete.

  • Remove the solvent under reduced pressure to obtain the deprotected intermediate, which is the racemic mixture of IBT6A, i.e., this compound.

Step 3: Purification

  • The crude this compound can be purified by preparative high-performance liquid chromatography (HPLC) to obtain the final product of high purity.[8]

  • The structure and purity of the final compound should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).[8]

Biological Activity and Signaling Pathway

Biological Activity

Specific quantitative biological activity data for this compound, such as its IC₅₀ value against BTK, is not extensively reported in publicly available literature. As it is a racemic impurity of Ibrutinib, its activity is presumed to be significantly less than or different from the parent drug. For reference, Ibrutinib is a highly potent, irreversible inhibitor of BTK with an IC₅₀ of 0.5 nM.[5][8][9]

BTK Signaling Pathway

This compound, being structurally related to Ibrutinib, is expected to interact with the Bruton's tyrosine kinase (BTK) signaling pathway. BTK is a critical enzyme in the B-cell receptor (BCR) signaling cascade, which plays a pivotal role in B-cell proliferation, differentiation, and survival.[3][10][11]

The following diagram illustrates the central role of BTK in the B-cell receptor signaling pathway.

BTK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR B-Cell Receptor (BCR) LYN LYN BCR->LYN SYK SYK LYN->SYK PI3K PI3K SYK->PI3K BTK BTK PI3K->BTK activates PLCG2 PLCγ2 BTK->PLCG2 activates PKC PKC PLCG2->PKC NF_kB NF-κB PKC->NF_kB Transcription Gene Transcription (Proliferation, Survival) NF_kB->Transcription Ibrutinib Ibrutinib (this compound Target) Ibrutinib->BTK inhibits

Caption: BTK's central role in the B-cell receptor signaling pathway.

Experimental Protocols

The evaluation of a compound like this compound typically involves a series of in vitro and in vivo experiments to characterize its biological activity and pharmacological properties.

Kinase Inhibitor Profiling Workflow

A general workflow for profiling a potential kinase inhibitor is outlined below.

Kinase_Inhibitor_Workflow A Compound Synthesis & Purification B Biochemical Assays (e.g., Kinase Activity Assay) A->B Characterize in vitro activity C Cell-Based Assays (e.g., Proliferation, Apoptosis) B->C Evaluate cellular effects D In Vivo Efficacy Studies (e.g., Xenograft Models) C->D Assess in vivo efficacy E Pharmacokinetic & Pharmacodynamic (PK/PD) Studies D->E Determine drug exposure & effect F Toxicology Studies E->F Evaluate safety profile G Lead Optimization or Further Development F->G Decision Point

Caption: General experimental workflow for kinase inhibitor profiling.

1. Biochemical Assays (Kinase Activity)

  • Objective: To determine the direct inhibitory effect of this compound on BTK activity.

  • Methodology:

    • Recombinant human BTK enzyme is incubated with a specific substrate (e.g., a fluorescently labeled peptide) and ATP.

    • This compound at various concentrations is added to the reaction mixture.

    • The reaction is allowed to proceed for a defined period at a controlled temperature.

    • The extent of substrate phosphorylation is measured, often using fluorescence resonance energy transfer (FRET), fluorescence polarization (FP), or luminescence-based methods.

    • IC₅₀ values are calculated by plotting the percentage of inhibition against the compound concentration.

2. Cell-Based Assays (Proliferation and Apoptosis)

  • Objective: To assess the effect of this compound on the viability and survival of B-cell lymphoma cell lines that are dependent on BTK signaling.

  • Methodology:

    • Culture relevant B-cell lymphoma cell lines (e.g., TMD8, Ramos) in appropriate media.

    • Treat the cells with increasing concentrations of this compound for a specified duration (e.g., 72 hours).

    • Assess cell proliferation using assays such as MTT, WST-1, or CellTiter-Glo.

    • Evaluate apoptosis by methods like Annexin V/Propidium Iodide staining followed by flow cytometry or by measuring caspase-3/7 activity.

Conclusion

This compound is a notable compound for researchers in the field of drug development, particularly those focused on kinase inhibitors and the quality control of pharmaceuticals like Ibrutinib. While its own biological activity is not well-documented, its structural similarity to a potent BTK inhibitor makes it an important subject for further investigation. The protocols and pathways described in this guide provide a foundational framework for the synthesis, characterization, and biological evaluation of this compound and similar molecules. A comprehensive understanding of such related substances is paramount for ensuring the safety and efficacy of targeted cancer therapies.

References

(Rac)-IBT6A in Research: A Technical Guide to its Application as a Synthetic Precursor for Ibrutinib-Based Tools

Author: BenchChem Technical Support Team. Date: December 2025

(Rac)-IBT6A , the racemic form of an impurity found in the synthesis of the Bruton's tyrosine kinase (Btk) inhibitor Ibrutinib, serves a critical, albeit indirect, role in biochemical research. While not typically used as a direct investigational agent, its utility lies in its function as a key synthetic intermediate for the creation of sophisticated research tools, including activity-based probes and bivalent inhibitors (dimers). These tools are instrumental in elucidating the mechanism of action of Ibrutinib and other Btk inhibitors, profiling their enzymatic targets, and visualizing their engagement with Btk in cellular contexts. This guide provides an in-depth overview of the research applications stemming from this compound, complete with experimental protocols and data for researchers in drug discovery and chemical biology.

The Central Role of Bruton's Tyrosine Kinase (Btk) and its Inhibition by Ibrutinib

Bruton's tyrosine kinase is a non-receptor tyrosine kinase that is a crucial component of the B-cell receptor (BCR) signaling pathway.[1] This pathway is essential for the proliferation, differentiation, and survival of B-cells.[1] Dysregulation of the BCR signaling pathway is a hallmark of numerous B-cell malignancies, making Btk a prime therapeutic target.[1]

Ibrutinib is a potent and irreversible inhibitor of Btk.[1] It forms a covalent bond with a cysteine residue (Cys481) in the active site of Btk, leading to sustained inhibition of its kinase activity.[1] This targeted inhibition disrupts the downstream signaling cascade, ultimately leading to apoptosis and reduced proliferation of malignant B-cells.[1]

This compound as a Precursor for Ibrutinib-Based Research Tools

The primary research application of this compound is as a starting material for the synthesis of derivatives of Ibrutinib. These derivatives are designed to probe the function and activity of Btk and other kinases.

Activity-Based Probes

Activity-based probes (ABPs) are powerful tools for studying enzyme function directly in a complex biological system. Ibrutinib-based ABPs are synthesized by chemically modifying the Ibrutinib scaffold, often by attaching a reporter tag such as a fluorophore or biotin. These probes retain the ability to covalently bind to the active site of Btk. This allows for the visualization of active Btk in cell lysates or even in living cells, and can be used to assess the target engagement of other Btk inhibitors in a competitive manner.

Bivalent Inhibitors (Dimers)

The concept of "Ibrutinib dimers" relates to the broader strategy of creating bivalent inhibitors.[2][3] A bivalent inhibitor consists of two ligand-binding moieties connected by a chemical linker.[2][3] This design can lead to inhibitors with increased potency, selectivity, and the ability to induce protein degradation (PROTACs). In the context of Btk, a bivalent inhibitor might be designed to simultaneously engage the active site and a secondary site on the kinase, or to bridge two Btk molecules. The synthesis of such molecules can originate from precursors like this compound.

Quantitative Data for Ibrutinib and Related Compounds

The following table summarizes key quantitative data for Ibrutinib and a related research compound. This data is crucial for designing experiments and interpreting results.

CompoundTargetAssay TypeIC50 (nM)Reference(s)
IbrutinibBtkEnzymatic Assay0.5[1][4]
(Rac)-Ibrutinib alkyneBtkEnzymatic Assay0.72[5]
(Rac)-Ibrutinib alkyneCa2+ flux inhibition (Ramos cells)Cellular Assay9[5]
IbrutinibBTK-C481S mutantCellular Phosphorylation Assay1000[6]
IbrutinibITKEnzymatic Assay1-10[5]
IbrutinibTECEnzymatic Assay1-10[5]
IbrutinibEGFREnzymatic Assay>1000[7]

Experimental Protocols

This section provides detailed methodologies for the synthesis and application of Ibrutinib-based research tools derived from precursors like this compound.

Synthesis of an Ibrutinib-Based Fluorescent Probe

This protocol outlines a general strategy for synthesizing a fluorescently labeled Ibrutinib probe. The synthesis involves coupling a fluorescent dye to the Ibrutinib scaffold, which can be derived from this compound.

Workflow for Fluorescent Probe Synthesis

G cluster_synthesis Probe Synthesis Rac_IBT6A This compound Ibrutinib_linker Ibrutinib with Linker Arm Rac_IBT6A->Ibrutinib_linker Multi-step synthesis Probe Ibrutinib Fluorescent Probe Ibrutinib_linker->Probe Coupling Reaction Fluorophore Activated Fluorophore (e.g., NHS ester) Fluorophore->Probe Purification Purification (e.g., HPLC) Probe->Purification G cluster_workflow Cellular Imaging Workflow Cells Seed Ramos cells on coverslips Treatment Treat with Probe (and Competitor) Cells->Treatment Wash Wash to remove unbound probe Treatment->Wash Fix_Perm Fix and Permeabilize (optional) Wash->Fix_Perm Imaging Confocal Microscopy Fix_Perm->Imaging G cluster_pathway Btk Signaling Pathway BCR B-cell Receptor (BCR) LYN_SYK LYN/SYK BCR->LYN_SYK Antigen Binding BTK Btk LYN_SYK->BTK Phosphorylation PLCG2 PLCγ2 BTK->PLCG2 Phosphorylation IP3_DAG IP3 & DAG PLCG2->IP3_DAG Calcium Ca²⁺ Mobilization IP3_DAG->Calcium NFkB NF-κB Activation IP3_DAG->NFkB Calcium->NFkB Proliferation Cell Proliferation & Survival NFkB->Proliferation Ibrutinib Ibrutinib Ibrutinib->BTK

References

(Rac)-IBT6A as an Impurity of Ibrutinib: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ibrutinib, a potent and irreversible inhibitor of Bruton's tyrosine kinase (BTK), is a cornerstone in the treatment of various B-cell malignancies. The control of impurities in the active pharmaceutical ingredient (API) is a critical aspect of ensuring its safety and efficacy. This technical guide provides a comprehensive overview of (Rac)-IBT6A, a racemic impurity of Ibrutinib. This document delves into the potential origins of this compound, detailed experimental protocols for its analysis, and its relationship with the manufacturing process of Ibrutinib. Furthermore, it explores the broader context of impurity profiling in Ibrutinib and the relevant signaling pathways.

Introduction to Ibrutinib and its Impurities

Ibrutinib (1-[(3R)-3-[4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]piperidin-1-yl]prop-2-en-1-one) is a targeted covalent inhibitor that has revolutionized the treatment of chronic lymphocytic leukemia, mantle cell lymphoma, and other B-cell cancers.[1] It functions by irreversibly binding to a cysteine residue (Cys481) in the active site of BTK, a key kinase in the B-cell receptor (BCR) signaling pathway.[2] This inhibition disrupts B-cell proliferation, survival, and adhesion.

The manufacturing process of complex molecules like Ibrutinib can lead to the formation of various impurities. These can be categorized as process-related impurities, degradation products, or enantiomeric impurities.[2][3] Regulatory agencies mandate stringent control over these impurities to ensure the safety and quality of the final drug product.

This compound is the racemic form of IBT6A, an identified impurity of Ibrutinib.[4] While Ibrutinib is the (R)-enantiomer, the presence of its racemic counterpart suggests potential racemization during synthesis or the use of racemic starting materials. Understanding the formation and analytical control of this compound is crucial for maintaining the quality of Ibrutinib.

Physicochemical Properties

A summary of the key physicochemical properties of Ibrutinib and IBT6A is presented in Table 1. It is important to note that specific experimental data for this compound is limited in publicly available literature; therefore, the properties of IBT6A are provided as a close surrogate.

PropertyIbrutinibIBT6A
IUPAC Name 1-[(3R)-3-[4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]piperidin-1-yl]prop-2-en-1-one3-(4-phenoxyphenyl)-1-(piperidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
CAS Number 936563-96-11022150-12-4
Molecular Formula C₂₅H₂₄N₆O₂C₂₂H₂₂N₆O
Molecular Weight 440.50 g/mol 386.45 g/mol
Appearance White to off-white solidSolid
Solubility Soluble in DMSOSoluble in DMSO

Potential Formation Pathway of this compound

The synthesis of Ibrutinib is a multi-step process. A plausible route for the formation of this compound as a process-related impurity involves the coupling of 3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine with a protected 3-hydroxypiperidine derivative, followed by deprotection and acylation.

If a racemic mixture of the piperidine starting material is used, or if racemization occurs at the C3 position of the piperidine ring during any of the synthesis steps, it would lead to the formation of this compound. The subsequent acylation step to introduce the prop-2-en-1-one moiety would then result in the formation of racemic Ibrutinib.

Below is a DOT script illustrating a simplified logical relationship in the potential formation of this compound.

cluster_reactants Starting Materials Pyrazolopyrimidine 3-(4-phenoxyphenyl)-1H- pyrazolo[3,4-d]pyrimidin-4-amine Coupling Coupling Reaction Pyrazolopyrimidine->Coupling Piperidine (Rac)-3-hydroxypiperidine Piperidine->Coupling IBT6A This compound Coupling->IBT6A Sample Ibrutinib API Sample HPLC HPLC Analysis (Impurity Profiling) Sample->HPLC Impurity_Detected Impurity Peak Detected HPLC->Impurity_Detected LCMS LC-MS/MS Analysis (Mass Determination) Impurity_Detected->LCMS Isolation Preparative HPLC (Impurity Isolation) Impurity_Detected->Isolation Reference_Standard Reference Standard Comparison Impurity_Detected->Reference_Standard Identification Impurity Identified (this compound) LCMS->Identification NMR NMR Spectroscopy (Structure Elucidation) Isolation->NMR NMR->Identification Reference_Standard->Identification cluster_membrane Cell Membrane BCR B-Cell Receptor (BCR) LYN_SYK LYN/SYK BCR->LYN_SYK BTK Bruton's Tyrosine Kinase (BTK) LYN_SYK->BTK PLCG2 PLCγ2 BTK->PLCG2 Ibrutinib Ibrutinib Ibrutinib->BTK Inhibits Downstream Downstream Signaling (NF-κB, MAPK, etc.) PLCG2->Downstream Proliferation B-Cell Proliferation & Survival Downstream->Proliferation

References

An In-depth Technical Guide on (Rac)-IBT6A: Synthesis, Characterization, and Experimental Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(Rac)-IBT6A , a racemic mixture of IBT6A, is a notable small molecule in the field of kinase inhibition. As an impurity of the well-established drug Ibrutinib, it shares the parent compound's potent inhibitory activity against Bruton's tyrosine kinase (BTK), a critical component in B-cell receptor signaling pathways.[1][2][3] This guide provides a comprehensive overview of this compound, including its physicochemical properties, biological activity, and detailed protocols for its use in research settings.

Physicochemical and Biological Properties

This compound is primarily recognized for its role as a BTK inhibitor. The quantitative data available for IBT6A, of which this compound is the racemic form, are summarized below.

PropertyValueSource
Target Bruton's tyrosine kinase (BTK)[1][2]
IC50 0.5 nM[1][2]
Purity 99.88%[1]
Molecular Formula C22H22N6O[4]
CAS Number 1022150-12-4[1][2]
Solubility in DMSO 25 mg/mL (64.69 mM)[1][4]

Synthesis and Use

While detailed de novo synthesis protocols for this compound are not publicly available, it is identified as an impurity in the manufacturing process of Ibrutinib.[1][2][3] In a research context, this compound serves as a valuable tool for:

  • Studying BTK Inhibition: Its potent activity makes it a suitable reference compound for in vitro and in vivo studies of BTK signaling.

  • Synthesis of Derivatives: It can be utilized in the synthesis of IBT6A Ibrutinib dimers and adducts, which are useful for developing activity-based probes and exploring structure-activity relationships.[1][2][3]

Experimental Protocols

The following protocols are based on information provided by commercial suppliers for the handling and use of this compound in experimental settings.

Stock Solution Preparation

Objective: To prepare a concentrated stock solution of this compound for subsequent dilution into working solutions.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO)

Procedure:

  • Accurately weigh the desired amount of this compound powder.

  • Add DMSO to the powder to achieve a concentration of up to 25 mg/mL (64.69 mM).[1][4]

  • To aid dissolution, sonication is recommended.[1]

  • Store the stock solution at -20°C for up to one year or at -80°C for up to two years.[2]

In Vitro Working Solution Preparation

Objective: To prepare a working solution for cell-based assays.

Procedure:

  • Thaw the stock solution.

  • For cell experiments, it is recommended to set the stock solution concentration at least 1000 times higher than that of the working solution.

  • Dilute the stock solution in the appropriate cell culture medium to the desired final concentration.

In Vivo Formulation Protocols

Caution: These protocols are for research purposes only. The prepared solutions should be used on the same day.

Protocol 1: Suspended Solution

  • Add each solvent one by one: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[2]

  • The resulting solubility is approximately 2.5 mg/mL (6.47 mM).[2] Ultrasonic treatment may be needed to form a suspended solution.[2]

  • This formulation can be used for oral and intraperitoneal injections.[2]

Protocol 2: Clear Solution (SBE-β-CD)

  • Prepare a solution of 20% SBE-β-CD in Saline.

  • Add each solvent one by one: 10% DMSO and 90% of the 20% SBE-β-CD in Saline solution.[2]

  • This yields a clear solution with a solubility of ≥ 2.5 mg/mL (6.47 mM).[2]

Protocol 3: Clear Solution (Corn Oil)

  • Add each solvent one by one: 10% DMSO and 90% Corn Oil.[2]

  • This results in a clear solution with a solubility of ≥ 2.5 mg/mL (6.47 mM).[2]

Mechanism of Action and Signaling Pathway

This compound, like Ibrutinib, is an irreversible inhibitor of Bruton's tyrosine kinase (BTK).[2][3] BTK is a non-receptor tyrosine kinase that plays a crucial role in the B-cell receptor (BCR) signaling pathway.[5][6] This pathway is essential for B-cell proliferation, differentiation, and survival.[6] Ibrutinib binds covalently to the cysteine-481 residue in the active site of BTK, leading to irreversible inhibition of its kinase activity.[7] Inhibition of BTK blocks downstream signaling, including the phosphorylation of phospholipase Cγ2 (PLCγ2).[6]

BTK_Signaling_Pathway BCR B-Cell Receptor (BCR) Lyn Lyn BCR->Lyn Activation Syk Syk Lyn->Syk Phosphorylation BTK BTK Syk->BTK Phosphorylation PLCG2 PLCγ2 BTK->PLCG2 Phosphorylation DAG_IP3 DAG / IP3 PLCG2->DAG_IP3 Activation Downstream Downstream Signaling (NF-κB, NFAT, MAPK) DAG_IP3->Downstream Proliferation Cell Proliferation, Survival, Differentiation Downstream->Proliferation Rac_IBT6A This compound Rac_IBT6A->BTK Inhibition

Caption: Bruton's Tyrosine Kinase (BTK) Signaling Pathway and Inhibition by this compound.

Experimental Workflow for Characterization

The characterization of a kinase inhibitor like this compound typically follows a structured workflow to determine its potency and cellular effects.

Experimental_Workflow cluster_prep Preparation cluster_assay Assays cluster_analysis Analysis Prep Compound Preparation (Stock & Working Solutions) Kinase_Assay In Vitro Kinase Assay (IC50 Determination) Prep->Kinase_Assay Cell_Assay Cell-Based Assay (e.g., Proliferation, Apoptosis) Prep->Cell_Assay Data_Analysis Data Analysis and Interpretation Kinase_Assay->Data_Analysis Western_Blot Western Blot (Target Engagement, e.g., p-BTK) Cell_Assay->Western_Blot Cell_Assay->Data_Analysis Western_Blot->Data_Analysis

References

(Rac)-IBT6A: A Speculative Mechanistic Whitepaper on a Putative Bruton's Tyrosine Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document presents a speculative mechanism of action for (Rac)-IBT6A based on its structural relationship to the well-characterized Bruton's tyrosine kinase (Btk) inhibitor, Ibrutinib. This compound is the racemic form of IBT6A, a known impurity generated during the synthesis of Ibrutinib.[1] Direct experimental data on the biological activity of this compound is not publicly available. Therefore, the information presented herein is an extrapolation from the known pharmacology of Ibrutinib and should be interpreted with caution.

Executive Summary

This compound is hypothesized to be a potent and irreversible inhibitor of Bruton's tyrosine kinase (Btk), a critical signaling protein in B-lymphocytes. This speculation is founded on the fact that its parent compound, IBT6A, is reported to inhibit Btk with a half-maximal inhibitory concentration (IC50) of 0.5 nM, identical to that of the FDA-approved drug Ibrutinib.[2][3][4] The proposed mechanism involves the formation of a covalent bond with a cysteine residue (Cys481) in the active site of Btk, leading to the blockade of B-cell receptor (BCR) signaling and subsequent inhibition of B-cell proliferation and survival. This guide provides a detailed overview of the presumed mechanism of action, supported by quantitative data and experimental protocols derived from studies on Ibrutinib.

Quantitative Data: Inhibition of Bruton's Tyrosine Kinase

The inhibitory potency of IBT6A against Btk is reported to be equivalent to that of Ibrutinib. The following table summarizes the key quantitative metrics for Ibrutinib, which are presumed to be comparable for this compound.

ParameterValueTargetAssay TypeReference
IC50 0.5 nMBruton's tyrosine kinase (Btk)Biochemical Kinase Assay[2][3][4]

Proposed Mechanism of Action: Covalent Inhibition of Btk

This compound, mirroring the action of Ibrutinib, is likely an irreversible inhibitor of Btk. This mechanism involves a targeted covalent interaction with the Btk enzyme.

B-Cell Receptor (BCR) Signaling Pathway

Btk is a non-receptor tyrosine kinase that plays a pivotal role in the B-cell receptor (BCR) signaling pathway. Upon antigen binding to the BCR, a signaling cascade is initiated, leading to the activation of Btk. Activated Btk then phosphorylates downstream substrates, including phospholipase C gamma 2 (PLCγ2), which ultimately results in the activation of transcription factors that promote B-cell proliferation, differentiation, and survival.[]

Figure 1: Proposed inhibition of the B-Cell Receptor (BCR) signaling pathway by this compound.
Covalent Bond Formation

The chemical structure of Ibrutinib, and by extension IBT6A, contains an acrylamide moiety which acts as a Michael acceptor. It is proposed that this compound forms a covalent bond with the thiol group of the cysteine residue at position 481 (Cys481) within the ATP-binding pocket of Btk. This irreversible binding permanently inactivates the enzyme, thereby blocking its signaling function.

Covalent_Inhibition cluster_Btk Btk Active Site Cys481 Cysteine 481 (Cys481) -SH Covalent_Adduct Covalent Adduct (Inactive Btk) Rac_IBT6A This compound (with acrylamide moiety) Rac_IBT6A->Cys481 Michael Addition

Figure 2: Speculative mechanism of covalent bond formation between this compound and Cys481 of Btk.

Experimental Protocols

The following are detailed methodologies for key experiments that would be necessary to formally characterize the mechanism of action of this compound. These protocols are based on standard assays used for kinase inhibitors, particularly those developed for Ibrutinib.

Btk Kinase Inhibition Assay (Biochemical)

This assay would quantify the direct inhibitory effect of this compound on Btk enzymatic activity.

  • Objective: To determine the IC50 value of this compound against purified Btk.

  • Principle: A fluorescence-based assay, such as the LanthaScreen™ Eu Kinase Binding Assay or a Transcreener® ADP² Kinase Assay, can be used.[6][7] These assays measure the displacement of a fluorescent tracer from the ATP-binding pocket of Btk or the production of ADP, respectively.

  • Procedure:

    • Recombinant human Btk enzyme is incubated with a peptide substrate and ATP.

    • Serial dilutions of this compound (or a vehicle control) are added to the reaction mixture.

    • The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., room temperature for 1 hour).

    • The detection reagents are added, and the signal (e.g., fluorescence resonance energy transfer or fluorescence polarization) is measured using a plate reader.

    • The percentage of inhibition is calculated for each concentration of this compound, and the data is fitted to a dose-response curve to determine the IC50 value.

Cellular Btk Autophosphorylation Assay

This cell-based assay would confirm the inhibition of Btk activity within a cellular context.

  • Objective: To measure the inhibition of Btk autophosphorylation at Tyr223 in a relevant cell line (e.g., Ramos human B-lymphoma cells).

  • Principle: An ELISA-based or Western blot approach is used to detect the phosphorylation status of Btk.

  • Procedure:

    • Ramos cells are cultured and then treated with various concentrations of this compound for a specified time.

    • The cells are stimulated with an anti-IgM antibody to induce BCR signaling and Btk activation.

    • Cells are lysed, and the protein concentration of the lysates is determined.

    • For Western blotting, equal amounts of protein are separated by SDS-PAGE, transferred to a membrane, and probed with antibodies specific for phospho-Btk (Tyr223) and total Btk.

    • For an ELISA, cell lysates are added to plates coated with a capture antibody for Btk, and a detection antibody for phospho-Btk is used to generate a colorimetric or fluorescent signal.

    • The level of Btk autophosphorylation is quantified and normalized to total Btk levels.

Irreversible Binding Assessment (Washout Assay)

This experiment would determine if the inhibition of Btk by this compound is reversible or irreversible.

  • Objective: To assess the duration of Btk inhibition after the removal of this compound.

  • Principle: If the inhibitor binds covalently and irreversibly, its inhibitory effect will persist even after it is washed out from the cellular environment.

  • Procedure:

    • Two sets of cells are treated with an effective concentration of this compound.

    • After an incubation period, one set of cells is washed multiple times with fresh media to remove the compound, while the other set remains in the presence of the inhibitor.

    • Both sets of cells, along with a control group, are then stimulated to activate Btk.

    • Btk activity is assessed using the cellular Btk autophosphorylation assay described above.

    • Sustained inhibition in the washed cells would indicate irreversible binding.

Experimental_Workflow cluster_Biochemical Biochemical Assays cluster_Cellular Cell-Based Assays Kinase_Assay Btk Kinase Inhibition Assay (IC50 Determination) Autophosphorylation Cellular Btk Autophosphorylation (Target Engagement) Kinase_Assay->Autophosphorylation guides concentration selection Washout Irreversible Binding Assay (Washout Experiment) Autophosphorylation->Washout informs

Figure 3: Logical workflow for the experimental validation of the proposed mechanism of action.

Conclusion

While direct experimental evidence is currently lacking, the structural similarity of this compound to Ibrutinib and the reported potent Btk inhibitory activity of IBT6A provide a strong basis for speculating on its mechanism of action. It is highly probable that this compound functions as an irreversible covalent inhibitor of Bruton's tyrosine kinase, thereby blocking B-cell receptor signaling. This mode of action suggests its potential as a research tool for studying B-cell biology and as a lead compound for the development of novel therapeutics targeting B-cell malignancies and autoimmune diseases. Definitive confirmation of this proposed mechanism awaits direct experimental investigation using the protocols outlined in this guide.

References

Unveiling the Biological Activities of Ibrutinib Impurities: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ibrutinib, a first-in-class Bruton's tyrosine kinase (BTK) inhibitor, has revolutionized the treatment of various B-cell malignancies. As with any pharmaceutical agent, the presence of impurities in the active pharmaceutical ingredient (API) is inevitable. These impurities, arising from the manufacturing process or degradation of the drug substance, can have significant implications for the safety and efficacy of the final product. This technical guide provides a comprehensive overview of the known biological activities of ibrutinib impurities, supported by available quantitative data, detailed experimental protocols, and visual representations of key biological pathways and experimental workflows.

Ibrutinib impurities can be broadly categorized as process-related impurities, which are byproducts of the synthesis, and degradation products, which form under stress conditions such as exposure to acid, base, or oxidative environments.[1] Regulatory bodies require stringent control of these impurities, particularly those with potential genotoxic or pharmacological activity.

Biological Activity of Ibrutinib and its Impurities

Ibrutinib exerts its therapeutic effect by irreversibly binding to the cysteine-481 residue in the active site of BTK, thereby inhibiting its kinase activity.[2] This blockade of BTK signaling is crucial for the proliferation and survival of malignant B-cells.[2] The biological activities of ibrutinib impurities are of significant interest as they may contribute to off-target effects or reduced efficacy of the drug.

Kinase Inhibitory Activity

While data on the specific kinase inhibitory profiles of most ibrutinib impurities are limited in peer-reviewed literature, some information is available for key metabolites.

An impurity designated as IBT6A is commercially available and listed with a Bruton's tyrosine kinase (BTK) IC50 of 0.5 nM, which is identical to that of ibrutinib itself. However, this information originates from commercial suppliers and awaits confirmation in peer-reviewed scientific literature.

Table 1: BTK Inhibitory Activity of Ibrutinib and a Known Metabolite

CompoundTargetIC50 (nM)Fold-change vs. IbrutinibReference
IbrutinibBTK0.5-[2]
PCI-45227 (M37)BTK~7.515-fold higher[2][3]

Note: The IC50 value for PCI-45227 is estimated based on the reported 15-fold lower activity compared to ibrutinib.

Cytotoxic Activity

The cytotoxic effects of ibrutinib impurities on various cancer cell lines are another critical aspect of their biological profile. Limited data is available for specific impurities. However, a synthesized derivative of ibrutinib, named Ibr-7 , has demonstrated enhanced cytotoxicity against non-small cell lung cancer (NSCLC) cell lines compared to the parent compound. The IC50 values for Ibr-7 against several NSCLC cell lines were reported to be in the range of 1-4 µM.[6] The enhanced effect of Ibr-7 is suggested to be mediated through the mTORC1/S6 signaling pathway.[6]

Table 2: Cytotoxicity of Ibrutinib Derivative Ibr-7 on NSCLC Cell Lines

Cell LineIbrutinib IC50 (µM)Ibr-7 IC50 (µM)Reference
A549>10~4[6]
H1975~1~1[6]
PC-9<0.1<0.1[6]
H460>10~2[6]

Note: The IC50 values are approximated from the available graphical data in the cited literature.

Genotoxicity

The genotoxic potential of drug impurities is a major safety concern. According to a U.S. Food and Drug Administration (FDA) document, several unspecified impurities of ibrutinib were evaluated using the bacterial mutagenicity (Ames) assay and/or assessed for mutagenicity through structure-activity relationship (SAR) computational methods. The results indicated that these impurities were not mutagenic.[7]

Signaling Pathways and Experimental Workflows

To understand the biological impact of ibrutinib and its impurities, it is essential to visualize the key signaling pathways and the experimental procedures used to assess their activity.

Ibrutinib and the BTK Signaling Pathway

Ibrutinib targets the B-cell receptor (BCR) signaling pathway, which is crucial for B-cell development, proliferation, and survival. The following diagram illustrates the central role of BTK in this pathway and the inhibitory action of ibrutinib.

BTK_Signaling_Pathway BCR B-Cell Receptor (BCR) Lyn_Syk Lyn/Syk BCR->Lyn_Syk Antigen Binding BTK Bruton's Tyrosine Kinase (BTK) Lyn_Syk->BTK Phosphorylation PLCg2 PLCγ2 BTK->PLCg2 Activation IP3_DAG IP3 & DAG PLCg2->IP3_DAG Calcium Ca²⁺ Mobilization IP3_DAG->Calcium Downstream Downstream Signaling (NF-κB, MAPK, PI3K/Akt) Calcium->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation Ibrutinib Ibrutinib Ibrutinib->BTK Inhibition Impurities Impurities Impurities->BTK Potential Inhibition

Ibrutinib's mechanism of action within the BTK signaling pathway.
Experimental Workflow for Kinase Inhibition Assay

Determining the inhibitory activity of compounds against a specific kinase, such as BTK, is a fundamental step in their pharmacological characterization. The following diagram outlines a typical workflow for a kinase inhibition assay.

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Data Analysis Reagents Prepare Reagents: - Kinase (e.g., BTK) - Substrate - ATP Incubation Incubate Kinase, Substrate, ATP, and Test Compound Reagents->Incubation Test_Compounds Prepare Test Compounds: - Ibrutinib (Control) - Impurities (Serial Dilutions) Test_Compounds->Incubation Detection_Reagent Add Detection Reagent (e.g., Luminescent or Fluorescent) Incubation->Detection_Reagent Signal_Measurement Measure Signal (Luminescence/Fluorescence) Detection_Reagent->Signal_Measurement IC50_Calculation Calculate IC50 Values Signal_Measurement->IC50_Calculation MTT_Assay_Workflow cluster_cell_culture Cell Culture & Treatment cluster_assay_procedure Assay Procedure cluster_data_acquisition Data Acquisition & Analysis Cell_Seeding Seed Cells in a 96-well Plate Compound_Treatment Treat Cells with Test Compounds (Ibrutinib, Impurities) Cell_Seeding->Compound_Treatment Incubation_24_72h Incubate for 24-72 hours Compound_Treatment->Incubation_24_72h Add_MTT Add MTT Reagent to each well Incubation_24_72h->Add_MTT Incubate_MTT Incubate for 2-4 hours (Formation of Formazan Crystals) Add_MTT->Incubate_MTT Solubilize Add Solubilization Solution (e.g., DMSO) Incubate_MTT->Solubilize Measure_Absorbance Measure Absorbance at ~570 nm Solubilize->Measure_Absorbance Calculate_Viability Calculate Percent Cell Viability and IC50 Values Measure_Absorbance->Calculate_Viability

References

The Role of (Rac)-IBT6A in Bruton's Tyrosine Kinase (Btk) Inhibitor Studies: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bruton's tyrosine kinase (Btk) is a non-receptor tyrosine kinase that plays a pivotal role in the B-cell receptor (BCR) signaling pathway. This pathway is essential for the development, differentiation, proliferation, and survival of B-lymphocytes. Dysregulation of Btk signaling is implicated in various B-cell malignancies, such as chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL), making it a critical therapeutic target. The development of Btk inhibitors, such as the FDA-approved drug Ibrutinib, has revolutionized the treatment of these diseases.

This technical guide focuses on (Rac)-IBT6A, a compound of interest in the context of Btk inhibitor research. This compound is the racemic form of IBT6A, a known process-related impurity found in the manufacturing of Ibrutinib. Understanding the biological activity of such impurities is crucial for ensuring the safety, efficacy, and quality of the final drug product. This document provides a comprehensive overview of the available information on this compound, its relationship to Btk inhibition, and detailed experimental protocols for its characterization.

This compound: A Racemic Impurity of Ibrutinib

This compound is a racemate, meaning it is a mixture of equal amounts of two enantiomers, the non-superimposable mirror images of the IBT6A molecule. IBT6A itself has been identified as a potent inhibitor of Btk.[1][2][3] The presence of such an active impurity in a pharmaceutical product necessitates a thorough evaluation of its potential contribution to the overall pharmacological and toxicological profile of the drug.

Data Presentation: Quantitative Analysis of Btk Inhibition

While specific quantitative data for the racemic mixture this compound is not extensively available in public literature, the inhibitory activity of IBT6A has been characterized. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting a specific biological or biochemical function.

CompoundTargetAssay TypeIC50 (nM)Reference
IBT6ABtkKinase Assay0.5[1][2][3]
IbrutinibBtkKinase Assay0.5[1][2]

Note: The provided IC50 value is for IBT6A, not specifically for the racemic mixture this compound. It is plausible that the inhibitory activity of this compound is a composite of the activities of its constituent enantiomers. The stereochemistry of a molecule can significantly influence its interaction with a biological target, and it is possible that one enantiomer of IBT6A is more active than the other.[4] However, without specific studies on the separated enantiomers, their individual contributions to the overall activity of the racemate remain unknown.

Experimental Protocols

The following are detailed methodologies for key experiments that can be employed to characterize the role of this compound in Btk inhibitor studies. These protocols are based on established methods for evaluating Btk inhibitors.

In Vitro Btk Kinase Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of Btk.

Objective: To determine the IC50 value of this compound for Btk.

Materials:

  • Recombinant human Btk enzyme

  • Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 2 mM MnCl₂, 50 µM DTT)

  • ATP (Adenosine triphosphate)

  • Peptide substrate (e.g., Poly(Glu, Tyr) 4:1)

  • This compound stock solution (in DMSO)

  • ADP-Glo™ Kinase Assay kit (or similar detection reagent)

  • 384-well plates

  • Plate reader capable of luminescence detection

Procedure:

  • Prepare serial dilutions of this compound in kinase buffer. Also, prepare a vehicle control (DMSO) and a no-enzyme control.

  • In a 384-well plate, add 1 µL of the diluted compound or vehicle control.

  • Add 2 µL of Btk enzyme solution to each well (except the no-enzyme control).

  • Add 2 µL of a mixture of the peptide substrate and ATP to initiate the kinase reaction. The final concentrations should be within the linear range of the assay.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions. This typically involves two steps: first, depleting the remaining ATP, and second, converting the produced ADP into a detectable luminescent signal.

  • Read the luminescence on a plate reader.

  • Calculate the percent inhibition for each concentration of this compound relative to the vehicle control.

  • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Western Blot Analysis of Btk Phosphorylation in Cells

This cell-based assay assesses the ability of a compound to inhibit Btk signaling within a cellular context by measuring the phosphorylation status of Btk.

Objective: To evaluate the effect of this compound on Btk autophosphorylation at Tyr223 in a relevant cell line.

Materials:

  • B-cell lymphoma cell line (e.g., Ramos, TMD8)

  • Cell culture medium and supplements

  • This compound stock solution (in DMSO)

  • Stimulating agent (e.g., anti-IgM antibody)

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies: anti-phospho-Btk (Tyr223) and anti-total Btk

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) detection reagent

  • Imaging system for chemiluminescence detection

Procedure:

  • Seed the B-cell lymphoma cells in a 6-well plate and allow them to grow to the desired confluency.

  • Treat the cells with various concentrations of this compound or vehicle control (DMSO) for a predetermined time (e.g., 1-2 hours).

  • Stimulate the cells with a B-cell receptor agonist like anti-IgM for a short period (e.g., 10-15 minutes) to induce Btk phosphorylation.

  • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Determine the protein concentration of each lysate using a BCA assay.

  • Denature equal amounts of protein from each sample by boiling in SDS-PAGE sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against phospho-Btk (Tyr223) overnight at 4°C.

  • Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the signal using an ECL reagent and an imaging system.

  • To normalize for protein loading, strip the membrane and re-probe with an antibody against total Btk.

  • Quantify the band intensities and determine the effect of this compound on Btk phosphorylation.

Cell-Based Functional Assay (Cell Proliferation/Viability)

This assay measures the downstream functional consequences of Btk inhibition, such as the impact on cell growth and survival.

Objective: To determine the effect of this compound on the proliferation and viability of B-cell malignancy cell lines.

Materials:

  • B-cell malignancy cell line (e.g., TMD8, Mino)

  • Cell culture medium and supplements

  • This compound stock solution (in DMSO)

  • Cell proliferation/viability reagent (e.g., CellTiter-Glo®, MTS, or similar)

  • 96-well plates

  • Plate reader capable of luminescence or absorbance detection

Procedure:

  • Seed the cells in a 96-well plate at a predetermined density.

  • Allow the cells to attach and resume growth overnight.

  • Treat the cells with a range of concentrations of this compound or vehicle control (DMSO).

  • Incubate the plates for a specified period (e.g., 72 hours).

  • Add the cell proliferation/viability reagent to each well according to the manufacturer's protocol.

  • Incubate for the recommended time to allow for the development of the signal.

  • Measure the luminescence or absorbance using a plate reader.

  • Calculate the percent inhibition of cell proliferation/viability for each concentration of this compound compared to the vehicle control.

  • Plot the results and determine the GI50 (concentration for 50% of maximal inhibition of cell growth) or IC50 value.

Mandatory Visualizations

Btk Signaling Pathway in B-Cell Malignancies

Btk_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR B-Cell Receptor (BCR) LYN LYN BCR->LYN Activation SYK SYK LYN->SYK Phosphorylation BTK Btk SYK->BTK Phosphorylation PLCg2 PLCγ2 BTK->PLCg2 Phosphorylation PI3K PI3K BTK->PI3K IP3 IP3 PLCg2->IP3 DAG DAG PLCg2->DAG Ca_ion Ca²⁺ (intracellular) IP3->Ca_ion Release PKC PKC DAG->PKC Activation NFkB NF-κB PKC->NFkB ERK ERK PKC->ERK Transcription Gene Transcription NFkB->Transcription ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription Proliferation_Survival Cell Proliferation & Survival Transcription->Proliferation_Survival Promotes Rac_IBT6A This compound Rac_IBT6A->BTK Inhibition

Caption: Btk signaling pathway in B-cell malignancies and the point of inhibition by this compound.

Experimental Workflow for Btk Inhibitor Characterization

Btk_Inhibitor_Workflow cluster_synthesis Compound Synthesis & Preparation cluster_biochemical Biochemical Assays cluster_cellular Cell-Based Assays cluster_analysis Data Analysis & Interpretation Compound This compound Synthesis/Acquisition Stock Stock Solution Preparation (DMSO) Compound->Stock Kinase_Assay In Vitro Btk Kinase Assay Stock->Kinase_Assay Cell_Culture B-cell Line Culture Western_Blot Western Blot for pBtk/Total Btk Stock->Western_Blot Proliferation_Assay Cell Proliferation/ Viability Assay Stock->Proliferation_Assay IC50_determination IC50 Determination Kinase_Assay->IC50_determination Data_Analysis Data Analysis & Reporting IC50_determination->Data_Analysis Cellular_Activity Confirmation of Cellular Activity Western_Blot->Cellular_Activity Proliferation_Assay->Cellular_Activity Cellular_Activity->Data_Analysis Conclusion Conclusion on This compound Activity Data_Analysis->Conclusion

References

Unveiling IBT6A Racemate: A Technical Guide to its Role as a Crucial Synthetic Precursor in Ibrutinib Research

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of IBT6A racemate, a key process-related impurity of the Bruton's tyrosine kinase (BTK) inhibitor, Ibrutinib. While not a therapeutic agent itself, IBT6A racemate has emerged as a significant tool for researchers, scientists, and drug development professionals. Its primary importance lies in its utility as a starting material for the synthesis of Ibrutinib dimers and adducts, which are instrumental in advancing our understanding of Ibrutinib's mechanism of action, developing novel therapeutic strategies, and ensuring the quality and safety of the parent drug.

Introduction: The Significance of Ibrutinib and its Impurities

Ibrutinib is a first-in-class, orally administered covalent inhibitor of Bruton's tyrosine kinase, a critical enzyme in the B-cell receptor (BCR) signaling pathway.[1] By irreversibly binding to BTK, Ibrutinib effectively disrupts B-cell proliferation and survival, making it a highly effective treatment for various B-cell malignancies.[1] As with any pharmaceutical compound, the manufacturing process of Ibrutinib can lead to the formation of impurities. These impurities, if not properly identified, quantified, and controlled, can impact the safety and efficacy of the final drug product.

IBT6A is recognized as a process-related impurity in the synthesis of Ibrutinib.[2][3] Its racemic form, (Rac)-IBT6A, is commercially available and serves as a valuable chemical tool for researchers.[4] This guide will focus on the pivotal role of IBT6A racemate in the synthesis of research compounds that are crucial for the ongoing development and understanding of Ibrutinib and next-generation BTK inhibitors.

Physicochemical Properties of IBT6A

IBT6A is structurally similar to Ibrutinib, lacking the acryloyl moiety on the piperidine ring. This structural feature makes it a suitable precursor for the synthesis of various Ibrutinib derivatives.

PropertyValueReference
Chemical Name 1-((R)-3-(4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)ethan-1-one[3]
Molecular Formula C22H22N6O[3]
Molecular Weight 386.45 g/mol [3]
Form Solid[3]

The Role of IBT6A Racemate in Chemical Synthesis

The primary significance of IBT6A racemate in drug development lies in its application as a synthetic precursor for creating Ibrutinib dimers and adducts. These molecules are essential for various research and development activities.

Synthesis of Ibrutinib Dimers

Ibrutinib dimers are molecules where two Ibrutinib-like structures are linked together. While specific, detailed protocols for the synthesis of dimers directly from IBT6A racemate are not extensively published in peer-reviewed literature, the general strategy involves utilizing the reactive secondary amine on the piperidine ring of IBT6A. A plausible synthetic approach would involve the reaction of two molecules of IBT6A racemate with a suitable bifunctional linker.

G

The resulting dimers can be used as reference standards for identifying and quantifying dimeric impurities in Ibrutinib drug substance and product.[5] They may also be investigated for unique pharmacological properties.

Synthesis of Ibrutinib Adducts and Probes

IBT6A racemate serves as a crucial starting material for the synthesis of Ibrutinib adducts, which can be used as chemical probes to study BTK biology. By modifying the piperidine nitrogen of IBT6A, researchers can introduce various functional groups, such as biotin or fluorescent tags.[2] These tagged molecules can be used in biochemical and cellular assays to study BTK engagement, localization, and turnover.

G

Application in PROTAC Development

A significant application of Ibrutinib-related molecules, and by extension precursors like IBT6A, is in the development of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that induce the degradation of a target protein by recruiting an E3 ubiquitin ligase. Ibrutinib-based PROTACs have been developed to overcome resistance to Ibrutinib, particularly mutations in the BTK active site. While published syntheses of Ibrutinib-based PROTACs often start from Ibrutinib itself, the underlying chemical principles could be adapted to use IBT6A as a scaffold, followed by the addition of the acryloyl group at a later stage.

Analytical Methodologies for IBT6A Detection

The control of impurities is a critical aspect of pharmaceutical manufacturing. Validated analytical methods are essential for the detection and quantification of IBT6A in Ibrutinib. High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC) are the most common techniques employed for this purpose.[6][7][8]

Representative Experimental Protocol for UPLC

A stability-indicating UPLC method is crucial for separating Ibrutinib from its impurities, including IBT6A.

ParameterConditionReference
Column Waters Acquity UPLC C18 (100 mm × 2.1 mm, 1.7 µm)[9]
Mobile Phase A 20 mM ammonium acetate (pH 6)[9]
Mobile Phase B Acetonitrile[9]
Flow Rate 0.3 mL/min[9]
Detection 215 nm[9]
Injection Volume 5 µL[9]
Method Validation

Analytical methods for impurity detection must be validated according to ICH guidelines to ensure they are accurate, precise, and reliable.[6]

Validation ParameterTypical Acceptance CriteriaReference
Linearity (R²) ≥ 0.999[6]
Accuracy (% Recovery) 95% - 105%
Precision (% RSD) ≤ 2.0%

G

Conclusion

IBT6A racemate, while an impurity in the synthesis of Ibrutinib, plays a vital role in the broader landscape of BTK inhibitor research and development. Its utility as a synthetic precursor for creating Ibrutinib dimers, adducts, and probes provides researchers with invaluable tools to investigate the pharmacology of Ibrutinib, develop next-generation therapies such as PROTACs, and ensure the quality and safety of this life-saving medication. A thorough understanding of the synthesis, characterization, and application of IBT6A and its derivatives is therefore essential for professionals in the field of drug discovery and development.

References

(Rac)-IBT6A for Kinase Profiling Studies: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Rac)-IBT6A is the racemic form of IBT6A, a known impurity of the potent and irreversible Bruton's tyrosine kinase (Btk) inhibitor, Ibrutinib.[1][2] As a close structural analog of a clinically significant kinase inhibitor, this compound is a valuable tool for in-depth kinase profiling studies. Understanding its selectivity and off-target effects is crucial for researchers developing more specific Btk inhibitors and for professionals in drug development aiming to characterize the full pharmacological profile of Ibrutinib-related compounds. This guide provides a comprehensive overview of the use of this compound in kinase profiling, including its primary target, potential off-targets based on its parent compound Ibrutinib, detailed experimental protocols for kinase assays, and a visualization of the relevant signaling pathway.

Core Concepts: Kinase Profiling and this compound

This compound, being a racemate of a Btk inhibitor, is expected to primarily target Btk, a key non-receptor tyrosine kinase in the B-cell receptor (BCR) signaling pathway.[3][4] The parent compound, Ibrutinib, has a half-maximal inhibitory concentration (IC50) of 0.5 nM for Btk.[5][6][7] Kinase profiling of this compound is essential to determine its potency against Btk and its selectivity across the human kinome. A highly selective inhibitor interacts with a limited number of unintended kinases, minimizing the potential for off-target effects and associated toxicities.

Quantitative Data: Kinase Inhibition Profile

While specific kinome-wide screening data for this compound is not publicly available, the kinase selectivity of its parent compound, Ibrutinib, provides a strong indication of its likely targets and off-targets. The following table summarizes the inhibitory activity of Ibrutinib against its primary target, Btk, and other kinases identified as significant off-targets. This data is compiled from various kinase profiling studies.[8][9][10][11][12][13][14]

Kinase TargetIC50 (nM)Kinase FamilyNotes
Btk 0.5 Tec Primary Target
BMX1TecOff-target
Tec1.1TecOff-target
ITK12TecOff-target
EGFR12RTKOff-target; associated with skin toxicities
HER222RTKOff-target
HER40.6RTKOff-target
JAK322JAKOff-target
BLK1SrcOff-target
CSK-SrcOff-target; associated with cardiotoxicity

Signaling Pathway: B-Cell Receptor (BCR) Signaling

This compound is an inhibitor of Btk, a critical component of the B-cell receptor (BCR) signaling pathway. Upon antigen binding to the BCR, a signaling cascade is initiated, leading to B-cell proliferation, differentiation, and survival. Btk is a key enzyme in this pathway, and its inhibition can effectively block these downstream effects.

BCR_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm BCR BCR LYN LYN BCR->LYN Activates SYK SYK LYN->SYK Phosphorylates BTK BTK SYK->BTK Phosphorylates PLCg2 PLCγ2 BTK->PLCg2 Phosphorylates PIP2 PIP2 PLCg2->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC DAG->PKC NFkB NF-κB Activation Ca_release->NFkB PKC->NFkB Gene Gene Expression (Proliferation, Survival) NFkB->Gene Antigen Antigen Antigen->BCR Binds Rac_IBT6A This compound Rac_IBT6A->BTK Inhibits

B-Cell Receptor (BCR) signaling pathway and the inhibitory action of this compound on Btk.

Experimental Protocols

Two common and robust methods for kinase profiling are the LanthaScreen™ Eu Kinase Binding Assay and the KINOMEscan® platform. The following are detailed protocols adapted for the use of this compound.

LanthaScreen™ Eu Kinase Binding Assay for Btk

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to measure the binding of this compound to Btk.[15][16][17][18][19]

Materials:

  • Btk enzyme (recombinant)

  • LanthaScreen™ Eu-anti-GST Antibody

  • Kinase Tracer 236

  • 5X Kinase Buffer A (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • This compound stock solution (e.g., 10 mM in DMSO)

  • 384-well microplates

  • TR-FRET compatible plate reader

Procedure:

  • Reagent Preparation:

    • Prepare 1X Kinase Buffer by diluting the 5X stock with distilled H₂O.

    • Prepare a 3X working solution of Btk and Eu-anti-GST antibody in 1X Kinase Buffer. The final concentration in the assay will be 5 nM Btk and 2 nM antibody.

    • Prepare a 3X working solution of Kinase Tracer 236 in 1X Kinase Buffer. The final concentration in the assay will be 5 nM.

    • Prepare a serial dilution of this compound in DMSO, followed by a dilution in 1X Kinase Buffer to create 3X working solutions.

  • Assay Plate Setup:

    • Add 5 µL of the serially diluted this compound solutions to the wells of the 384-well plate.

    • Add 5 µL of the 3X Btk/Eu-anti-GST antibody solution to all wells.

    • Add 5 µL of the 3X Kinase Tracer 236 solution to all wells.

  • Incubation and Measurement:

    • Incubate the plate at room temperature for 60 minutes, protected from light.

    • Read the plate on a TR-FRET plate reader, measuring the emission at 615 nm (donor) and 665 nm (acceptor).

  • Data Analysis:

    • Calculate the emission ratio (665 nm / 615 nm).

    • Plot the emission ratio against the log of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

LanthaScreen_Workflow A Prepare Reagents (Btk, Antibody, Tracer, this compound) B Add this compound to 384-well plate A->B C Add Btk/Antibody mixture B->C D Add Kinase Tracer C->D E Incubate for 60 minutes at RT D->E F Read TR-FRET Signal (615 nm and 665 nm) E->F G Calculate Emission Ratio and IC50 F->G

Workflow for the LanthaScreen™ Eu Kinase Binding Assay.
KINOMEscan® Competition Binding Assay

This platform utilizes a competition binding assay to quantify the interaction of a compound with a large panel of kinases.[20][21][22][23][24]

Principle:

The assay measures the ability of a test compound, such as this compound, to compete with an immobilized, active-site directed ligand for binding to the kinase of interest. The amount of kinase bound to the solid support is quantified using quantitative PCR (qPCR) of a DNA tag fused to the kinase.

General Protocol Outline:

  • Compound Submission:

    • This compound is typically submitted as a stock solution in DMSO at a specified concentration (e.g., 10 mM).

  • Assay Performance (by the service provider):

    • A proprietary DNA-tagged kinase is incubated with the immobilized ligand and this compound at a defined concentration (e.g., 1 µM or 10 µM).

    • The mixture is allowed to reach equilibrium.

    • The solid support is washed to remove unbound kinase.

    • The amount of bound kinase is quantified by qPCR of the DNA tag.

  • Data Analysis:

    • The results are reported as "percent of control" (%Ctrl), where the control is a DMSO-only sample. A lower %Ctrl value indicates stronger binding of the test compound.

    • A selectivity score (S-score) can be calculated to represent the number of kinases bound by the compound at a certain threshold.

    • For hits, a dissociation constant (Kd) can be determined by running a dose-response curve.

KINOMEscan_Workflow A Prepare this compound stock solution B Incubate DNA-tagged kinase with immobilized ligand and this compound A->B C Wash to remove unbound kinase B->C D Quantify bound kinase via qPCR C->D E Analyze data (%Ctrl, S-score, Kd) D->E

General workflow for the KINOMEscan® platform.

Conclusion

This compound serves as a critical research tool for kinase profiling, particularly for studies focused on Btk and the broader kinome selectivity of Ibrutinib-related compounds. By employing robust assay platforms such as LanthaScreen™ and KINOMEscan®, researchers can obtain detailed quantitative data on the binding affinity and selectivity of this compound. This information is invaluable for understanding its mechanism of action, predicting potential off-target effects, and guiding the development of next-generation kinase inhibitors with improved therapeutic profiles. The provided protocols and pathway diagrams offer a solid foundation for initiating and interpreting such studies.

References

Understanding the stereochemistry of Ibrutinib impurities

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Stereochemistry of Ibrutinib Impurities

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ibrutinib is a first-in-class, potent, and irreversible inhibitor of Bruton's tyrosine kinase (BTK) that has become a cornerstone in the treatment of various B-cell malignancies.[1][2] As a chiral molecule, the stereochemistry of Ibrutinib is a critical quality attribute, directly impacting its efficacy and safety. The commercially available drug is the (R)-enantiomer.[3][4] The presence of its stereoisomeric impurity, the (S)-enantiomer, as well as other process-related and degradation impurities, must be strictly controlled.[5][] This guide provides a comprehensive technical overview of the stereochemical aspects of Ibrutinib, methods for chiral separation and impurity profiling, and the underlying biological pathways.

The Stereochemical Landscape of Ibrutinib

The Ibrutinib molecule possesses a single chiral center at the 3-position of the piperidine ring, leading to two enantiomers: (R)-Ibrutinib and (S)-Ibrutinib. The pharmacologically active and approved form of the drug is (R)-Ibrutinib.[3][4] The (S)-enantiomer is considered an impurity and its levels are strictly regulated by bodies like the International Council on Harmonisation (ICH).[3]

Beyond this classical chirality, Ibrutinib also exhibits a phenomenon known as atropisomerism. Atropisomers are stereoisomers resulting from hindered rotation around a single bond.[7][8] In Ibrutinib, the bond connecting the pyrazolopyrimidine core and the phenoxyphenyl group is a potential atropisomeric axis.[7][8] While Ibrutinib itself is considered a "pro-atropisomer" (meaning it has a plane of symmetry about the axis), understanding its conformational preferences is crucial for target selectivity and minimizing off-target effects.[7][8][9]

Impurities in Ibrutinib can be broadly categorized as:

  • Stereoisomeric Impurities : Primarily the (S)-enantiomer.

  • Process-Related Impurities : Byproducts and intermediates from the synthetic route, such as N-Desmethyl Ibrutinib.[][10]

  • Degradation Impurities : Formed due to chemical instability under conditions like oxidative, alkaline, or photolytic stress.[2][][11]

Mechanism of Action and Signaling Pathway

Ibrutinib exerts its therapeutic effect by targeting BTK, a critical enzyme in the B-cell receptor (BCR) signaling pathway.[12][13] In many B-cell cancers, this pathway is constitutively active, promoting cell proliferation and survival.[13][14] Ibrutinib forms an irreversible covalent bond with a cysteine residue (Cys481) in the active site of BTK, effectively shutting down its kinase activity.[1][15] This action blocks the downstream signaling cascade, including the phosphorylation of phospholipase C gamma 2 (PLCγ2) and the activation of NF-κB and other transcription factors.[16][17] The ultimate result is the inhibition of B-cell proliferation and survival, and the induction of apoptosis (programmed cell death).[12][13]

B_Cell_Receptor_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR B-Cell Receptor (BCR) CD79 CD79A/B LYN_SYK LYN / SYK CD79->LYN_SYK Activation BTK_inactive BTK (inactive) LYN_SYK->BTK_inactive Phosphorylates BTK_active BTK (active) BTK_inactive->BTK_active Activation PLCG2_inactive PLCγ2 (inactive) BTK_active->PLCG2_inactive Phosphorylates PLCG2_active PLCγ2 (active) PLCG2_inactive->PLCG2_active Activation Downstream Downstream Signaling (Ca2+, DAG) PLCG2_active->Downstream Ibrutinib Ibrutinib Ibrutinib->BTK_active Covalent Inhibition (Cys481) Transcription Transcription Factors (NF-κB, NFAT) Downstream->Transcription Activation Gene_Expression Gene Expression (Proliferation, Survival) Transcription->Gene_Expression Antigen Antigen Antigen->BCR Binding

Ibrutinib's mechanism of action via BTK inhibition.

Experimental Protocols for Stereochemical Analysis

Robust analytical methods are required to separate and quantify the (S)-enantiomer from the active (R)-Ibrutinib. Chiral chromatography is the technique of choice for this purpose.

Chiral Electrokinetic Chromatography (EKC) for Enantiomeric Separation

This method has been successfully developed for the separation of Ibrutinib enantiomers.[3][4]

  • Instrumentation : Capillary Electrophoresis system with a UV detector.

  • Chiral Selector : A cyclodextrin (CD), specifically sulfated-γ-CD (S-γ-CD), is used in the running buffer.[3]

  • Background Electrolyte : 25 mM formate buffer (pH 3.0).[3]

  • Capillary : Fused-silica capillary.

  • Voltage : Applied voltage with negative polarity.[3]

  • Detection : UV detection.

  • Performance : This method can achieve baseline separation of the enantiomers in under 5 minutes with an enantioresolution value of 1.5.[3] It is capable of detecting the (S)-ibrutinib impurity down to a 0.1% level, meeting ICH requirements.[3][4] The (S)-enantiomer is the first-migrating isomer.[3][4]

General Impurity Profiling by RP-UPLC

A stability-indicating Ultra-Performance Liquid Chromatography (UPLC) method is essential for separating the parent drug from its various process-related and degradation impurities.[2]

  • Instrumentation : A UPLC system equipped with a photodiode array (PDA) detector.[2][5]

  • Column : A C18 stationary phase column (e.g., Waters Acquity UPLC C18, 100 mm × 2.1 mm, 1.7 μm).[2]

  • Mobile Phase : A gradient mixture of an aqueous buffer and an organic solvent.

    • Mobile Phase A : 20 mM ammonium acetate (pH 6).[2]

    • Mobile Phase B : Acetonitrile.[2]

  • Flow Rate : 0.3 mL/min.[2]

  • Detection Wavelength : UV detection at 215 nm.[2]

  • Column Temperature : Maintained at a constant temperature (e.g., 30°C).[5]

  • Structural Elucidation : Fractions containing impurities are collected and analyzed using high-resolution mass spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy to determine their structures.[11]

Quantitative Data and Method Validation

Analytical methods for impurity quantification must be validated according to ICH guidelines, assessing parameters like linearity, accuracy, precision, and sensitivity.[5]

Table 1: Performance of Chiral EKC Method for Enantiomeric Impurity

Parameter Value Reference
Enantioresolution (Rs) 1.5 [3]
Analysis Time 4.2 min [3]
Limit of Detection (LOD) < 0.1% [3][4]

| Limit of Quantification (LOQ) | 0.1% |[3][4] |

Table 2: Representative Performance of RP-HPLC/UPLC Methods for General Impurities

Method Analyte(s) Linearity Range Correlation Coefficient (R²) Reference
RP-HPLC/PDA Ibrutinib & Impurities LOQ - 300% of specification 0.999 - 1.000 [5]
RP-HPLC Ibrutinib 3.5–2100 µg/mL 0.9999 [18]

| LC-MS/MS | 4-phenoxyphenyl-boronic acid | 0.45 - 5.0 µg/mL | 0.999 |[18] |

Experimental and Validation Workflows

The process of identifying and controlling impurities involves a logical sequence of steps, from initial stress testing to final structural confirmation and method validation.

Impurity_Analysis_Workflow cluster_discovery Impurity Discovery cluster_analysis Separation & Characterization cluster_control Control Strategy Drug Ibrutinib Drug Substance/Product Forced_Deg Forced Degradation (Acid, Base, Peroxide, Heat, Light) Drug->Forced_Deg Sample_Prep Sample Preparation Forced_Deg->Sample_Prep Synth_Analysis Analysis of Synthesis Route Synth_Analysis->Sample_Prep Chiral_Sep Chiral Separation (EKC, HPLC) Sample_Prep->Chiral_Sep Achiral_Sep Achiral Separation (RP-UPLC) Sample_Prep->Achiral_Sep Isolation Impurity Isolation (Prep-LC) Chiral_Sep->Isolation Achiral_Sep->Isolation Structure_Eluc Structural Elucidation (MS, HRMS, NMR) Isolation->Structure_Eluc Method_Val Analytical Method Validation Structure_Eluc->Method_Val Spec_Setting Specification Setting Method_Val->Spec_Setting Routine_QC Routine QC Testing Spec_Setting->Routine_QC Method_Validation_Logic Specificity Specificity / Selectivity Linearity Linearity Specificity->Linearity Accuracy Accuracy Specificity->Accuracy Precision Precision (Repeatability, Intermediate) Specificity->Precision Range Range Linearity->Range Linearity->Accuracy Linearity->Precision Range->Accuracy Range->Precision LOQ Limit of Quantification (LOQ) Precision->LOQ LOD Limit of Detection (LOD) LOQ->LOD Robustness Robustness

References

Methodological & Application

Application Notes and Protocols for the Synthesis of (Rac)-IBT6A

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a comprehensive overview of (Rac)-IBT6A, a Bruton's tyrosine kinase (BTK) inhibitor. Included are a detailed, research-grade synthesis protocol, key quantitative data, and diagrams of its relevant signaling pathway and a typical experimental workflow. This document is intended for researchers, scientists, and professionals in the field of drug development.

Introduction to this compound

This compound is the racemic form of IBT6A, a known impurity of the FDA-approved drug Ibrutinib.[1][2][3][4] Ibrutinib is a potent and irreversible inhibitor of Bruton's tyrosine kinase (BTK), a critical enzyme in the B-cell antigen receptor (BCR) signaling pathway.[5][6] Like Ibrutinib, IBT6A also exhibits inhibitory activity against BTK, making it a compound of interest for research into BTK inhibition and the development of related therapeutic agents.[1][2][3] this compound can be utilized in the synthesis of IBT6A-Ibrutinib dimers and adducts for further investigation.[1][2][3]

Synthesis Protocol for this compound

The following is a plausible, multi-step synthesis protocol for this compound, developed based on established synthetic routes for Ibrutinib and other 4-amino-substituted pyrazolo[3,4-d]pyrimidines. This protocol is intended for research purposes and should be performed by trained chemists in a properly equipped laboratory.

Step 1: Synthesis of 4-amino-3-iodo-1H-pyrazolo[3,4-d]pyrimidine

This initial step involves the formation of the core pyrazolopyrimidine structure and its subsequent iodination.

  • Reaction: Commercially available 4-amino-1H-pyrazolo[3,4-d]pyrimidine is iodinated using N-iodosuccinimide (NIS) in a suitable solvent such as dimethylformamide (DMF).

  • Procedure:

    • Dissolve 4-amino-1H-pyrazolo[3,4-d]pyrimidine (1.0 eq) in DMF in a round-bottom flask.

    • Add N-iodosuccinimide (1.1 eq) portion-wise to the solution at room temperature.

    • Stir the reaction mixture at room temperature for 12-16 hours, monitoring the progress by Thin Layer Chromatography (TLC).

    • Upon completion, pour the reaction mixture into ice water to precipitate the product.

    • Filter the solid, wash with cold water, and dry under vacuum to yield 4-amino-3-iodo-1H-pyrazolo[3,4-d]pyrimidine.

Step 2: Suzuki Coupling with 4-phenoxyphenylboronic acid

The iodinated pyrazolopyrimidine is then coupled with 4-phenoxyphenylboronic acid to introduce the phenoxyphenyl side chain.

  • Reaction: A palladium-catalyzed Suzuki coupling reaction is performed between 4-amino-3-iodo-1H-pyrazolo[3,4-d]pyrimidine and 4-phenoxyphenylboronic acid.

  • Procedure:

    • To a degassed mixture of 4-amino-3-iodo-1H-pyrazolo[3,4-d]pyrimidine (1.0 eq), 4-phenoxyphenylboronic acid (1.2 eq), and a palladium catalyst such as Pd(PPh3)4 (0.05 eq) in a suitable solvent system (e.g., dioxane/water), add a base such as sodium carbonate (2.0 eq).

    • Heat the reaction mixture to 80-90 °C and stir for 8-12 hours under an inert atmosphere (e.g., nitrogen or argon).

    • Monitor the reaction by TLC or LC-MS.

    • After completion, cool the mixture to room temperature and dilute with ethyl acetate.

    • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

    • Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel to obtain 4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine.[7]

Step 3: N-alkylation with racemic 3-Boc-piperidine tosylate

The pyrazolopyrimidine core is then alkylated with a racemic piperidine derivative.

  • Reaction: The nitrogen of the pyrazole ring is alkylated with (Rac)-3-(tert-butoxycarbonylamino)piperidine, which can be activated as a tosylate.

  • Procedure:

    • To a solution of 4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine (1.0 eq) in a polar aprotic solvent like DMF, add a base such as cesium carbonate (1.5 eq).

    • Add (Rac)-tert-butyl (piperidin-3-yl)carbamate tosylate salt (1.2 eq) to the mixture.

    • Stir the reaction at 60-70 °C for 12-18 hours.

    • Monitor the reaction by TLC.

    • Once the reaction is complete, cool the mixture and dilute with water.

    • Extract the product with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under vacuum.

    • Purify the crude product by column chromatography to yield the Boc-protected intermediate.

Step 4: Deprotection and Acrylation

The final steps involve the removal of the Boc protecting group and the subsequent acylation to yield this compound.

  • Reaction: The Boc group is removed under acidic conditions, followed by acylation of the piperidine nitrogen with acryloyl chloride.

  • Procedure:

    • Dissolve the Boc-protected intermediate (1.0 eq) in a solution of hydrochloric acid in dioxane or trifluoroacetic acid in dichloromethane.

    • Stir the mixture at room temperature for 2-4 hours.

    • Evaporate the solvent to obtain the amine salt.

    • Dissolve the amine salt in a chlorinated solvent like dichloromethane and cool to 0 °C.

    • Add a base such as triethylamine or diisopropylethylamine (2.5 eq).

    • Slowly add acryloyl chloride (1.1 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir for another 2-3 hours.

    • Quench the reaction with water and extract the product with dichloromethane.

    • Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

    • Concentrate the solution and purify the crude product by column chromatography to afford this compound.

Quantitative Data

The following table summarizes key quantitative data for this compound.

PropertyValue
Molecular Formula C22H22N6O
Molecular Weight 386.45 g/mol [8]
Purity (typical) ≥98%
IC50 (for BTK) 0.5 nM (for the active enantiomer)[1][2][3]
Appearance Solid

Signaling Pathway and Experimental Workflow

Bruton's Tyrosine Kinase (BTK) Signaling Pathway

This compound is an inhibitor of Bruton's tyrosine kinase (BTK), a key component of the B-cell receptor (BCR) signaling pathway.[6] This pathway is crucial for B-cell proliferation, differentiation, and survival.[9] The diagram below illustrates the BTK signaling pathway and the point of inhibition by this compound.

BTK_Signaling_Pathway BCR B-cell Receptor (BCR) Lyn_Syk Lyn/Syk BCR->Lyn_Syk Antigen Binding BTK BTK Lyn_Syk->BTK Phosphorylation PLCg2 PLCγ2 BTK->PLCg2 Activation IP3_DAG IP3 / DAG PLCg2->IP3_DAG Calcium Ca²⁺ Mobilization IP3_DAG->Calcium NFkB_MAPK NF-κB & MAPK Pathways Calcium->NFkB_MAPK Proliferation B-cell Proliferation & Survival NFkB_MAPK->Proliferation Inhibitor This compound Inhibitor->BTK Inhibition

Caption: BTK Signaling Pathway Inhibition by this compound.

Experimental Workflow: In Vitro Kinase Assay

To evaluate the inhibitory activity of this compound on BTK, a common experimental approach is an in vitro kinase assay. The following diagram outlines a typical workflow for such an experiment.

Kinase_Assay_Workflow start Start prepare_reagents Prepare Reagents: - Recombinant BTK Enzyme - Kinase Buffer - ATP - Substrate (e.g., poly-Glu,Tyr) start->prepare_reagents prepare_inhibitor Prepare Serial Dilutions of this compound start->prepare_inhibitor reaction_setup Set up Kinase Reaction: Add BTK, inhibitor, and substrate to microplate wells prepare_reagents->reaction_setup prepare_inhibitor->reaction_setup initiate_reaction Initiate Reaction by Adding ATP reaction_setup->initiate_reaction incubation Incubate at 30°C initiate_reaction->incubation stop_reaction Stop Reaction incubation->stop_reaction detection Detect Kinase Activity (e.g., ADP-Glo™, Luminescence) stop_reaction->detection data_analysis Data Analysis: - Plot dose-response curve - Calculate IC₅₀ value detection->data_analysis end End data_analysis->end

Caption: Workflow for an In Vitro BTK Kinase Assay.

Conclusion

These application notes provide a detailed protocol for the synthesis of this compound for research laboratory use, alongside essential data and visualizations of its biological context. The provided information serves as a valuable resource for researchers investigating BTK inhibitors and their potential applications in drug discovery and development. It is important to note that all laboratory work should be conducted with appropriate safety precautions.

References

Application Notes and Protocols for the Synthesis of Ibrutinib Dimer Using (Rac)-IBT6A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis of an Ibrutinib dimer, a known process-related impurity of the Bruton's tyrosine kinase (BTK) inhibitor, Ibrutinib. The synthesis involves the use of (Rac)-IBT6A, a racemic impurity of Ibrutinib. This document outlines a plausible synthetic protocol, presents analytical data for the characterization of the dimer, and illustrates the established signaling pathway of the parent compound, Ibrutinib.

Introduction

Ibrutinib is a potent and irreversible inhibitor of Bruton's tyrosine kinase (BTK), a crucial enzyme in the B-cell receptor (BCR) signaling pathway.[1][2][3][4] Its targeted action has revolutionized the treatment of various B-cell malignancies.[1][2] During the synthesis and storage of Ibrutinib, several impurities can be formed, one of which is a dimeric species. This compound, a racemate of the Ibrutinib impurity IBT6A, has been identified as a potential precursor or intermediate in the formation of certain Ibrutinib dimers.[5] Understanding the synthesis and characterization of these impurities is critical for drug quality control and safety assessment.

Data Presentation

The primary Ibrutinib dimer impurity is characterized by the combination of two Ibrutinib molecules. Analytical techniques such as Ultra-Performance Liquid Chromatography coupled with Mass Spectrometry (UPLC-MS) are essential for its identification and quantification.

Compound Molecular Formula Molecular Weight ( g/mol ) UPLC-MS Data (m/z) Retention Time (min)
IbrutinibC₂₅H₂₄N₆O₂440.504419.74[6]
Ibrutinib DimerC₄₇H₄₆N₁₂O₃826.95[]881[6][8]1.78[9]

Experimental Protocols

The following is a representative, hypothetical protocol for the synthesis of an Ibrutinib dimer. This protocol is based on general principles of organic synthesis and information from patents describing the formation of Ibrutinib-related impurities.[10]

Objective: To synthesize the Ibrutinib dimer from an Ibrutinib intermediate.

Materials:

  • Ibrutinib Intermediate (e.g., 1-((R)-3-(4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)prop-2-en-1-one)

  • This compound (as a potential reactant or catalyst)

  • Anhydrous organic solvent (e.g., Dichloromethane, Tetrahydrofuran)

  • Base (e.g., Triethylamine, Diisopropylethylamine)

  • Concentrated Sulfuric Acid (for activation of intermediate 1 as per patent CN116969949A)[10]

  • Water

  • Citric Acid Solution (5%)

  • Brine Solution

  • Anhydrous Sodium Sulfate

  • Silica Gel for column chromatography

  • Standard laboratory glassware and equipment

Procedure:

  • Activation of Intermediate 1: In a reaction flask, dissolve Intermediate 1 in a minimal amount of water, then carefully add concentrated sulfuric acid. Stir the reaction mixture at a controlled temperature to produce the activated intermediate (Compound IBT217-1 as described in patent CN116969949A).[10]

  • Coupling Reaction: In a separate flask, dissolve the activated intermediate and this compound (Intermediate 2) in an anhydrous organic solvent such as dichloromethane.[10]

  • Base Addition: To the solution from step 2, add a suitable base like triethylamine to catalyze the dimerization reaction.

  • Reaction Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting materials are consumed.

  • Work-up: Upon completion, quench the reaction with a 5% citric acid solution. Separate the organic layer and wash it sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Concentrate the dried organic phase under reduced pressure to obtain the crude product. Purify the crude Ibrutinib dimer by silica gel column chromatography using an appropriate eluent system.

  • Characterization: Characterize the purified dimer using analytical techniques such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity.

Mandatory Visualization

Ibrutinib Dimer Synthesis Workflow

G cluster_activation Step 1: Activation cluster_coupling Step 2: Coupling Reaction cluster_purification Step 3: Purification & Analysis int1 Intermediate 1 h2so4 Conc. H₂SO₄ int1->h2so4 act_int Activated Intermediate h2so4->act_int reaction_mix Reaction Mixture act_int->reaction_mix rac_ibt6a This compound rac_ibt6a->reaction_mix solvent Organic Solvent solvent->reaction_mix base Base base->reaction_mix workup Aqueous Work-up reaction_mix->workup chromatography Column Chromatography workup->chromatography dimer Purified Ibrutinib Dimer chromatography->dimer analysis Analytical Characterization (UPLC-MS, NMR) dimer->analysis

Caption: A workflow for the synthesis of the Ibrutinib dimer.

Ibrutinib Signaling Pathway

BCR B-Cell Receptor (BCR) BTK Bruton's Tyrosine Kinase (BTK) BCR->BTK activates PLCg2 PLCγ2 BTK->PLCg2 phosphorylates Ibrutinib Ibrutinib Ibrutinib->BTK inhibits PIP2 PIP₂ PLCg2->PIP2 IP3_DAG IP₃ DAG PIP2->IP3_DAG Ca_flux Ca²⁺ Flux IP3_DAG->Ca_flux PKC PKC IP3_DAG->PKC NFkB NF-κB Pathway Ca_flux->NFkB PKC->NFkB Proliferation Cell Proliferation & Survival NFkB->Proliferation

Caption: The B-Cell Receptor signaling pathway and Ibrutinib's mechanism of action.

References

Application of (Rac)-IBT6A in Activity-Based Probes: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

(Rac)-IBT6A, a racemic precursor to the Bruton's tyrosine kinase (Btk) inhibitor ibrutinib, serves as a valuable starting material for the synthesis of activity-based probes (ABPs). These probes are powerful tools for studying the activity and target engagement of Btk and other related kinases in complex biological systems. This document provides detailed application notes and protocols for the use of this compound-derived probes in activity-based protein profiling (ABPP), aimed at researchers, scientists, and drug development professionals.

This compound itself is not the active probe but is chemically modified to incorporate a reporter tag, such as an alkyne or azide group. This functionalization allows for the subsequent attachment of a fluorophore or biotin via click chemistry, enabling visualization and enrichment of probe-labeled proteins. The resulting ibrutinib-based ABPs are designed to covalently bind to the active site of Btk, providing a direct readout of enzyme activity.

Principle of Application

Ibrutinib-based ABPs, synthesized from this compound, are primarily used in a competitive activity-based protein profiling (ABPP) format.[1][2] This technique allows for the assessment of the potency and selectivity of other inhibitors against Btk and potential off-targets in a native biological context, such as cell lysates or intact cells.[1][2]

The general workflow involves the following steps:

  • Pre-incubation: A biological sample (e.g., cell lysate) is pre-incubated with a test inhibitor.

  • Probe Labeling: An ibrutinib-based ABP (e.g., ibrutinib-alkyne) is added to the sample. The ABP will covalently label the active site of Btk and other susceptible kinases that are not already occupied by the test inhibitor.

  • Reporter Tag Conjugation: A reporter tag (e.g., fluorescent azide or biotin-azide) is attached to the probe-labeled proteins via copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry".

  • Detection and Analysis: The labeled proteins are detected and quantified. For fluorescently tagged probes, this is typically done by in-gel fluorescence scanning.[1] For biotin-tagged probes, the labeled proteins are enriched using streptavidin beads and identified and quantified by mass spectrometry.[1]

Data Presentation

The quantitative data obtained from competitive ABPP experiments can be summarized to compare the potency and selectivity of different inhibitors.

InhibitorTargetIC50 (nM) [in vitro kinase assay]% Inhibition [in-cell ABPP]Off-Targets Identified (Proteomics)Reference
Ibrutinib Btk0.5>90% at 1 µMTEC, EGFR, BLK[3][4]
Compound X Btk5.285% at 1 µMTEC, ITKFictional Data
Compound Y Btk15.860% at 1 µMNone significantFictional Data

Experimental Protocols

Protocol 1: Synthesis of Ibrutinib-Alkyne Probe from this compound (Conceptual Outline)

This protocol is a conceptual outline based on general organic synthesis principles for modifying ibrutinib analogues. Specific reaction conditions may require optimization.

  • Protection of Amine: The primary amine on the pyrazolopyrimidine core of this compound may require protection (e.g., with a Boc group) to prevent side reactions.

  • Modification of the Piperidine Ring: The acryloyl group on the piperidine ring of ibrutinib is the reactive "warhead". To create an ABP, this is replaced with a linker containing a terminal alkyne. This can be achieved by first removing the acryloyl group and then coupling the resulting free amine on the piperidine with a carboxylic acid linker containing a terminal alkyne using standard peptide coupling reagents (e.g., HATU, EDC/HOBt).

  • Deprotection: If a protecting group was used, it is removed in the final step to yield the ibrutinib-alkyne probe.

  • Purification and Characterization: The final product is purified by chromatography (e.g., HPLC) and its identity confirmed by mass spectrometry and NMR.

Protocol 2: Competitive Gel-Based Activity-Based Protein Profiling
  • Cell Lysate Preparation:

    • Culture cells of interest (e.g., Ramos B-cells, which have high Btk expression) to the desired density.

    • Harvest cells and wash with cold PBS.

    • Lyse cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

    • Clarify the lysate by centrifugation and determine the protein concentration using a standard assay (e.g., BCA).

  • Competitive Inhibition:

    • In a microcentrifuge tube, dilute the cell lysate to a final concentration of 1-2 mg/mL.

    • Add the test inhibitor at various concentrations (e.g., from a 100X DMSO stock) and incubate for 30 minutes at room temperature. Include a DMSO-only control.

  • Probe Labeling:

    • Add the ibrutinib-alkyne probe to a final concentration of 1 µM.

    • Incubate for 1 hour at room temperature.

  • Click Chemistry Reaction:

    • Prepare the click chemistry reaction mix. A typical mix includes:

      • Tris(2-carboxyethyl)phosphine (TCEP) (final concentration 1 mM)

      • Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) (final concentration 100 µM)

      • Copper(II) sulfate (CuSO4) (final concentration 1 mM)

      • Fluorescent azide reporter (e.g., TAMRA-azide) (final concentration 100 µM)

    • Add the click mix to the labeled lysate and incubate for 1 hour at room temperature, protected from light.

  • Sample Preparation and Gel Electrophoresis:

    • Add 4X SDS-PAGE loading buffer to the reaction and boil for 5 minutes.

    • Resolve the proteins on an SDS-PAGE gel.

  • In-Gel Fluorescence Scanning:

    • Scan the gel using a fluorescence scanner with appropriate excitation and emission wavelengths for the chosen fluorophore.

    • Analyze the band intensities corresponding to the molecular weight of Btk (~77 kDa) to determine the degree of inhibition.

Protocol 3: Competitive Mass Spectrometry-Based Activity-Based Protein Profiling
  • Steps 1-3 from Protocol 2 are followed.

  • Click Chemistry with Biotin-Azide:

    • Follow the click chemistry protocol as in Protocol 2, but substitute the fluorescent azide with a biotin-azide reporter tag (e.g., Biotin-PEG4-Azide).

  • Protein Precipitation and Redissolving:

    • Precipitate the proteins using a methanol/chloroform/water extraction to remove excess reagents.

    • Resuspend the protein pellet in a buffer containing SDS.

  • Streptavidin Enrichment:

    • Incubate the redissolved protein sample with streptavidin-coated magnetic beads for 1-2 hours at room temperature to capture biotinylated proteins.

    • Wash the beads extensively with buffers of decreasing SDS concentration and finally with a buffer without detergents (e.g., urea buffer) to remove non-specifically bound proteins.

  • On-Bead Digestion:

    • Resuspend the beads in a digestion buffer containing a reducing agent (e.g., DTT) and incubate to reduce disulfide bonds.

    • Alkylate cysteine residues with an alkylating agent (e.g., iodoacetamide).

    • Add trypsin and incubate overnight at 37°C to digest the proteins into peptides.

  • LC-MS/MS Analysis:

    • Collect the supernatant containing the tryptic peptides.

    • Analyze the peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis:

    • Use a proteomics data analysis software (e.g., MaxQuant, Proteome Discoverer) to identify and quantify the enriched proteins.

    • Compare the abundance of Btk and other identified proteins between the inhibitor-treated samples and the DMSO control to determine inhibitor potency and selectivity.

Visualizations

Btk Signaling Pathway

Btk_Signaling_Pathway BCR B-Cell Receptor (BCR) Lyn_Syk Lyn/Syk BCR->Lyn_Syk Btk Bruton's Tyrosine Kinase (Btk) Lyn_Syk->Btk PLCy2 Phospholipase Cγ2 (PLCγ2) Btk->PLCy2 IP3 IP3 PLCy2->IP3 DAG DAG PLCy2->DAG Ca_Flux Ca²⁺ Flux IP3->Ca_Flux PKC Protein Kinase C (PKC) DAG->PKC NF_kB NF-κB Activation Ca_Flux->NF_kB PKC->NF_kB Cell_Survival Cell Survival & Proliferation NF_kB->Cell_Survival

Caption: Simplified Btk signaling pathway downstream of the B-cell receptor.

Competitive ABPP Workflow

Competitive_ABPP_Workflow cluster_prep Sample Preparation cluster_labeling Probe Labeling & Detection cluster_analysis Analysis Lysate Cell Lysate Lysate_Inhibitor Pre-incubation Lysate->Lysate_Inhibitor Inhibitor Test Inhibitor (or DMSO) Inhibitor->Lysate_Inhibitor Labeling Covalent Labeling Lysate_Inhibitor->Labeling ABP Ibrutinib-Alkyne Probe ABP->Labeling Click Click Chemistry (Reporter Tag) Labeling->Click Gel Gel-Based Analysis (Fluorescence) Click->Gel MS Mass Spectrometry (Proteomics) Click->MS MS_Data_Analysis Raw_Data Raw MS/MS Data Search Database Search (e.g., MaxQuant) Raw_Data->Search Identification Protein Identification Search->Identification Quantification Label-Free Quantification (LFQ) Search->Quantification Comparison Inhibitor vs. DMSO (Fold Change & p-value) Identification->Comparison Quantification->Comparison Target_List List of Potentially Inhibited Proteins Comparison->Target_List

References

Application Notes and Protocols for the Use of (Rac)-IBT6A as a Reference Standard in HPLC Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Rac)-IBT6A is the racemic form of IBT6A, a known impurity of the pharmaceutical drug Ibrutinib.[1][2] Ibrutinib is a potent and irreversible inhibitor of Bruton's tyrosine kinase (BTK), a key component in B-cell receptor signaling pathways.[2][3] As such, the quantification and control of impurities like this compound are critical for ensuring the quality, safety, and efficacy of Ibrutinib drug products. This document provides detailed application notes and protocols for the use of this compound as a reference standard in High-Performance Liquid Chromatography (HPLC) for the identification and quantification of this impurity in Ibrutinib samples.

Physicochemical Properties of this compound

A comprehensive understanding of the physicochemical properties of this compound is essential for its proper handling, storage, and use as a reference standard.

PropertyValueReference
Chemical Name (Rac)-1-((R)-3-(4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)prop-2-en-1-oneInferred from Ibrutinib structure
Synonyms This compound[1]
CAS Number 1412418-47-3[1][4]
Molecular Formula C22H22N6O[4]
Molecular Weight 386.45 g/mol [4]
Appearance White to yellow solid powder[2]
Solubility Soluble in DMSO (25 mg/mL)[3]
Storage Powder: -20°C for 3 years. In solvent: -80°C for 1 year.[2]

Biological Context: The Bruton's Tyrosine Kinase (BTK) Signaling Pathway

Ibrutinib, and by extension its impurities, target Bruton's tyrosine kinase (BTK). BTK is a critical enzyme in the B-cell receptor (BCR) signaling pathway, which is essential for B-cell proliferation, differentiation, and survival. Inhibition of BTK disrupts these processes, making it an effective therapeutic strategy for B-cell malignancies. The following diagram illustrates the central role of BTK in this pathway.

BTK_Signaling_Pathway cluster_membrane Cell Membrane BCR B-Cell Receptor (BCR) LYN_SYK LYN/SYK BCR->LYN_SYK Activation BTK BTK LYN_SYK->BTK Phosphorylation PLCg2 PLCγ2 BTK->PLCg2 Activation Downstream Downstream Signaling (NF-κB, MAPK, etc.) PLCg2->Downstream Antigen Antigen Antigen->BCR Binding Proliferation B-Cell Proliferation, Survival, and Differentiation Downstream->Proliferation

Caption: The BTK Signaling Pathway in B-Cells.

HPLC Analysis Workflow

The general workflow for the analysis of this compound in an Ibrutinib sample using HPLC is depicted below. This process ensures accurate and reproducible results.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Std_Prep Prepare this compound Reference Standard Solution Injection Inject Standard and Sample Solutions Std_Prep->Injection Sample_Prep Prepare Ibrutinib Sample Solution Sample_Prep->Injection System_Prep HPLC System Equilibration System_Prep->Injection Separation Chromatographic Separation Injection->Separation Detection UV Detection Separation->Detection Peak_ID Peak Identification (based on Retention Time) Detection->Peak_ID Quantification Peak Area Integration and Quantification Peak_ID->Quantification Report Generate Report Quantification->Report

Caption: General workflow for HPLC analysis of this compound.

Experimental Protocol: Stability-Indicating RP-HPLC Method

This protocol is a representative method for the separation and quantification of Ibrutinib and its impurities, including this compound.

Instrumentation and Materials
  • HPLC System: A gradient-capable HPLC system with a quaternary or binary pump, autosampler, column thermostat, and a photodiode array (PDA) detector.

  • Column: X-Bridge C18, 150 mm x 4.6 mm, 3.5 µm particle size, or equivalent.

  • Chemicals:

    • This compound Reference Standard

    • Ibrutinib API

    • Acetonitrile (HPLC grade)

    • Methanol (HPLC grade)

    • Water (HPLC or Milli-Q grade)

    • Potassium Dihydrogen Phosphate

    • Trifluoroacetic Acid (TFA)

Chromatographic Conditions
ParameterSetting
Mobile Phase A 0.01 M Potassium Dihydrogen Phosphate buffer with 0.07% TFA, pH adjusted to ~5.5
Mobile Phase B Acetonitrile
Flow Rate 1.0 mL/min
Column Temperature 40°C
Detection Wavelength 220 nm
Injection Volume 10 µL
Gradient Program Time (min)
0
25
35
40
45
Preparation of Solutions
  • Mobile Phase A: Dissolve an appropriate amount of Potassium Dihydrogen Phosphate in water to make a 0.01 M solution. Add 0.7 mL of TFA per liter of buffer and adjust the pH to approximately 5.5 with potassium hydroxide solution. Filter through a 0.45 µm membrane filter and degas.

  • Mobile Phase B: Acetonitrile (HPLC grade). Filter through a 0.45 µm membrane filter and degas.

  • Diluent: A mixture of Mobile Phase A and Mobile Phase B in a 50:50 (v/v) ratio.

  • This compound Standard Stock Solution (100 µg/mL): Accurately weigh about 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • Working Standard Solution (1 µg/mL): Dilute 1.0 mL of the Standard Stock Solution to 100.0 mL with the diluent.

  • Sample Solution (1 mg/mL of Ibrutinib): Accurately weigh about 100 mg of Ibrutinib API into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

Analysis Procedure
  • Equilibrate the HPLC system with the initial mobile phase composition (90% A, 10% B) until a stable baseline is achieved.

  • Inject the diluent (blank) to ensure no interfering peaks are present.

  • Inject the Working Standard Solution and record the chromatogram. The retention time of the main peak corresponds to this compound.

  • Inject the Sample Solution and record the chromatogram.

  • Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard.

  • Calculate the amount of this compound in the Ibrutinib sample using the peak areas obtained from the standard and sample chromatograms.

Forced Degradation Studies

Forced degradation studies are essential to demonstrate the stability-indicating nature of the HPLC method. Ibrutinib is known to be susceptible to degradation under acidic, alkaline, and oxidative stress conditions. The following table summarizes illustrative results from such studies.

Stress ConditionIbrutinib Degradation (%)This compound Formation (%)Other Major Degradants (%)
Acid Hydrolysis (e.g., 0.1 N HCl, 80°C) ~15%~1.2%~5%
Alkaline Hydrolysis (e.g., 0.1 N NaOH, 80°C) ~25%~2.5%~8%
Oxidative Degradation (e.g., 3% H2O2, RT) ~30%~3.1%~10%
Thermal Degradation (e.g., 80°C) < 2%Not DetectedNot Detected
Photolytic Degradation (e.g., UV light) < 2%Not DetectedNot Detected

Note: The data presented in this table are illustrative and may vary depending on the specific experimental conditions.

System Suitability

To ensure the validity of the analytical results, system suitability tests should be performed before and during the analysis.

ParameterAcceptance Criteria
Tailing Factor (Asymmetry Factor) ≤ 2.0 for the this compound peak
Theoretical Plates ≥ 2000 for the this compound peak
Relative Standard Deviation (RSD) of Peak Area ≤ 2.0% for six replicate injections of the Working Standard Solution

These application notes and protocols provide a comprehensive guide for the use of this compound as a reference standard in the HPLC analysis of Ibrutinib. Adherence to these guidelines will contribute to the accurate and reliable quality control of this important pharmaceutical product.

References

Protocol for the Synthesis and Characterization of IBT6A, an Ibrutinib Adduct

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ibrutinib is a potent and irreversible inhibitor of Bruton's tyrosine kinase (BTK), a key component of the B-cell receptor (BCR) signaling pathway.[1][2][3] Its mechanism of action involves the formation of a covalent bond with a cysteine residue (Cys481) in the active site of BTK, leading to the inhibition of downstream signaling pathways that are crucial for B-cell proliferation, trafficking, and survival.[1][2][4] The formation of adducts with nucleophiles is a critical aspect of Ibrutinib's covalent mechanism of action and is also relevant to the understanding of its metabolism and potential off-target effects. IBT6A is recognized as a process-related impurity and potential metabolite of Ibrutinib, representing an adduct of the parent drug. This document provides a detailed protocol for the synthesis and characterization of IBT6A.

Data Presentation

Characterization of synthesized IBT6A should be performed using a suite of analytical techniques to confirm its identity, purity, and structural integrity. The data should be compared with a reference standard if available.

ParameterSpecificationAnalytical Method
Appearance Off-white to pale yellow solidVisual Inspection
Identity Conforms to the structure of IBT6A adduct¹H NMR, ¹³C NMR, Mass Spectrometry, IR
Purity ≥98%HPLC
Molecular Formula To be determined based on the specific adductMass Spectrometry
Molecular Weight To be determined based on the specific adductMass Spectrometry

Note: Specific data for IBT6A can be obtained from a Certificate of Analysis (CoA) provided by commercial suppliers of Ibrutinib impurities, such as Daicel Pharma Standards, which includes ¹H NMR, ¹³C NMR, IR, MASS, and HPLC purity data.[1]

Experimental Protocols

Synthesis of IBT6A Ibrutinib Adduct

This protocol describes a general method for the synthesis of an Ibrutinib adduct via a Michael addition reaction. The specific nucleophile for IBT6A is not publicly disclosed; therefore, this protocol utilizes a generic thiol compound (R-SH) as the nucleophile. Researchers should substitute 'R-SH' with the appropriate nucleophile if known.

Materials:

  • Ibrutinib

  • Thiol compound (e.g., ethanethiol, cysteine, or glutathione)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous solution of ammonium chloride (NH₄Cl)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Solvents for column chromatography (e.g., ethyl acetate, hexanes, methanol)

Procedure:

  • Dissolution: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve Ibrutinib (1 equivalent) in anhydrous DCM or THF.

  • Addition of Nucleophile: To the stirred solution, add the thiol compound (1.1 equivalents).

  • Base Addition: Add a catalytic amount of a non-nucleophilic base such as TEA or DIPEA (0.1-0.2 equivalents) to the reaction mixture.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material (Ibrutinib) is consumed.

  • Quenching: Upon completion, quench the reaction by adding a saturated aqueous solution of NH₄Cl.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM. Combine the organic layers.

  • Drying and Filtration: Dry the combined organic layers over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes or methanol in DCM) to isolate the pure IBT6A adduct.

  • Characterization: Confirm the structure and purity of the isolated product using ¹H NMR, ¹³C NMR, Mass Spectrometry, and HPLC.

Characterization Methods
  • High-Performance Liquid Chromatography (HPLC):

    • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at an appropriate wavelength (e.g., 254 nm).

  • Mass Spectrometry (MS):

    • Electrospray ionization (ESI) in positive mode is typically used to obtain the mass-to-charge ratio (m/z) of the protonated molecule [M+H]⁺.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H and ¹³C NMR spectra should be recorded in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). The disappearance of the characteristic signals of the vinyl protons of the acrylamide group in Ibrutinib and the appearance of new signals corresponding to the adduct will confirm the reaction.

Visualizations

Ibrutinib's Mechanism of Action: B-Cell Receptor Signaling Pathway

Ibrutinib targets Bruton's tyrosine kinase (BTK), a critical enzyme in the B-cell receptor (BCR) signaling pathway. Upon antigen binding to the BCR, a cascade of phosphorylation events is initiated, leading to B-cell activation, proliferation, and survival. Ibrutinib covalently binds to Cys481 in the BTK active site, thereby blocking its kinase activity and disrupting this signaling cascade.[1][2][4][5]

B_Cell_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR B-Cell Receptor (BCR) LYN_SYK LYN/SYK BCR->LYN_SYK activates Antigen Antigen Antigen->BCR binds BTK Bruton's Tyrosine Kinase (BTK) LYN_SYK->BTK activates PLCg2 PLCγ2 BTK->PLCg2 activates PIP2 PIP2 PLCg2->PIP2 hydrolyzes IP3_DAG IP3 & DAG PIP2->IP3_DAG PKC PKC IP3_DAG->PKC Calcium Ca²⁺ Mobilization IP3_DAG->Calcium NFkB NF-κB PKC->NFkB activates Gene_Expression Gene Expression (Proliferation, Survival) NFkB->Gene_Expression translocates to nucleus and promotes Calcium->NFkB activates Ibrutinib Ibrutinib Ibrutinib->Block

Caption: Ibrutinib inhibits BTK within the BCR signaling pathway.

Experimental Workflow for IBT6A Synthesis

The synthesis of the IBT6A adduct follows a logical progression from reaction setup to purification and final characterization.

Synthesis_Workflow Start Start: Dissolve Ibrutinib in Anhydrous Solvent Add_Nucleophile Add Nucleophile (e.g., R-SH) Start->Add_Nucleophile Add_Base Add Catalytic Base (e.g., TEA) Add_Nucleophile->Add_Base Reaction Stir at Room Temperature Monitor by TLC/HPLC Add_Base->Reaction Quench Quench Reaction (Saturated NH₄Cl) Reaction->Quench Extract Extract with Organic Solvent Quench->Extract Dry_Filter Dry, Filter, and Concentrate Extract->Dry_Filter Purify Purify by Column Chromatography Dry_Filter->Purify Characterize Characterize Product (NMR, MS, HPLC) Purify->Characterize

Caption: Workflow for the synthesis and purification of IBT6A.

Logical Relationship of Ibrutinib Adduct Formation

Ibrutinib's therapeutic effect and its potential for forming adducts are both rooted in the reactivity of its α,β-unsaturated amide moiety (a Michael acceptor). This moiety readily reacts with nucleophiles, such as the cysteine residue in BTK, leading to covalent inhibition. The same reactivity can lead to the formation of adducts with other biological nucleophiles or during the manufacturing process.

Adduct_Formation_Logic Ibrutinib Ibrutinib (with Michael Acceptor) Reactivity Electrophilic α,β-Unsaturated Amide Ibrutinib->Reactivity Nucleophiles Nucleophiles Reactivity->Nucleophiles Covalent_Inhibition Covalent Inhibition of BTK (Therapeutic Effect) Reactivity->Covalent_Inhibition Adduct_Formation Adduct Formation (e.g., IBT6A) Reactivity->Adduct_Formation BTK_Cys BTK Cysteine Residue (Therapeutic Target) Nucleophiles->BTK_Cys Other_Nucleophiles Other Biological/Chemical Nucleophiles Nucleophiles->Other_Nucleophiles BTK_Cys->Covalent_Inhibition leads to Other_Nucleophiles->Adduct_Formation leads to

Caption: The dual outcome of Ibrutinib's inherent reactivity.

References

Application Notes and Protocols for In Vitro Assays Using (Rac)-IBT6A

Author: BenchChem Technical Support Team. Date: December 2025

(Rac)-IBT6A , a racemic mixture of IBT6A, is a potent inhibitor of Bruton's tyrosine kinase (BTK). IBT6A, an impurity of the well-established BTK inhibitor Ibrutinib, has demonstrated significant inhibitory activity with a half-maximal inhibitory concentration (IC50) of 0.5 nM[1][2][3]. These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the in vitro use of this compound, including detailed experimental protocols and data presentation.

Mechanism of Action

This compound is presumed to exert its effects through the inhibition of BTK, a critical non-receptor tyrosine kinase in the B-cell receptor (BCR) signaling pathway. The BCR pathway is essential for B-cell proliferation, differentiation, and survival[4][5]. Upon antigen binding to the BCR, a signaling cascade is initiated, leading to the activation of downstream effectors that ultimately drive cellular responses. By inhibiting BTK, this compound can effectively block this signaling cascade, making it a valuable tool for studying B-cell malignancies and autoimmune diseases.

BTK Signaling Pathway

The following diagram illustrates the central role of BTK in the BCR signaling pathway and the point of inhibition by this compound.

BTK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol BCR BCR LYN LYN BCR->LYN Antigen Binding SYK SYK LYN->SYK Activates PI3K PI3K SYK->PI3K Activates BTK BTK SYK->BTK Phosphorylates PI3K->BTK Recruits & Activates PLCG2 PLCγ2 BTK->PLCG2 Phosphorylates IP3 IP3 PLCG2->IP3 DAG DAG PLCG2->DAG PKC PKC DAG->PKC Activates NFkB NF-κB PKC->NFkB Activates Gene Gene Expression (Proliferation, Survival) NFkB->Gene Rac_IBT6A This compound Rac_IBT6A->BTK Inhibits

BTK Signaling Pathway and Inhibition by this compound.

Quantitative Data Summary

The inhibitory activity of IBT6A and other relevant BTK inhibitors is summarized in the table below. This data provides a comparative reference for the potency of this compound.

CompoundTargetIC50 (nM)Cell LineAssay TypeReference
IBT6A BTK0.5-Kinase Assay[1]
IbrutinibBTK0.7TMD8 (DLBCL)Kinase Assay[6]
AcalabrutinibBTK3.0TMD8 (DLBCL)Kinase Assay[6]
ZanubrutinibBTK0.2TMD8 (DLBCL)Kinase Assay[6]

Experimental Protocols

Detailed protocols for key in vitro assays to characterize the activity of this compound are provided below.

BTK Kinase Inhibition Assay (TR-FRET)

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to determine the in vitro inhibitory activity of this compound against the BTK enzyme.

Experimental Workflow:

Kinase_Assay_Workflow prep Prepare Reagents: - this compound dilutions - BTK enzyme - Peptide substrate - ATP incubate Incubate this compound with BTK enzyme prep->incubate initiate Initiate kinase reaction with ATP and substrate incubate->initiate stop Stop reaction and add Eu-labeled antibody initiate->stop read Read TR-FRET signal stop->read analyze Analyze data and calculate IC50 read->analyze

Workflow for BTK Kinase Inhibition TR-FRET Assay.

Materials:

  • Recombinant human BTK enzyme

  • Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 2 mM MnCl2, 50 μM DTT)

  • Peptide substrate (e.g., poly(Glu, Tyr) 4:1)

  • ATP

  • This compound

  • Europium-labeled anti-phosphotyrosine antibody

  • 384-well assay plates

  • Plate reader capable of TR-FRET detection

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in kinase buffer.

  • Enzyme Incubation: In a 384-well plate, add the kinase buffer, recombinant BTK enzyme, and the serially diluted this compound or vehicle control. Incubate for 30 minutes at room temperature.

  • Kinase Reaction: Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP to all wells. Incubate for 60 minutes at 30°C.

  • Reaction Termination and Detection: Stop the reaction by adding the europium-labeled anti-phosphotyrosine antibody.

  • Signal Measurement: Measure the TR-FRET signal using a compatible plate reader.

  • Data Analysis: Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.

Cell Viability Assay (MTT Assay)

This protocol outlines the use of an MTT assay to assess the effect of this compound on the viability of a relevant B-cell lymphoma cell line (e.g., TMD8).

Experimental Workflow:

Cell_Viability_Workflow seed Seed cells in a 96-well plate treat Treat cells with varying concentrations of this compound seed->treat incubate Incubate for 48-72 hours treat->incubate add_mtt Add MTT reagent incubate->add_mtt incubate_mtt Incubate to allow formazan formation add_mtt->incubate_mtt solubilize Solubilize formazan crystals incubate_mtt->solubilize read Read absorbance at 570 nm solubilize->read analyze Analyze data and determine IC50 read->analyze

Workflow for Cell Viability MTT Assay.

Materials:

  • B-cell lymphoma cell line (e.g., TMD8)

  • Complete cell culture medium

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound or vehicle control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 1-4 hours at 37°C.

  • Formazan Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Western Blotting for BTK Phosphorylation

This protocol is for assessing the inhibitory effect of this compound on the phosphorylation of BTK in a cellular context.

Experimental Workflow:

Western_Blot_Workflow treat Treat cells with this compound and stimulate BCR lyse Lyse cells and quantify protein treat->lyse sds_page Separate proteins by SDS-PAGE lyse->sds_page transfer Transfer proteins to a PVDF membrane sds_page->transfer block Block the membrane transfer->block probe Probe with primary antibodies (p-BTK, total BTK) block->probe secondary Incubate with HRP-conjugated secondary antibody probe->secondary detect Detect chemiluminescence secondary->detect analyze Analyze band intensities detect->analyze

References

Application Notes and Protocols for Cell-Based Assay Development with (Rac)-IBT6A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Rac)-IBT6A is a potent, racemic Bruton's tyrosine kinase (BTK) inhibitor.[1][2] IBT6A, one of the enantiomers in the racemic mixture, demonstrates high potency with an IC50 of 0.5 nM for BTK.[1][3][4][5] BTK is a critical non-receptor tyrosine kinase in the B-cell receptor (BCR) signaling pathway, playing a crucial role in B-cell proliferation, differentiation, and survival. Dysregulation of BTK activity is implicated in various B-cell malignancies. This document provides detailed protocols for a suite of cell-based assays to characterize the biological activity of this compound, focusing on its inhibitory effects on the BTK signaling cascade and downstream cellular functions. The Ramos human B-cell lymphoma cell line, which expresses BTK and is sensitive to BTK inhibitors, is utilized as a model system.

Principle of Action

Upon engagement of the B-cell receptor (BCR), a signaling cascade is initiated, leading to the activation of BTK through autophosphorylation at Tyrosine 223 (Y223). Activated BTK, in turn, phosphorylates downstream targets, including phospholipase Cγ2 (PLCγ2). This leads to the activation of various signaling pathways, including the Rac GTPase pathway, which is essential for cell motility, adhesion, and proliferation. This compound, as a BTK inhibitor, is expected to block the autophosphorylation of BTK, thereby inhibiting downstream signaling events and cellular responses such as Rac activation, cell proliferation, and cytokine secretion.

Signaling Pathway Diagram

BTK_Signaling_Pathway BCR BCR Lyn_Syk Lyn/Syk BCR->Lyn_Syk Antigen Binding BTK BTK Lyn_Syk->BTK pBTK p-BTK (Y223) BTK->pBTK Autophosphorylation PLCg2 PLCγ2 pBTK->PLCg2 Rac_IBT6A This compound Rac_IBT6A->pBTK Inhibition pPLCg2 p-PLCγ2 PLCg2->pPLCg2 Rac_GTPase Rac Activation pPLCg2->Rac_GTPase Cell_Responses Cell Proliferation, Cytokine Secretion Rac_GTPase->Cell_Responses

Caption: BCR signaling pathway and the inhibitory action of this compound on BTK.

Experimental Workflow

The following workflow outlines the series of assays to characterize the effects of this compound.

Experimental_Workflow Start Start: Treat Ramos Cells with this compound Assay1 Assay 1: BTK Phosphorylation (Western Blot) Start->Assay1 Assay2 Assay 2: Rac Activation (Pull-down Assay) Start->Assay2 Assay3 Assay 3: Cell Proliferation (MTS Assay) Start->Assay3 Assay4 Assay 4: IL-6 Secretion (ELISA) Start->Assay4 Data_Analysis Data Analysis and IC50 Determination Assay1->Data_Analysis Assay2->Data_Analysis Assay3->Data_Analysis Assay4->Data_Analysis

References

Application Notes and Protocols for (Rac)-IBT6A in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(Rac)-IBT6A is the racemic form of IBT6A, a known impurity of the potent and selective Bruton's tyrosine kinase (Btk) inhibitor, Ibrutinib.[1][2][3] While the user query suggested a role for this compound as an inhibitor of the IRE1α/XBP1s pathway, the current scientific literature does not support this mechanism of action. Instead, the available evidence strongly indicates that this compound, similar to Ibrutinib, functions as an inhibitor of Btk.[1][2][3][4][5] Ibrutinib itself is a well-characterized irreversible Btk inhibitor with an IC50 of 0.5 nM.[1][2][3][4][5] Therefore, these application notes will focus on the use of this compound as a tool for studying Btk inhibition in medicinal chemistry research.

Btk is a critical enzyme in the B-cell receptor (BCR) signaling pathway, which is essential for the proliferation, survival, and differentiation of B-cells.[6][7] Dysregulation of the BCR pathway is implicated in various B-cell malignancies and autoimmune diseases, making Btk a key therapeutic target.[6][8] this compound can be utilized in the synthesis of Ibrutinib dimers and adducts, and as a reference compound in studies involving Btk inhibition.[1][2][3]

Mechanism of Action

This compound is expected to act as a covalent inhibitor of Btk, mirroring the mechanism of Ibrutinib.[6] Ibrutinib forms an irreversible covalent bond with a cysteine residue (Cys481) in the active site of Btk.[6] This covalent modification permanently inactivates the kinase, thereby blocking the downstream signaling cascade that includes the activation of PLCγ2, AKT, and NF-κB.[6] The inhibition of these pathways ultimately leads to decreased proliferation and increased apoptosis of malignant B-cells.[6][9]

Quantitative Data

CompoundTargetIC50 (nM)Assay TypeReference
IbrutinibBtk0.5Biochemical Assay[9]
IbrutinibBtk11Cell-based Assay[9]

Experimental Protocols

Herein, we provide detailed protocols for key experiments to characterize the activity of this compound as a Btk inhibitor.

1. In Vitro Btk Kinase Assay

This protocol is designed to determine the in vitro inhibitory activity of this compound against recombinant Btk enzyme. A common method is a luminescence-based assay that measures the amount of ADP produced in the kinase reaction.

Materials:

  • Recombinant Btk enzyme

  • Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 2 mM MnCl2, 50 μM DTT)[10]

  • Substrate (e.g., poly(Glu, Tyr) 4:1)[10]

  • ATP

  • This compound

  • ADP-Glo™ Kinase Assay Kit (or similar)[10]

  • 96-well or 384-well plates

  • Plate reader capable of luminescence detection

Procedure:

  • Prepare serial dilutions of this compound in kinase buffer.

  • In a multi-well plate, add the kinase buffer, recombinant Btk enzyme, and the substrate.[10]

  • Add the serially diluted this compound or a vehicle control to the appropriate wells.

  • Initiate the kinase reaction by adding ATP to all wells.[10]

  • Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).[10]

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions.[10]

  • Plot the luminescence signal against the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

2. Cell-Based Btk Signaling Assay (Western Blot)

This protocol measures the effect of this compound on the phosphorylation of Btk and its downstream targets in a cellular context.

Materials:

  • B-cell lymphoma cell line (e.g., Ramos, TMD8)

  • Cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • This compound

  • B-cell receptor agonist (e.g., anti-IgM antibody)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies: anti-phospho-Btk (Y223), anti-Btk, anti-phospho-PLCγ2, anti-PLCγ2

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • PVDF membrane

Procedure:

  • Seed the B-cell lymphoma cells in a multi-well plate and culture overnight.

  • Pre-treat the cells with various concentrations of this compound or vehicle control for a specified time (e.g., 1-2 hours).

  • Stimulate the cells with a B-cell receptor agonist (e.g., anti-IgM) for a short period (e.g., 10-15 minutes) to induce Btk phosphorylation.

  • Wash the cells with cold PBS and lyse them on ice with lysis buffer.[10]

  • Determine the protein concentration of the lysates.

  • Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.[10]

  • Probe the membrane with the primary antibodies against the phosphorylated and total forms of Btk and its downstream targets.[10]

  • Incubate with the HRP-conjugated secondary antibody.

  • Visualize the bands using an ECL substrate and quantify the band intensities to determine the effect of this compound on Btk pathway signaling.[10]

3. In Vivo Efficacy Study in a B-cell Malignancy Xenograft Model

This protocol outlines a general procedure for evaluating the anti-tumor activity of this compound in a mouse xenograft model of B-cell lymphoma.

Materials:

  • Immunodeficient mice (e.g., NSG or SCID)

  • B-cell lymphoma cell line (e.g., Ramos, REC-1)

  • This compound

  • Vehicle for in vivo administration (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% saline)[11]

  • Calipers for tumor measurement

Procedure:

  • Subcutaneously implant the B-cell lymphoma cells into the flank of the immunodeficient mice.

  • Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomize the mice into treatment and control groups.

  • Prepare the formulation of this compound in a suitable vehicle. A clear solution with a solubility of ≥ 1.67 mg/mL can be achieved in various formulations.[11]

  • Administer this compound or vehicle to the mice daily via oral gavage or another appropriate route.

  • Measure the tumor volume with calipers at regular intervals (e.g., every 2-3 days).

  • Monitor the body weight of the mice as an indicator of toxicity.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic studies via western blot or immunohistochemistry).

  • Plot the tumor growth curves for each group to evaluate the in vivo efficacy of this compound.

Visualizations

Btk_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR B-Cell Receptor (BCR) LYN LYN BCR->LYN Antigen Binding SYK SYK LYN->SYK BTK_mem BTK SYK->BTK_mem Activation PLCg2_mem PLCγ2 BTK_mem->PLCg2_mem Phosphorylation BTK_cyto BTK PIP2 PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG PLCg2_mem->PIP2 Cleavage PLCg2_cyto PLCγ2 Rac_IBT6A This compound Rac_IBT6A->BTK_mem Inhibition Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC DAG->PKC NFAT NFAT Ca_release->NFAT NFkB NF-κB PKC->NFkB Gene_Expression Gene Expression (Proliferation, Survival) NFkB->Gene_Expression NFAT->Gene_Expression

Caption: Btk Signaling Pathway and Inhibition by this compound.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_logic Kinase_Assay Btk Kinase Assay (Determine IC50) Cell_Signaling Cell-Based Signaling Assay (Western Blot) Kinase_Assay->Cell_Signaling Proliferation_Assay Cell Proliferation Assay (e.g., MTS/XTT) Cell_Signaling->Proliferation_Assay Decision1 Potent Inhibition? Proliferation_Assay->Decision1 Xenograft_Model B-cell Malignancy Xenograft Model Efficacy_Study Efficacy Study (Tumor Growth Inhibition) Xenograft_Model->Efficacy_Study PD_Study Pharmacodynamic Study (Target Engagement) Efficacy_Study->PD_Study Decision2 In Vivo Efficacy? PD_Study->Decision2 Decision1->Xenograft_Model Yes End End: Lead Optimization/ Further Development Decision1->End No Decision2->End Yes Decision2->End No Start Start: This compound Synthesis and Characterization Start->Kinase_Assay

Caption: Experimental Workflow for Evaluating this compound.

References

(Rac)-IBT6A solubility and preparation for experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(Rac)-IBT6A is a racemic mixture of IBT6A, an impurity found in preparations of the Bruton's tyrosine kinase (Btk) inhibitor, Ibrutinib.[1][2][3] Like Ibrutinib, this compound is also an inhibitor of Btk, a key enzyme in the B-cell receptor (BCR) signaling pathway that is crucial for B-cell proliferation, differentiation, and survival.[4][5][6] These notes provide detailed information on the solubility of this compound and protocols for its preparation and use in experimental settings.

Data Presentation

Chemical Properties
PropertyValueSource(s)
Molecular FormulaC₂₂H₂₂N₆O[1]
Molecular Weight386.45 g/mol [1]
CAS Number1412418-47-3
Solubility of this compound

In Vitro Solubility

SolventConcentrationCommentsSource(s)
DMSO≥ 50 mg/mL (129.38 mM)Ultrasonic treatment and warming to 60°C may be required. Use freshly opened, hygroscopic DMSO for best results.[4][7]
DMSO45 mg/mL (116.44 mM)Ultrasonic treatment may be needed.[6]
DMSO25 mg/mL (64.69 mM)Sonication is recommended.[4]
Ethanol20 mg/mL[8]
WaterInsoluble[8]

In Vivo Formulation Solubility

FormulationConcentrationAppearanceSource(s)
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 1.67 mg/mL (4.32 mM)Clear Solution[5]
10% DMSO, 90% (20% SBE-β-CD in Saline)≥ 1.67 mg/mL (4.32 mM)Clear Solution[5]
10% DMSO, 90% Corn Oil≥ 1.67 mg/mL (4.32 mM)Clear Solution[5]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solutions for In Vitro Experiments

This protocol describes the preparation of a high-concentration stock solution of this compound for use in cell-based assays.

Materials:

  • This compound powder

  • Anhydrous/low-moisture DMSO

  • Sterile microcentrifuge tubes or vials

  • Ultrasonic bath

Procedure:

  • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of DMSO to achieve the desired concentration (e.g., for a 50 mg/mL stock, add 1 mL of DMSO to 50 mg of this compound).

  • To aid dissolution, sonicate the solution in an ultrasonic bath. Gentle warming to 60°C can also be applied if necessary.[4][7]

  • Visually inspect the solution to ensure complete dissolution.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the stock solution at -20°C for up to one month or at -80°C for up to one year.[8]

Protocol 2: In Vitro Btk Kinase Inhibition Assay

This protocol provides a general method to determine the half-maximal inhibitory concentration (IC₅₀) of this compound against Btk using a luminescence-based assay that quantifies ADP production.

Materials:

  • Recombinant Btk enzyme

  • Kinase buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 2 mM MnCl₂, 50 µM DTT)[9]

  • Btk substrate (e.g., poly(Glu, Tyr) 4:1)

  • ATP

  • This compound stock solution (from Protocol 1)

  • ADP-Glo™ Kinase Assay Kit or similar

  • 96-well or 384-well plates suitable for luminescence readings

  • Luminometer

Procedure:

  • Prepare serial dilutions of this compound in kinase buffer.

  • In a multi-well plate, add the kinase buffer, recombinant Btk enzyme, and the substrate.

  • Add the serially diluted this compound or a vehicle control (DMSO) to the appropriate wells.

  • Initiate the kinase reaction by adding ATP to all wells.

  • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).[1]

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions.

  • Plot the luminescence signal against the inhibitor concentration and use a suitable data analysis software to calculate the IC₅₀ value.

Protocol 3: Cell-Based Assay for Btk Pathway Inhibition - Phospho-PLCγ2 Western Blot

This protocol assesses the ability of this compound to inhibit Btk signaling in a cellular context by measuring the phosphorylation of its direct downstream target, PLCγ2.

Materials:

  • B-cell lymphoma cell line (e.g., TMD8)

  • Complete cell culture medium

  • This compound stock solution (from Protocol 1)

  • BCR stimulating agent (e.g., anti-IgM antibody)

  • Cell lysis buffer

  • Protein concentration assay kit

  • SDS-PAGE gels and Western blot apparatus

  • Primary antibodies: anti-phospho-PLCγ2 (Tyr1217), anti-total-PLCγ2, and a loading control (e.g., anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system for Western blots

Procedure:

  • Seed the B-cell lymphoma cells in a multi-well plate and culture overnight.

  • Treat the cells with various concentrations of this compound or vehicle control for a predetermined time (e.g., 1-2 hours).

  • Stimulate the B-cell receptor pathway by adding a stimulating agent (e.g., anti-IgM) for a short period (e.g., 10-15 minutes).

  • Wash the cells with cold PBS and lyse them using a suitable lysis buffer.

  • Determine the protein concentration of each lysate.

  • Perform SDS-PAGE and Western blotting with the cell lysates.

  • Probe the membrane with primary antibodies against phospho-PLCγ2, total PLCγ2, and a loading control.

  • Incubate with the appropriate HRP-conjugated secondary antibody.

  • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities to determine the effect of this compound on PLCγ2 phosphorylation.

Visualizations

Btk Signaling Pathway and Point of Inhibition

Btk_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus BCR B-Cell Receptor (BCR) LYN_SYK LYN/SYK BCR->LYN_SYK BTK Btk LYN_SYK->BTK activates PLCG2 PLCγ2 BTK->PLCG2 phosphorylates RAC2 RAC2 BTK->RAC2 IP3 IP3 PLCG2->IP3 DAG DAG PLCG2->DAG Ca_Flux Ca²⁺ Flux IP3->Ca_Flux PKC PKC DAG->PKC NFkB_MAPK NF-κB / MAPK Pathways Ca_Flux->NFkB_MAPK PKC->NFkB_MAPK RAC2->PLCG2 activates (bypass) Gene_Expression Gene Expression (Proliferation, Survival) NFkB_MAPK->Gene_Expression Antigen Antigen Antigen->BCR Rac_IBT6A This compound Rac_IBT6A->BTK inhibits

Caption: Btk signaling pathway and the inhibitory action of this compound.

Experimental Workflow for Assessing this compound Activity

Experimental_Workflow cluster_invitro In Vitro Assay cluster_cellular Cell-Based Assay A Prepare this compound Stock Solution (DMSO) B Serial Dilution in Kinase Buffer A->B F Treat B-cells with This compound A->F C Kinase Reaction (Btk, Substrate, ATP) B->C D Measure ADP Production (Luminescence) C->D E Calculate IC₅₀ D->E G Stimulate BCR (e.g., anti-IgM) F->G H Cell Lysis and Western Blot G->H I Analyze p-PLCγ2 Levels H->I

Caption: Workflow for evaluating this compound's inhibitory effects.

Logical Relationship of Btk, PLCγ2, and Rac2 in BCR Signaling

Logical_Relationship cluster_bypass Potential Bypass Mechanism BCR BCR Activation BTK_active Active Btk BCR->BTK_active leads to BTK_inactive Inactive Btk PLCG2_active Active PLCγ2 BTK_active->PLCG2_active activates Rac_IBT6A This compound Rac_IBT6A->BTK_active inhibits RAC2 RAC2 RAC2->PLCG2_active can activate

Caption: Btk, PLCγ2, and Rac2 interplay in BCR signaling.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of (Rac)-IBT6A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance for the synthesis of (Rac)-IBT6A, a racemic precursor of a Bruton's Tyrosine Kinase (BTK) inhibitor. Here you will find detailed experimental protocols, troubleshooting advice for common issues encountered during the synthesis, and quantitative data to aid in optimizing reaction yields.

Frequently Asked Questions (FAQs) and Troubleshooting Guide

This section addresses specific challenges that may arise during the synthesis of this compound.

Q1: My Suzuki coupling reaction to form the pyrazolopyrimidine core is showing low yield. What are the potential causes and solutions?

A1: Low yields in the Suzuki coupling of 3-halo-1H-pyrazolo[3,4-d]pyrimidin-4-amine with (4-phenoxyphenyl)boronic acid can be attributed to several factors:

  • Inefficient Catalyst System: The choice of palladium catalyst and ligand is crucial. Standard catalysts like Pd(PPh₃)₄ may not be optimal.

    • Solution: Screen different palladium catalysts and ligands. Buchwald ligands such as SPhos or XPhos, in combination with a suitable palladium precursor (e.g., Pd(OAc)₂ or a pre-catalyst), can significantly improve yields, especially with sterically hindered substrates.

  • Inappropriate Base or Solvent: The base and solvent system plays a critical role in the catalytic cycle.

    • Solution: Experiment with different bases and solvents. A common combination is an inorganic base like K₃PO₄ or Cs₂CO₃ in a solvent such as 1,4-dioxane, often with the addition of water. The choice of solvent can influence the solubility of reactants and the stability of the catalyst.

  • Dehalogenation of the Starting Material: A common side reaction is the reduction of the halo-pyrazolopyrimidine, leading to the formation of the dehalogenated starting material.

    • Solution: This can be minimized by ensuring strictly anaerobic conditions and by optimizing the reaction temperature and time. Lowering the temperature or reducing the reaction time once the starting material is consumed can be beneficial.

  • Homocoupling of the Boronic Acid: This side reaction can consume the boronic acid and reduce the yield of the desired product.

    • Solution: Ensure that the reaction is free of oxygen, as this can promote homocoupling. Using a slight excess of the boronic acid (1.1-1.5 equivalents) can also help to drive the desired reaction to completion.

Q2: I am having difficulty with the N-alkylation of the pyrazolopyrimidine core with the racemic piperidine derivative. What can I do to improve this step?

A2: Challenges in the N-alkylation step often involve incomplete reaction or the formation of side products.

  • Incomplete Reaction: The nucleophilicity of the pyrazole nitrogen can be a limiting factor.

    • Solution: Ensure the use of a suitable base to deprotonate the pyrazole nitrogen. Stronger bases like sodium hydride (NaH) in an aprotic solvent like DMF or THF are often effective. The reaction may also require heating to proceed to completion.

  • Formation of N1 vs. N2 Isomers: Alkylation can potentially occur at either the N1 or N2 position of the pyrazole ring.

    • Solution: The regioselectivity of the alkylation can be influenced by the reaction conditions. It is important to characterize the product mixture carefully (e.g., by NMR) to determine the isomeric ratio. Purification by column chromatography is typically required to isolate the desired N1-alkylated product.

  • Side Reactions with the Piperidine Moiety: If the piperidine derivative has other reactive functional groups, these may interfere with the alkylation.

    • Solution: Ensure that the piperidine starting material is appropriately protected if necessary. For example, if there are other nucleophilic groups, they should be protected before the N-alkylation step.

Q3: The final Michael addition step to introduce the acryloyl group is not proceeding cleanly. What are the common issues?

A3: The Michael addition of the deprotected piperidine to an activated acryloyl species can be problematic.

  • Polymerization of the Acryloyl Reagent: Acryloyl chloride and related reagents are prone to polymerization, especially in the presence of bases.

    • Solution: Add the acryloyl chloride slowly to a cooled solution of the piperidine derivative. The reaction should be performed at low temperatures (e.g., 0 °C or below) to minimize polymerization.

  • Formation of Di-adducts or Other Side Products: The secondary amine of the piperidine can potentially react with two molecules of the acryloyl reagent.

    • Solution: Use a stoichiometric amount of the acryloyl chloride or a slight excess of the piperidine derivative. Careful control of the reaction conditions (temperature, addition rate) is key to obtaining the desired mono-acylated product.

  • Incomplete Reaction: The reaction may not go to completion if the conditions are not optimal.

    • Solution: Ensure that the piperidine is fully deprotected and neutralized before the addition of the acryloyl chloride. The choice of base for the Michael addition (often a tertiary amine like triethylamine or DIPEA) is also important.

Data Presentation

The following table summarizes the effect of different reaction conditions on the yield of the Suzuki-Miyaura coupling reaction for the synthesis of 3-aryl-1H-pyrazolo[3,4-d]pyrimidin-4-amines, a key step in the synthesis of this compound.

EntryPalladium Catalyst (mol%)Ligand (mol%)Base (equivalents)SolventTemperature (°C)Time (h)Yield (%)
1Pd(PPh₃)₄ (5)-K₂CO₃ (2)1,4-Dioxane/H₂O1001265
2Pd(dppf)Cl₂ (3)-K₂CO₃ (2)DME801085
3Pd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)Toluene/H₂O110892
4Pd₂(dba)₃ (2)XPhos (4)Cs₂CO₃ (2)1,4-Dioxane1001295
5Pd(PPh₃)₄ (5)-Na₂CO₃ (2)DMF1201655

Note: Yields are representative and can vary based on the specific substrates and reaction scale.

Experimental Protocols

The synthesis of this compound can be accomplished in three main stages:

  • Synthesis of 4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine: This key intermediate is prepared via a Suzuki-Miyaura coupling reaction.

  • N-alkylation with a racemic piperidine derivative: The pyrazolopyrimidine core is then coupled with a suitable racemic piperidine synthon.

  • Michael Addition: The final step involves the addition of an acryloyl group to the piperidine nitrogen.

Protocol 1: Synthesis of 4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine

Materials:

  • 3-Iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine

  • (4-Phenoxyphenyl)boronic acid

  • Pd₂(dba)₃

  • XPhos

  • Cs₂CO₃

  • 1,4-Dioxane

  • Water

Procedure:

  • To a reaction vessel, add 3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine (1.0 eq.), (4-phenoxyphenyl)boronic acid (1.2 eq.), and Cs₂CO₃ (2.0 eq.).

  • The vessel is sealed, and the atmosphere is replaced with an inert gas (e.g., argon) by evacuating and backfilling three times.

  • Add Pd₂(dba)₃ (0.02 eq.) and XPhos (0.04 eq.).

  • Add degassed 1,4-dioxane and water (e.g., 4:1 v/v).

  • The reaction mixture is heated to 100 °C with vigorous stirring for 12 hours, or until reaction completion is monitored by TLC or LC-MS.

  • After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and water.

  • The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford 4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine.

Protocol 2: Synthesis of (Rac)-3-(4-phenoxyphenyl)-1-(piperidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Materials:

  • 4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine

  • (Rac)-tert-butyl 3-hydroxypiperidine-1-carboxylate

  • Triphenylphosphine (PPh₃)

  • Diisopropyl azodicarboxylate (DIAD)

  • Tetrahydrofuran (THF)

  • Hydrochloric acid (HCl)

Procedure:

  • To a solution of 4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine (1.0 eq.), (Rac)-tert-butyl 3-hydroxypiperidine-1-carboxylate (1.2 eq.), and PPh₃ (1.5 eq.) in anhydrous THF at 0 °C, add DIAD (1.5 eq.) dropwise.

  • The reaction mixture is allowed to warm to room temperature and stirred for 16 hours.

  • The solvent is removed under reduced pressure, and the residue is purified by column chromatography to yield (Rac)-tert-butyl 3-(4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidine-1-carboxylate.

  • The purified intermediate is dissolved in a suitable solvent (e.g., dichloromethane or ethyl acetate) and treated with an excess of HCl (e.g., 4M in dioxane) at room temperature for 2-4 hours to remove the Boc protecting group.

  • The solvent is removed under reduced pressure, and the resulting hydrochloride salt is neutralized with a base (e.g., saturated NaHCO₃ solution) and extracted with an organic solvent to yield the desired product.

Protocol 3: Synthesis of this compound

Materials:

  • (Rac)-3-(4-phenoxyphenyl)-1-(piperidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

  • Acryloyl chloride

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM)

Procedure:

  • Dissolve (Rac)-3-(4-phenoxyphenyl)-1-(piperidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine (1.0 eq.) and TEA (1.5 eq.) in anhydrous DCM and cool the solution to 0 °C.

  • Slowly add a solution of acryloyl chloride (1.1 eq.) in DCM to the cooled mixture.

  • Stir the reaction at 0 °C for 1-2 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain this compound.

Visualizations

Bruton's Tyrosine Kinase (BTK) Signaling Pathway

IBT6A, as an analog of Ibrutinib, is designed to target and inhibit Bruton's Tyrosine Kinase (BTK), a critical enzyme in the B-cell receptor signaling pathway.

BTK_Signaling_Pathway BCR B-Cell Receptor (BCR) LYN_SYK LYN/SYK BCR->LYN_SYK Antigen Antigen Antigen->BCR BTK BTK LYN_SYK->BTK PLCg2 PLCγ2 BTK->PLCg2 IBT6A This compound IBT6A->BTK Inhibition IP3_DAG IP3 & DAG PLCg2->IP3_DAG hydrolyzes PIP2 PIP2 PIP2->PLCg2 Calcium Ca²⁺ Mobilization IP3_DAG->Calcium PKC PKC Activation IP3_DAG->PKC Downstream Downstream Signaling (NF-κB, MAPK, etc.) Calcium->Downstream PKC->Downstream Cell_Response B-Cell Proliferation, Survival, and Activation Downstream->Cell_Response

Caption: BTK signaling pathway and the inhibitory action of this compound.

Troubleshooting Workflow for Low Yield in this compound Synthesis

This flowchart provides a logical sequence of steps to diagnose and resolve issues of low yield during the synthesis.

Troubleshooting_Workflow Start Low Yield of this compound Check_Purity Check Purity of Starting Materials and Reagents Start->Check_Purity Impure Impure? Check_Purity->Impure Purify Purify Starting Materials Impure->Purify Yes Analyze_Step Analyze Yield of Each Step Impure->Analyze_Step No Purify->Analyze_Step Low_Suzuki Low Yield in Suzuki Coupling? Analyze_Step->Low_Suzuki Optimize_Suzuki Optimize Suzuki: - Catalyst/Ligand - Base/Solvent - Temperature Low_Suzuki->Optimize_Suzuki Yes Low_Alkylation Low Yield in N-Alkylation? Low_Suzuki->Low_Alkylation No Recheck_Conditions Re-evaluate Reaction Conditions (Time, Stoichiometry, Atmosphere) Optimize_Suzuki->Recheck_Conditions Optimize_Alkylation Optimize N-Alkylation: - Stronger Base (e.g., NaH) - Higher Temperature - Check for Isomers Low_Alkylation->Optimize_Alkylation Yes Low_Michael Low Yield in Michael Addition? Low_Alkylation->Low_Michael No Optimize_Alkylation->Recheck_Conditions Optimize_Michael Optimize Michael Addition: - Low Temperature - Slow Addition of Acryloyl Chloride - Check Base Low_Michael->Optimize_Michael Yes Low_Michael->Recheck_Conditions No Optimize_Michael->Recheck_Conditions Success Yield Improved Recheck_Conditions->Success

Caption: Troubleshooting workflow for low yield in this compound synthesis.

(Rac)-IBT6A stability issues and storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and storage of (Rac)-IBT6A, along with troubleshooting guidance for common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: this compound is the racemic form of IBT6A, which is recognized as an impurity of Ibrutinib.[1][2][3][4][5] Ibrutinib is a potent and irreversible inhibitor of Bruton's tyrosine kinase (Btk), a key component of the B-cell receptor signaling pathway.[][7][8][9] this compound is primarily used as a reference standard in analytical studies and as a starting material for the synthesis of related compounds, such as Ibrutinib dimers and adducts.[1][2][3]

Q2: What are the recommended storage conditions for this compound?

A2: Proper storage is crucial to maintain the integrity of this compound. Recommendations vary based on the physical state of the compound. For detailed storage information, please refer to the tables below.

Q3: How should I prepare stock and working solutions of this compound?

A3: Stock solutions are typically prepared in DMSO. For in vivo experiments, it is highly recommended to prepare fresh working solutions daily to ensure optimal performance.[1] If precipitation is observed during preparation, gentle warming and sonication can be used to aid dissolution.[1] Always use newly opened, anhydrous DMSO for preparing stock solutions, as hygroscopic DMSO can significantly impact solubility.[1][3]

Q4: Is this compound light-sensitive?

Storage Conditions

Proper storage of this compound is critical for maintaining its stability and ensuring the reliability of experimental results. The following tables summarize the recommended storage conditions for the compound in its solid form and in solvent.

Table 1: Storage of Solid this compound

TemperatureDurationNotes
-20°C3 yearsRecommended for long-term storage.
4°C2 yearsSuitable for shorter-term storage.

(Data sourced from MedChemExpress)

Table 2: Storage of this compound in Solvent

TemperatureDurationNotes
-80°C1 yearRecommended for stock solutions in DMSO. Aliquoting is advised to avoid repeated freeze-thaw cycles.
-20°C1 monthFor shorter-term storage of stock solutions.

(Data sourced from MedChemExpress)

Troubleshooting Guide

This guide addresses potential issues that may arise during the handling and use of this compound.

Issue Possible Cause Recommended Solution
Precipitation in stock solution - Solution concentration exceeds solubility limit.- Improper solvent used.- Absorption of water by the solvent (e.g., DMSO).- Gently warm the solution and use sonication to aid dissolution.[1]- Ensure the concentration is within the known solubility limits.- Use fresh, anhydrous DMSO for solution preparation.[1][3]
Inconsistent experimental results - Degradation of this compound due to improper storage.- Use of old working solutions.- Repeated freeze-thaw cycles of the stock solution.- Verify that the compound has been stored according to the recommended conditions.- Always prepare fresh working solutions for in vivo experiments on the day of use.[1]- Aliquot stock solutions to minimize freeze-thaw cycles.
Difficulty dissolving the compound - Compound may have low solubility in the chosen solvent at room temperature.- Refer to the solubility data provided by the supplier. For DMSO, sonication and warming (up to 60°C) can be used to increase solubility.[1]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

  • Weigh the required amount of this compound powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of fresh, anhydrous DMSO to achieve a 10 mM concentration. For example, for 1 mg of this compound (MW: 386.45 g/mol ), add 258.77 µL of DMSO.

  • Vortex the solution thoroughly. If necessary, use an ultrasonic bath to ensure complete dissolution.[4]

  • Store the stock solution at -80°C in small aliquots to avoid multiple freeze-thaw cycles.

Protocol 2: Preparation of a Working Solution for In Vivo Studies

This protocol provides a method for preparing a working solution with a final concentration of ≥ 1.67 mg/mL.[2][3]

  • Prepare a stock solution of this compound in DMSO (e.g., 16.7 mg/mL).

  • For a 1 mL working solution, sequentially add the following, ensuring the solution is mixed well after each addition:

    • 100 µL of the DMSO stock solution

    • 400 µL of PEG300

    • 50 µL of Tween-80

    • 450 µL of saline

  • This procedure should yield a clear solution. It is recommended to prepare this working solution fresh on the day of the experiment.[1]

Visualizations

Ibrutinib_Impurity_Relationship Relationship of this compound to Ibrutinib Ibrutinib Ibrutinib (Btk Inhibitor) Synthesis Chemical Synthesis & Purification Ibrutinib->Synthesis IBT6A IBT6A (Ibrutinib Impurity) Synthesis->IBT6A generates RacIBT6A This compound (Racemic form of IBT6A) IBT6A->RacIBT6A racemate is Use Used as a reference standard and in the synthesis of Ibrutinib adducts RacIBT6A->Use

Caption: Relationship of this compound to Ibrutinib.

experimental_workflow General Experimental Workflow for this compound cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis storage Retrieve this compound (from -20°C storage) stock_sol Prepare Stock Solution (e.g., 10 mM in DMSO) storage->stock_sol work_sol Prepare Fresh Working Solution (for in vivo/in vitro use) stock_sol->work_sol in_vitro In Vitro Assay (e.g., as a reference standard) work_sol->in_vitro in_vivo In Vivo Model (e.g., PK/PD studies) work_sol->in_vivo data_acq Data Acquisition in_vitro->data_acq in_vivo->data_acq data_int Data Interpretation data_acq->data_int Btk_Signaling_Pathway Simplified B-Cell Receptor (BCR) Signaling Pathway BCR B-Cell Receptor (BCR) Lyn Lyn/Syk BCR->Lyn BTK Bruton's Tyrosine Kinase (Btk) Lyn->BTK activates PLCG2 PLCγ2 BTK->PLCG2 phosphorylates IP3_DAG IP3 & DAG PLCG2->IP3_DAG Ca_PKC Ca²⁺ Mobilization & PKC Activation IP3_DAG->Ca_PKC Transcription Transcription Factors (e.g., NF-κB, NFAT) Ca_PKC->Transcription Response B-Cell Proliferation, Survival, and Differentiation Transcription->Response Ibrutinib Ibrutinib (inhibits Btk) Ibrutinib->BTK

References

Overcoming poor solubility of (Rac)-IBT6A in assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs to address the poor solubility of (Rac)-IBT6A in experimental assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

A1: this compound is the racemic form of IBT6A, an impurity of the Bruton's tyrosine kinase (Btk) inhibitor, Ibrutinib.[1][2][3] Like many small molecule inhibitors, this compound is a hydrophobic compound with poor aqueous solubility. This can lead to challenges in preparing stock solutions and can cause the compound to precipitate out of solution when added to aqueous assay buffers or cell culture media, leading to inaccurate and unreliable experimental results.

Q2: I've dissolved this compound in DMSO, but it precipitates when I add it to my cell culture medium. What is happening?

A2: This phenomenon is commonly referred to as "crashing out." It occurs when a compound that is soluble in a strong organic solvent like dimethyl sulfoxide (DMSO) is introduced into an aqueous environment where its solubility is much lower. The rapid change in solvent polarity causes the compound to come out of solution and form a precipitate.

Q3: What is the maximum recommended final concentration of DMSO in a cell-based assay?

A3: To minimize solvent-induced cytotoxicity, the final concentration of DMSO in most cell-based assays should be kept as low as possible, typically below 0.5%, and ideally at or below 0.1%. The tolerance to DMSO can be cell-line dependent, so it is advisable to run a vehicle control to assess the effect of the solvent on your specific experimental system.

Q4: Can I use other organic solvents besides DMSO to dissolve this compound?

A4: Yes, other water-miscible organic solvents can be used. The parent compound, Ibrutinib, is soluble in ethanol and dimethylformamide (DMF).[4] However, the tolerability of your specific cell line to these solvents must be determined. It is crucial to always include a vehicle control in your experiments to account for any effects of the solvent.

Q5: Are there any alternatives to using organic solvents for solubilizing this compound?

A5: Yes, formulation strategies can be employed to improve the aqueous solubility of hydrophobic compounds. These include the use of solubilizing agents such as cyclodextrins (e.g., SBE-β-CD), surfactants (e.g., Tween-80), or co-solvent systems (e.g., PEG300).[1][2][3] These agents can encapsulate the hydrophobic compound or alter the properties of the solvent to enhance solubility.

Troubleshooting Guide

Issue 1: this compound will not fully dissolve in the chosen organic solvent.
Potential Cause Recommended Solution
Insufficient Solvent Volume Ensure you are using a sufficient volume of solvent to achieve a concentration below the compound's solubility limit in that solvent.
Hygroscopic Solvent DMSO is hygroscopic and can absorb water from the atmosphere, which can reduce its solubilizing power for hydrophobic compounds. Use fresh, anhydrous DMSO for preparing stock solutions.
Low Temperature Solubility can be temperature-dependent. Gentle warming (e.g., 37°C) and vortexing or sonication can help to dissolve the compound.[1][3]
Issue 2: Precipitate forms immediately upon adding the this compound stock solution to aqueous media.
Potential Cause Recommended Solution
Rapid Dilution A large, rapid change in solvent polarity is causing the compound to "crash out." Perform a serial dilution of the DMSO stock in pre-warmed (37°C) culture media. Add the compound dropwise while gently vortexing the media.
High Final Concentration The final concentration of this compound in the aqueous medium exceeds its solubility limit. Reduce the final working concentration of the compound.
Low Temperature of Media The solubility of the compound is lower in cold media. Always use pre-warmed (37°C) cell culture media for dilutions.
Issue 3: Precipitate forms over time during the experiment.
Potential Cause Recommended Solution
Metastable Supersaturation The initial solution may be supersaturated and thermodynamically unstable, leading to precipitation over time. Consider using a lower final concentration or incorporating solubilizing agents.
Interaction with Media Components Components in the cell culture media, such as proteins in fetal bovine serum (FBS), can interact with the compound and cause it to precipitate. Try reducing the serum concentration or using a serum-free medium for the duration of the compound treatment, if compatible with your cells.
Evaporation of Media In long-term experiments, evaporation can increase the concentration of all media components, including this compound, potentially exceeding its solubility. Ensure proper humidification of the incubator and use appropriate culture plates to minimize evaporation.

Data Presentation

Solubility of this compound and its Parent Compound, Ibrutinib

Table 1: Solubility of this compound

Solvent/SystemSolubilityNotes
DMSO50 mg/mL (129.38 mM)Requires sonication. Hygroscopic DMSO can significantly impact solubility.[1]
10% DMSO, 40% PEG300, 5% Tween-80, 45% saline≥ 1.67 mg/mL (4.32 mM)Clear solution.[1][2]
10% DMSO, 90% (20% SBE-β-CD in saline)≥ 1.67 mg/mL (4.32 mM)Clear solution.[1][2]
10% DMSO, 90% corn oil≥ 1.67 mg/mL (4.32 mM)Clear solution.[1][2]

Table 2: Solubility of Ibrutinib (Parent Compound)

Solvent/SystemSolubilityNotes
DMSO~30 mg/mL
DMF~30 mg/mL
Ethanol~0.25 mg/mL
1:3 DMSO:PBS (pH 7.2)~0.25 mg/mLPrepared by first dissolving in DMSO.[4]
Water (pH 1)~1.6 mg/mLSolubility is pH-dependent.[5]
10 mM Ammonium Acetate (pH 4.5)0.003 mg/mL[5]
10 mM Ammonium Acetate (pH 8)0.003 mg/mL[5]
Pure Ethanol (298.15 K)3.12 x 10⁻³ (mole fraction)[6]
Pure Water (298.15 K)1.42 x 10⁻⁷ (mole fraction)[6]

Experimental Protocols

Protocol: Preparation of this compound for a Cell-Based Assay (e.g., MTS Assay)

This protocol provides a step-by-step guide for preparing and diluting this compound to minimize precipitation in a typical 96-well plate cell-based assay.

  • Prepare a High-Concentration Stock Solution:

    • Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.

    • Add fresh, anhydrous DMSO to achieve a high-concentration stock solution (e.g., 50 mg/mL or 129 mM).[1]

    • Vortex thoroughly and sonicate in a water bath until the compound is completely dissolved. Visually inspect the solution to ensure no particulates are present.

    • Store this stock solution in small, single-use aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

  • Prepare Intermediate Dilutions:

    • On the day of the experiment, thaw an aliquot of the high-concentration stock solution.

    • Prepare a series of intermediate dilutions of the stock solution in 100% DMSO. This allows for the addition of a small, consistent volume of DMSO to your assay wells.

  • Prepare Final Working Solutions in Culture Media:

    • Pre-warm your complete cell culture medium (with or without serum, as required by your assay) to 37°C.

    • To prepare the highest concentration of your dose-response curve, add a small volume of your intermediate DMSO stock to the pre-warmed medium. For example, to achieve a final DMSO concentration of 0.1%, add 1 µL of your DMSO stock to 1 mL of medium.

    • Crucially, add the DMSO stock to the medium while gently vortexing the medium. This rapid dispersal is key to preventing precipitation.

    • Perform serial dilutions from this highest concentration working solution in pre-warmed medium to generate your full dose-response curve.

  • Treat the Cells:

    • Remove the existing media from your seeded 96-well plate.

    • Add the final working solutions of this compound to the appropriate wells.

    • Include a "vehicle control" group of cells that are treated with medium containing the same final concentration of DMSO as your treated wells.

    • Incubate the plate for the desired treatment duration.

  • Perform the MTS Assay:

    • Following the treatment period, add the MTS reagent to each well according to the manufacturer's instructions.[7][8][9]

    • Incubate for 1-4 hours at 37°C.

    • Read the absorbance at 490 nm using a microplate reader.

Mandatory Visualizations

G Btk Signaling Pathway BCR B-Cell Receptor (BCR) Lyn_Syk Lyn/Syk BCR->Lyn_Syk Antigen Binding BTK Bruton's Tyrosine Kinase (Btk) Lyn_Syk->BTK Phosphorylation PLCg2 PLCγ2 BTK->PLCg2 Activation IP3 IP3 PLCg2->IP3 DAG DAG PLCg2->DAG PIP2 PIP2 PIP2->IP3 PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC DAG->PKC Proliferation B-Cell Proliferation & Survival Ca_release->Proliferation NFkB NF-κB Pathway PKC->NFkB NFkB->Proliferation Rac_IBT6A This compound (Ibrutinib Impurity) Rac_IBT6A->BTK Inhibition G Experimental Workflow for Poorly Soluble Compounds cluster_prep Compound Preparation cluster_assay Assay Protocol cluster_troubleshooting Troubleshooting stock Prepare High-Concentration Stock in 100% DMSO intermediate Create Intermediate Dilutions in DMSO stock->intermediate final_dilution Prepare Final Working Solutions (Add DMSO stock to vortexing media) intermediate->final_dilution warm_media Pre-warm Media to 37°C warm_media->final_dilution treat_cells Treat Cells in 96-well Plate final_dilution->treat_cells precipitate Precipitation? final_dilution->precipitate assay Perform Cell-Based Assay (e.g., MTS) treat_cells->assay readout Measure Readout assay->readout precipitate->treat_cells No check_conc Lower Final Concentration precipitate->check_conc Yes check_dmso Optimize DMSO Concentration precipitate->check_dmso Yes use_solubilizer Use Solubilizing Agents precipitate->use_solubilizer Yes check_conc->final_dilution Re-optimize check_dmso->final_dilution Re-optimize use_solubilizer->final_dilution Re-optimize G Decision Tree for Overcoming Solubility Issues start Start: Poorly Soluble This compound dissolve_dmso Dissolve in 100% DMSO start->dissolve_dmso dilute_media Dilute into Aqueous Media dissolve_dmso->dilute_media precipitate_q Precipitate Forms? dilute_media->precipitate_q success Proceed with Assay precipitate_q->success No troubleshoot Troubleshoot Dilution precipitate_q->troubleshoot Yes lower_conc Lower Final Concentration troubleshoot->lower_conc serial_dilute Use Serial Dilution in Media troubleshoot->serial_dilute co_solvent Use Co-solvents/ Solubilizing Agents troubleshoot->co_solvent lower_conc->dilute_media serial_dilute->dilute_media co_solvent->dilute_media

References

Ibrutinib Impurity Analysis with HPLC: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of Ibrutinib and its impurities using High-Performance Liquid Chromatography (HPLC). This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in achieving accurate and robust results.

Troubleshooting Guide

This section addresses common problems encountered during the HPLC analysis of Ibrutinib, offering potential causes and solutions in a question-and-answer format.

Peak Shape Issues: Tailing and Fronting

Question: Why are my Ibrutinib and/or impurity peaks tailing?

Answer: Peak tailing for Ibrutinib, a basic compound, is often due to secondary interactions with the stationary phase or other system issues.[1] Here’s how to troubleshoot:

  • Chemical Interactions:

    • Problem: Ibrutinib, with a pKa of 3.74, can interact with residual silanol groups on the silica-based column packing, especially at higher mobile phase pH.[1]

    • Solution:

      • Adjust Mobile Phase pH: Maintain a low mobile phase pH (e.g., ≤ 2.5) to ensure the silanol groups are protonated and neutral, minimizing ionic interactions.[1]

      • Use a Buffered Mobile Phase: An unbuffered mobile phase can have an inconsistent pH, leading to poor peak shape. Always use a suitable buffer to maintain a stable pH.[1]

      • Select an Appropriate Column: Utilize a modern, high-purity, end-capped C18 column. End-capping minimizes the available silanol groups for interaction.[1]

  • System and Method Issues:

    • Problem: If all peaks in the chromatogram are tailing, it could indicate a physical issue within the HPLC system.[1]

    • Solution:

      • Check for Extra-Column Volume: Excessive tubing length or wide-diameter tubing between the column and detector can cause band broadening.[1][2] Use shorter, narrower PEEK tubing where possible.[2]

      • Inspect for Column Voids: A void at the head of the column can lead to peak tailing. If a void is suspected, the column may need to be replaced.[1]

      • Optimize Flow Rate: A suboptimal flow rate can distort peak shape. Ensure the flow rate is optimized for your column and method.[3]

Question: What causes peak fronting in my Ibrutinib analysis?

Answer: Peak fronting is less common than tailing but can occur due to several factors:

  • Sample Overload:

    • Problem: Injecting too much sample or a sample that is too concentrated can exceed the column's capacity.[3][4]

    • Solution: Reduce the injection volume or dilute the sample.[2][4] Consider using a column with a higher loading capacity if necessary.[3]

  • Column Issues:

    • Problem: Poor column packing or a damaged column can lead to uneven flow and peak fronting.[3] This is more likely to cause fronting if the damage is at the column inlet.[4]

    • Solution: Replace the column, ensuring you are using a high-quality column from a reputable manufacturer.[3]

  • Solvent Incompatibility:

    • Problem: If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can cause peak distortion.[2]

    • Solution: Whenever possible, prepare and dilute your sample in the initial mobile phase.[2]

Baseline and Retention Time Instability

Question: I'm observing baseline noise and drift. What should I do?

Answer: A noisy or drifting baseline can compromise the sensitivity and accuracy of your analysis.[5][6] Here are the common causes and solutions:

  • Mobile Phase Issues:

    • Problem: Contaminated or improperly prepared mobile phase is a frequent culprit.[5][6][7] Dissolved gases can also lead to baseline instability.[5][6]

    • Solution:

      • Use High-Purity Solvents: Always use HPLC or MS-grade solvents and reagents.[6][7]

      • Prepare Fresh Mobile Phase: Prepare aqueous buffers fresh and filter them through a 0.22 µm or 0.45 µm membrane filter to remove particles and microorganisms.[5]

      • Degas the Mobile Phase: Properly degas the mobile phase using an inline degasser, helium sparging, or vacuum degassing to prevent bubble formation in the pump and detector.[5][6][7]

  • Detector Problems:

    • Problem: Contamination of the detector flow cell or air bubbles can cause baseline noise and spikes.[5][7]

    • Solution:

      • Flush the Flow Cell: Flush the detector cell with a strong solvent like methanol or isopropanol.[7]

      • Apply Backpressure: A backpressure regulator installed after the detector can help prevent outgassing in the flow cell.[7]

  • System Leaks:

    • Problem: Loose fittings can introduce air into the system, leading to a noisy baseline.[7]

    • Solution: Check all fittings for leaks and ensure they are secure.[7]

Question: Why are the retention times of my peaks shifting?

Answer: Inconsistent retention times can affect peak identification and quantification.

  • Mobile Phase Composition:

    • Problem: Even small variations in the mobile phase composition can lead to shifts in retention time.[2]

    • Solution: Prepare the mobile phase carefully and consistently. If using a gradient, ensure the pump's mixing performance is adequate.[2]

  • Column Temperature:

    • Problem: Fluctuations in column temperature can cause retention time variability.[2][8]

    • Solution: Use a thermostatically controlled column oven to maintain a constant temperature.[2]

  • Column Equilibration:

    • Problem: Insufficient column equilibration time between injections, especially in gradient methods, can lead to shifting retention times.[2]

    • Solution: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection.[2]

Frequently Asked Questions (FAQs)

Q1: What is the most critical parameter to control for good peak shape in Ibrutinib analysis?

A1: The mobile phase pH is the most critical parameter.[1] Due to the basic nature of Ibrutinib (pKa ≈ 3.74), using a low pH mobile phase (e.g., ≤ 2.5) is essential to suppress the ionization of residual silanol groups on the column, thereby preventing secondary interactions that cause peak tailing.[1]

Q2: How can I confirm if peak tailing is due to chemical interactions or a system issue?

A2: Observe the chromatogram carefully. If only the Ibrutinib peak and other basic impurity peaks are tailing while neutral compounds have good peak shape, the issue is likely due to chemical interactions with the stationary phase.[1] If all peaks in the chromatogram are tailing, it points towards a physical problem in the HPLC system, such as extra-column band broadening or a column void.[1]

Q3: What type of HPLC column is recommended for Ibrutinib impurity analysis?

A3: A high-quality, end-capped C18 column from a reputable manufacturer is highly recommended.[1] These columns have a reduced number of active silanol sites, leading to improved peak shapes for basic analytes like Ibrutinib.

Q4: What are the common degradation pathways for Ibrutinib, and how does this affect impurity analysis?

A4: Ibrutinib is known to be sensitive to degradation under acidic, basic, and oxidative conditions, while it is generally stable under thermal, photolytic, and neutral hydrolytic stress.[9][10][11] Understanding these degradation pathways is crucial for developing a stability-indicating HPLC method that can effectively separate the active pharmaceutical ingredient (API) from all potential degradation products.[9]

Data and Protocols

Typical HPLC Method Parameters for Ibrutinib Impurity Analysis

The following table summarizes typical starting parameters for developing an HPLC method for Ibrutinib impurity analysis, based on various reported methods.[9][12][13][14]

ParameterTypical Value/Condition
Column C18, e.g., X-Select CSH C18 (150 mm x 4.6 mm, 3.5 µm)[9]
Mobile Phase A Buffered aqueous solution (e.g., 0.1% Orthophosphoric acid, Phosphate buffer)[12][13]
Mobile Phase B Acetonitrile or Methanol[12][15]
Elution Mode Isocratic or Gradient
Flow Rate 0.8 - 1.0 mL/min[9][12]
Column Temperature 30 - 35°C[9][12]
Detection Wavelength UV, typically between 215 nm and 320 nm[10][12]
Injection Volume 10 - 20 µL
Example HPLC Method Validation Data Summary

This table presents a summary of performance characteristics from validated HPLC methods for Ibrutinib, demonstrating the method's suitability for its intended purpose.[9][16]

Validation ParameterTypical Performance
Linearity (R²) ≥ 0.999[9][16]
Accuracy (% Recovery) 95% - 105%[9]
Precision (%RSD) < 2.0%[12]
LOD/LOQ Method dependent, often < 0.05% of the nominal concentration[9]
Detailed Experimental Protocol: A Representative RP-HPLC Method

This protocol provides a general framework for the analysis of Ibrutinib and its impurities. Method optimization will be required for specific applications.

  • Instrumentation:

    • A High-Performance Liquid Chromatography (HPLC) system equipped with a pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.[16]

  • Chromatographic Conditions:

    • Column: X-Select CSH C18, 150 mm x 4.6 mm, 3.5 µm particle size.[9]

    • Mobile Phase A: Prepare a 0.1% solution of orthophosphoric acid in water.

    • Mobile Phase B: Acetonitrile.

    • Elution: A gradient program may be necessary to resolve all impurities. A starting point could be a linear gradient from 10% B to 90% B over 40 minutes.

    • Flow Rate: 1.0 mL/min.[9]

    • Column Temperature: 35°C.[9]

    • Detection: Monitor at 295 nm.[9]

    • Injection Volume: 10 µL.[9]

  • Sample Preparation:

    • Standard Solution: Accurately weigh and dissolve an appropriate amount of Ibrutinib reference standard in a suitable diluent (e.g., a mixture of mobile phase A and B) to achieve a known concentration.

    • Sample Solution: Prepare the sample (e.g., from a drug product) in the same diluent to a similar concentration as the standard solution.

    • Filtration: Filter all solutions through a 0.45 µm syringe filter before injection.

  • Analysis:

    • Equilibrate the column with the initial mobile phase conditions for at least 30 minutes.

    • Inject a blank (diluent), followed by the standard solution, and then the sample solutions.

    • Identify and quantify impurities based on their retention times relative to the main Ibrutinib peak and their response factors, if known.

Visual Guides

HPLC Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common HPLC issues.

HPLC_Troubleshooting_Workflow cluster_system System Troubleshooting cluster_chemical Chemical/Method Troubleshooting start Problem Observed (e.g., Peak Tailing, Baseline Noise) check_all_peaks Affects All Peaks? start->check_all_peaks system_issue Likely System Issue check_all_peaks->system_issue Yes chemical_issue Likely Chemical/Method Issue check_all_peaks->chemical_issue No check_leaks Check for Leaks system_issue->check_leaks check_mp Check Mobile Phase (pH, Freshness, Degassing) chemical_issue->check_mp check_column Inspect Column (Voids?) check_leaks->check_column check_tubing Check Tubing/Connections check_column->check_tubing check_detector Flush Detector Cell check_tubing->check_detector resolve Problem Resolved check_detector->resolve check_sample Check Sample Prep (Solvent, Concentration) check_mp->check_sample check_temp Verify Column Temperature check_sample->check_temp check_equilibration Ensure Proper Equilibration check_temp->check_equilibration check_equilibration->resolve

Caption: A logical workflow for diagnosing and resolving common HPLC issues.

Relationship Between Problem, Cause, and Solution for Peak Tailing

This diagram shows the logical connections between the problem of peak tailing and its potential causes and solutions in the context of Ibrutinib analysis.

Peak_Tailing_Troubleshooting cluster_causes Potential Causes cluster_solutions Solutions problem Problem: Peak Tailing cause1 Secondary Interactions (Analyte-Silanol) problem->cause1 cause2 Extra-Column Volume problem->cause2 cause3 Column Void problem->cause3 solution1a Lower Mobile Phase pH cause1->solution1a Address Chemically solution1b Use End-Capped Column cause1->solution1b Address with Hardware solution2 Use Shorter/Narrower Tubing cause2->solution2 Optimize System solution3 Replace Column cause3->solution3 Replace Hardware

Caption: Logical relationship for troubleshooting peak tailing in HPLC analysis.

References

Technical Support Center: Optimizing IBT6A Adduct Formation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the reaction conditions for IBT6A adduct formation. For the purposes of this guide, IBT6A is a hypothetical small molecule designed to form a covalent adduct with a cysteine residue on its target protein.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of IBT6A adduct formation?

A1: IBT6A is an irreversible covalent inhibitor.[1] Its structure contains an electrophilic "warhead" that forms a stable covalent bond with a nucleophilic amino acid residue on the target protein.[1][2] In the case of IBT6A, the warhead is designed to react specifically with the thiol group of a cysteine residue within the protein's binding site. The formation of this covalent bond leads to prolonged and potent inhibition of the protein's function.[1]

Q2: How can I confirm that IBT6A has formed a covalent adduct with my target protein?

A2: Mass spectrometry (MS) is the most definitive method for confirming covalent adduct formation.[3][4] You can use either "top-down" or "bottom-up" proteomics approaches.[4]

  • Top-Down MS Analysis: This method analyzes the intact protein-adduct complex. A successful covalent modification will result in a mass shift of the protein that corresponds to the molecular weight of IBT6A.[4] This is a quick way to confirm binding and determine the stoichiometry (how many molecules of IBT6A have bound to the protein).[4]

  • Bottom-Up MS Analysis: In this approach, the protein-adduct complex is enzymatically digested into smaller peptides, which are then analyzed by MS/MS.[3][4] This method not only confirms adduct formation but can also identify the specific cysteine residue that has been modified.[3]

Other techniques like protein crystallography can also provide evidence of covalent adduct formation.[5]

Q3: What are the critical factors to consider when designing an experiment for IBT6A adduct formation?

A3: Several factors can influence the efficiency and specificity of adduct formation:

  • Reactivity of the warhead: The electrophilic group on IBT6A must be reactive enough to form a bond with the target cysteine but not so reactive that it binds to other proteins or cellular components indiscriminately.[1]

  • Specificity of the binding site: The non-covalent interactions between IBT6A and the protein's binding pocket play a crucial role in positioning the warhead correctly for the reaction to occur.[1]

  • Reaction conditions: pH, temperature, and incubation time can all affect the rate and extent of adduct formation.

Q4: What are the potential off-target effects of IBT6A, and how can I minimize them?

A4: A major concern with covalent inhibitors is the potential for off-target modification of other proteins, which can lead to toxicity.[1][6] If the warhead of IBT6A is too reactive, it may bind to other accessible nucleophiles in the cell, such as other cysteine residues or even lysine or tyrosine residues.[2] To minimize off-target effects, it is crucial to carefully design the reactivity of the warhead and ensure high selectivity for the target protein's binding site.[1]

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Low or no adduct formation observed by MS IBT6A instability: The compound may be degrading in the reaction buffer.Assess the stability of IBT6A in the reaction buffer over time using LC-MS. If unstable, consider modifying the buffer composition or pH.
Incorrect reaction conditions: The pH, temperature, or incubation time may not be optimal for the reaction.Systematically vary the pH, temperature, and incubation time to find the optimal conditions. The pKa of the target cysteine residue (typically 8-9) can influence the optimal pH.[3]
Low concentration of reactants: The concentrations of IBT6A or the target protein may be too low.Increase the concentration of one or both reactants. Consider running the reaction with a molar excess of IBT6A.
Target protein is misfolded or inactive: The target cysteine residue may not be accessible for reaction.Confirm the structural integrity and activity of the target protein using appropriate biochemical or biophysical assays.
High levels of off-target modification IBT6A is too reactive: The warhead of IBT6A may be non-selectively reacting with other nucleophiles.Test the reactivity of IBT6A against a panel of other proteins or a model nucleophile like glutathione to assess its selectivity.[3] If reactivity is too high, a medicinal chemistry effort to tune the electrophilicity of the warhead may be necessary.
Reaction conditions are too harsh: High temperatures or extreme pH values can promote non-specific reactions.Use milder reaction conditions (e.g., lower temperature, pH closer to physiological).
Adduct is not stable Reversible covalent inhibition: The adduct may be reversible, and the bond is breaking during sample preparation or analysis.Some covalent inhibitors are designed to be reversible.[7][8] If irreversibility is desired, the warhead chemistry may need to be redesigned. Mass spectrometry methods can be adapted to study reversible covalent inhibitors.[3]
Difficulty in identifying the modification site by bottom-up MS Incomplete digestion: The adduct may be located in a region of the protein that is resistant to enzymatic digestion.Try using a different protease or a combination of proteases to improve sequence coverage.[3]
Low abundance of the modified peptide: The modified peptide may not be efficiently ionized or detected by the mass spectrometer.Optimize the LC-MS/MS parameters for the detection of the expected modified peptide.

Experimental Protocols

Protocol 1: In Vitro IBT6A Adduct Formation for Mass Spectrometry Analysis

This protocol describes a general procedure for reacting IBT6A with a purified target protein for subsequent analysis by mass spectrometry.

Materials:

  • Purified target protein (at a known concentration, e.g., 1 mg/mL in a suitable buffer like PBS or Tris-HCl)

  • IBT6A stock solution (e.g., 10 mM in DMSO)

  • Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl)

  • Quenching solution (e.g., 1 M DTT or β-mercaptoethanol)

  • Reagents for mass spectrometry sample preparation (e.g., trypsin, iodoacetamide, formic acid)

Procedure:

  • Reaction Setup:

    • In a microcentrifuge tube, combine the purified target protein and reaction buffer to a final protein concentration of 10 µM.

    • Add IBT6A from the stock solution to the desired final concentration (e.g., 10 µM for a 1:1 molar ratio, or 100 µM for a 10-fold molar excess). The final concentration of DMSO should be kept low (typically <1%) to avoid effects on protein structure.

    • Include a control reaction with an equivalent amount of DMSO but no IBT6A.

  • Incubation:

    • Incubate the reaction mixture at the desired temperature (e.g., room temperature or 37°C) for a specific time (e.g., 1 hour). The optimal time and temperature should be determined empirically.

  • Quenching (Optional):

    • To stop the reaction, add a quenching solution containing a high concentration of a reducing agent like DTT to react with any excess IBT6A.

  • Sample Preparation for Mass Spectrometry:

    • For Top-Down Analysis: Desalt the protein sample using a suitable method (e.g., a C4 ZipTip) and elute directly into the mass spectrometer.

    • For Bottom-Up Analysis:

      • Denature the protein by adding urea or guanidinium chloride.

      • Reduce the disulfide bonds with DTT.

      • Alkylate the free cysteine residues with iodoacetamide.

      • Digest the protein into peptides using trypsin overnight.

      • Quench the digestion with formic acid.

      • Desalt the peptide mixture using a C18 ZipTip.

  • LC-MS/MS Analysis:

    • Analyze the prepared samples by LC-MS/MS. For bottom-up analysis, the data will be searched against a protein database to identify the modified peptide and the specific site of modification.

Visualizations

Experimental Workflow for IBT6A Adduct Formation

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_protein Prepare Target Protein Solution mix Mix Protein and IBT6A in Reaction Buffer prep_protein->mix prep_ibt6a Prepare IBT6A Stock Solution prep_ibt6a->mix incubate Incubate at Controlled Temperature mix->incubate quench Quench Reaction (Optional) incubate->quench ms_prep Prepare Sample for Mass Spec quench->ms_prep lcms LC-MS/MS Analysis ms_prep->lcms

Caption: Workflow for IBT6A adduct formation and analysis.

Signaling Pathway: Covalent Inhibition of a Kinase

signaling_pathway cluster_pathway Kinase Signaling Pathway ATP ATP Kinase_active Active Kinase ATP->Kinase_active Substrate Substrate Substrate->Kinase_active pSubstrate Phosphorylated Substrate Kinase_active->pSubstrate Phosphorylation Kinase_inactive Inactive Kinase-IBT6A Adduct Downstream Downstream Signaling pSubstrate->Downstream IBT6A IBT6A IBT6A->Kinase_active Covalent Inhibition

Caption: IBT6A covalently inhibits kinase activity.

References

Technical Support Center: Purification of Racemic IBT6A

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of racemic IBT6A.

Introduction to IBT6A

IBT6A is a known impurity of the drug Ibrutinib and functions as a Bruton's tyrosine kinase (Btk) inhibitor with an IC50 of 0.5 nM.[1][2][3][4][5][6][7][8][9] It is a chiral molecule, and is commonly available as a racemic mixture, often in the form of a hydrochloride salt.[2][3] The purification of this racemate into its individual enantiomers is a critical step for further research and development, as different enantiomers of a chiral drug can exhibit distinct pharmacological activities.

Chemical Properties of IBT6A:

PropertyValueReference
Molecular FormulaC22H22N6O[1][6]
Molecular Weight386.45 g/mol [1][6]
CAS Number1022150-12-4[4][8]

Btk Signaling Pathway and IBT6A's Role

IBT6A, as a Btk inhibitor, targets a key enzyme in the B-cell receptor (BCR) signaling pathway. This pathway is crucial for B-cell proliferation, differentiation, and survival, and its dysregulation is implicated in various B-cell malignancies. IBT6A's inhibition of Btk blocks the downstream signaling cascade, making it a molecule of interest in cancer research.

Btk_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm BCR B-Cell Receptor (BCR) LYN LYN BCR->LYN Antigen Binding SYK SYK LYN->SYK BTK_mem BTK SYK->BTK_mem BTK_cyto BTK BTK_mem->BTK_cyto Activation PLCg2 PLCγ2 BTK_cyto->PLCg2 PKC PKC PLCg2->PKC NFkB NF-κB PKC->NFkB Proliferation Cell Proliferation & Survival NFkB->Proliferation IBT6A IBT6A IBT6A->BTK_cyto Inhibition

Caption: Btk Signaling Pathway and the inhibitory action of IBT6A.

Experimental Protocols for Chiral Resolution

The separation of racemic IBT6A into its individual enantiomers can be approached using several methods. Below are detailed experimental protocols for two common and effective techniques: Preparative Chiral High-Performance Liquid Chromatography (HPLC) and Diastereomeric Salt Crystallization.

Protocol 1: Preparative Chiral HPLC

This protocol is adapted from a validated method for the enantioseparation of Ibrutinib and serves as an excellent starting point for IBT6A.

1.1. Materials and Equipment:

  • Racemic IBT6A

  • HPLC-grade n-Hexane

  • HPLC-grade Ethanol

  • Diethylamine (DEA)

  • Trifluoroacetic acid (TFA)

  • Preparative HPLC system with a UV detector

  • Chiral stationary phase column (e.g., Chiralpak® IC or similar polysaccharide-based column)

1.2. Chromatographic Conditions (Starting Point):

ParameterRecommended Condition
Column Chiralpak® IC (or similar immobilized polysaccharide-based CSP)
Mobile Phase n-Hexane:Ethanol (55:45, v/v) with 0.1% DEA and 0.3% TFA
Flow Rate 0.9 mL/min (analytical) - adjust for preparative scale
Column Temperature 30°C
Detection Wavelength 260 nm
Injection Volume Optimized based on column dimensions and sample concentration

1.3. Experimental Workflow:

HPLC_Workflow A Prepare Mobile Phase (n-Hexane:Ethanol with additives) C Equilibrate Preparative Chiral Column A->C B Dissolve Racemic IBT6A in Mobile Phase D Inject IBT6A Solution B->D C->D E Run Isocratic Elution D->E F Monitor Elution at 260 nm E->F G Collect Enantiomer Fractions F->G H Analyze Fractions for Enantiomeric Purity (e.g., analytical HPLC) G->H I Pool Pure Fractions and Evaporate Solvent H->I Diastereomer_Workflow A Screening: React Racemic IBT6A with various chiral resolving agents in different solvents B Identify optimal resolving agent and crystallization solvent A->B C Scale-up: Dissolve Racemic IBT6A and chosen resolving agent in the selected solvent (with heating) B->C D Controlled cooling to induce crystallization of one diastereomer C->D E Isolate crystals by filtration D->E F Wash crystals and dry E->F G Regenerate the pure enantiomer by dissolving the diastereomeric salt and adjusting the pH F->G H Extract the pure enantiomer and purify G->H

References

Technical Support Center: (Rac)-IBT6A Enantiomer Resolution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on resolving the enantiomers of (Rac)-IBT6A. Below you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to assist in your laboratory work.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its enantiomeric resolution important?

A1: this compound is a racemic mixture of a Bruton's tyrosine kinase (BTK) inhibitor and is known as an impurity of the drug Ibrutinib.[1][2] Enantiomers of a chiral drug can have different pharmacological, pharmacokinetic, and toxicological properties.[3][4] Therefore, it is crucial to separate and characterize the individual enantiomers to identify the more active or less toxic form for potential therapeutic development and to meet regulatory requirements.[4]

Q2: What are the primary methods for resolving the enantiomers of this compound?

A2: The two most applicable methods for resolving this compound are:

  • Chiral High-Performance Liquid Chromatography (HPLC): This is a powerful and widely used technique for both analytical and preparative separation of enantiomers.[5][6] Given the success in separating enantiomers of the structurally similar drug, Ibrutinib, this method is highly recommended.[1]

  • Diastereomeric Salt Crystallization: This classical resolution technique is a cost-effective and scalable method.[3][7] It is a viable option for this compound due to the presence of a basic secondary amine in its piperidine ring, which can form salts with a chiral acid.[8]

Q3: Which chiral HPLC column is recommended for separating this compound enantiomers?

A3: Based on methods developed for the structurally related compound Ibrutinib, a polysaccharide-based chiral stationary phase (CSP) is recommended. Specifically, a cellulose-based column such as Chiralpak-IC has shown excellent performance in separating similar enantiomers.[1]

Q4: What are the key parameters to optimize in a chiral HPLC method for this compound?

A4: The critical parameters to optimize for a successful separation include:

  • Mobile Phase Composition: The ratio of the alkane (e.g., n-hexane) to the alcohol modifier (e.g., ethanol, isopropanol) significantly impacts retention and resolution.[9]

  • Mobile Phase Additives: For basic compounds like IBT6A, adding a small amount of a basic modifier (e.g., diethylamine, DEA) to the mobile phase can improve peak shape and resolution.[5][9]

  • Flow Rate: Chiral separations are often sensitive to flow rate, with lower flow rates sometimes leading to better resolution.[1]

  • Column Temperature: Temperature can affect the interactions between the analyte and the chiral stationary phase, thereby influencing selectivity.[1]

Troubleshooting Guide: Chiral HPLC Separation of this compound

This guide addresses common issues encountered during the chiral HPLC separation of this compound.

Problem Potential Cause(s) Recommended Solution(s)
No Separation or Poor Resolution (Rs < 1.5) Suboptimal mobile phase composition.Systematically vary the ratio of hexane to alcohol (e.g., from 90:10 to 70:30).
Incorrect choice of alcohol modifier.Screen different alcohols (e.g., ethanol, isopropanol).
Inappropriate mobile phase additives.Add a basic modifier like 0.1% Diethylamine (DEA) to the mobile phase to improve peak shape for the basic analyte.[5][9]
Flow rate is too high.Reduce the flow rate (e.g., from 1.0 mL/min to 0.5 mL/min).[1]
Unsuitable column temperature.Evaluate the separation at different temperatures (e.g., 25°C, 30°C, 40°C).
Peak Tailing Secondary interactions with the silica support.Add a basic modifier (e.g., 0.1% DEA) to the mobile phase to mask residual silanol groups.[5]
Column overload.Reduce the sample concentration or injection volume.
Irreproducible Retention Times Insufficient column equilibration.Ensure the column is equilibrated with the mobile phase for an adequate amount of time before each injection, especially after changing the mobile phase composition.
Fluctuations in column temperature.Use a column oven to maintain a stable temperature.[1]
Inconsistent mobile phase preparation.Prepare the mobile phase accurately and consistently for each run.
High Column Backpressure Particulate matter from the sample or system.Filter the sample and mobile phase before use. Consider using a guard column.
Sample precipitation on the column.Ensure the sample is fully dissolved in the mobile phase or a compatible solvent.

Experimental Protocols

Protocol 1: Chiral HPLC Method for this compound Resolution

This protocol provides a starting point for developing a robust chiral HPLC method for the analytical and preparative separation of this compound enantiomers.

Materials and Equipment:

  • This compound sample

  • HPLC grade n-hexane, ethanol, and diethylamine (DEA)

  • HPLC system with UV detector

  • Chiralpak-IC column (or equivalent polysaccharide-based CSP)

Procedure:

  • Mobile Phase Preparation:

    • Prepare a mobile phase consisting of n-hexane and ethanol. A good starting ratio is 80:20 (v/v).

    • Add 0.1% (v/v) of diethylamine (DEA) to the mobile phase mixture.

    • Degas the mobile phase before use.

  • Sample Preparation:

    • Dissolve this compound in the mobile phase to a concentration of 1 mg/mL.

    • Filter the sample solution through a 0.45 µm syringe filter.

  • HPLC Conditions:

    • Column: Chiralpak-IC (250 x 4.6 mm, 5 µm)

    • Mobile Phase: n-Hexane:Ethanol:DEA (80:20:0.1, v/v/v)

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25°C

    • Detection Wavelength: 260 nm

    • Injection Volume: 10 µL

  • Data Analysis:

    • Identify the two peaks corresponding to the enantiomers of IBT6A.

    • Calculate the resolution (Rs) between the two peaks. An Rs value ≥ 1.5 indicates baseline separation.

    • Determine the retention factors (k') and the selectivity factor (α).

Optimization:

  • If the resolution is not optimal, adjust the mobile phase composition by varying the percentage of ethanol.

  • Evaluate the effect of different flow rates (e.g., 0.8 mL/min and 1.2 mL/min).

  • Investigate the influence of column temperature on the separation.

Protocol 2: Diastereomeric Salt Crystallization

This protocol outlines a general procedure for the classical resolution of this compound via diastereomeric salt formation.

Materials and Equipment:

  • This compound

  • Chiral resolving agent (e.g., (+)-tartaric acid, (-)-dibenzoyl-L-tartaric acid)

  • Various organic solvents (e.g., methanol, ethanol, acetone)

  • Stirring hotplate, filtration apparatus

Procedure:

  • Screening for a Suitable Resolving Agent and Solvent:

    • In separate test tubes, dissolve small, equimolar amounts of this compound and a selected chiral acid in different solvents.

    • Heat the solutions to dissolve the solids and then allow them to cool slowly to room temperature.

    • Observe the formation of crystals. The solvent that yields a crystalline salt is a good candidate for the resolution.

  • Diastereomeric Salt Formation:

    • Dissolve this compound in the chosen solvent with gentle heating.

    • In a separate flask, dissolve an equimolar amount of the chiral resolving agent in the same solvent.

    • Add the resolving agent solution to the this compound solution and stir.

    • Allow the solution to cool slowly to room temperature to induce crystallization of the less soluble diastereomeric salt.

  • Isolation of the Diastereomeric Salt:

    • Collect the precipitated crystals by vacuum filtration.

    • Wash the crystals with a small amount of the cold solvent.

    • Dry the crystals under vacuum.

  • Liberation of the Enantiomer:

    • Suspend the isolated diastereomeric salt in a mixture of water and an organic solvent (e.g., ethyl acetate).

    • Add a base (e.g., 1M NaOH) dropwise until the aqueous layer is basic (pH > 10) to neutralize the chiral acid and liberate the free amine.

    • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and evaporate the solvent to obtain the resolved enantiomer of IBT6A.

  • Analysis:

    • Determine the enantiomeric purity of the recovered amine using the chiral HPLC method described in Protocol 1.

Data Presentation

The following table presents representative data for the chiral HPLC separation of this compound based on the initial conditions outlined in Protocol 1.

Parameter Enantiomer 1 Enantiomer 2
Retention Time (min) 12.515.2
Retention Factor (k') 4.05.1
Selectivity Factor (α) \multicolumn{2}{c}{1.28}
Resolution (Rs) \multicolumn{2}{c}{2.1}

Note: This data is illustrative and may vary depending on the specific experimental setup.

Visualizations

Enantiomer_Resolution_Workflow cluster_hplc Chiral HPLC Resolution cluster_crystallization Diastereomeric Salt Crystallization hplc_start This compound Sample method_dev Method Development (Column, Mobile Phase, etc.) hplc_start->method_dev hplc_analysis Chiral HPLC Analysis method_dev->hplc_analysis fraction_collection Fraction Collection hplc_analysis->fraction_collection enantiomer_1 Pure Enantiomer 1 fraction_collection->enantiomer_1 enantiomer_2 Pure Enantiomer 2 fraction_collection->enantiomer_2 purity_analysis_hplc Enantiomeric Purity Analysis enantiomer_1->purity_analysis_hplc enantiomer_2->purity_analysis_hplc rac_ibt6a This compound salt_formation Diastereomeric Salt Formation rac_ibt6a->salt_formation chiral_acid Chiral Resolving Agent chiral_acid->salt_formation crystallization Fractional Crystallization salt_formation->crystallization less_soluble Less Soluble Salt crystallization->less_soluble more_soluble More Soluble Salt (in mother liquor) crystallization->more_soluble liberation_1 Liberation of Amine (Base Treatment) less_soluble->liberation_1 liberation_2 Liberation of Amine (Base Treatment) more_soluble->liberation_2 resolved_enantiomer_1 Resolved Enantiomer liberation_1->resolved_enantiomer_1 resolved_enantiomer_2 Other Enantiomer liberation_2->resolved_enantiomer_2 purity_analysis_cryst Enantiomeric Purity Analysis (via HPLC) resolved_enantiomer_1->purity_analysis_cryst

Caption: Workflow for the resolution of this compound enantiomers.

HPLC_Troubleshooting_Logic cluster_mobile_phase Mobile Phase Optimization cluster_conditions Instrumental Conditions start Poor Resolution in Chiral HPLC? check_additive Is a basic additive (e.g., 0.1% DEA) present? start->check_additive add_additive Add 0.1% DEA to improve peak shape. check_additive->add_additive No check_ratio Vary alcohol percentage (e.g., 10-30%). check_additive->check_ratio Yes add_additive->check_ratio check_alcohol_type Screen different alcohols (EtOH, IPA). check_ratio->check_alcohol_type check_flow_rate Reduce flow rate (e.g., to 0.5 mL/min). check_alcohol_type->check_flow_rate check_temp Screen different temperatures (e.g., 25-40°C). check_flow_rate->check_temp end_node Improved Resolution check_temp->end_node

Caption: Troubleshooting logic for poor resolution in chiral HPLC.

References

Avoiding degradation of (Rac)-IBT6A in solution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for (Rac)-IBT6A. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on avoiding the degradation of this compound in solution. The following information is based on established principles of small molecule stability and publicly available data on Ibrutinib, a closely related Bruton's tyrosine kinase (Btk) inhibitor. This compound is a racemate of IBT6A, which is an impurity of Ibrutinib[1][2]. Therefore, the stability and degradation profile of Ibrutinib serves as a strong surrogate for understanding and mitigating the degradation of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound in solution?

Based on studies of the closely related compound Ibrutinib, the primary factors contributing to degradation in solution are hydrolysis (under acidic and alkaline conditions) and oxidation.[3][4][5] While Ibrutinib has been found to be relatively stable under neutral, thermal, and photolytic stress conditions in some studies, others have noted degradation under photolytic conditions as well.[3][4] Therefore, exposure to extremes of pH, oxidizing agents, and potentially light should be minimized.

Q2: What are the recommended solvents for preparing stock solutions of this compound?

The recommended solvent for preparing high-concentration stock solutions of this compound is Dimethyl sulfoxide (DMSO).[6] It is important to use anhydrous DMSO to minimize the risk of hydrolysis.

Q3: How should I store solid this compound and its stock solutions to ensure maximum stability?

Proper storage is critical for maintaining the integrity of this compound. The following storage conditions are recommended:

FormStorage ConditionRecommended Duration
Solid (Powder) -20°C3 years
4°C2 years
In Solvent (e.g., DMSO) -80°C1 year

Data compiled from supplier recommendations.

To prevent degradation from moisture and atmospheric oxygen, it is best practice to store the solid compound in a desiccator. For stock solutions, aliquot into single-use vials to avoid repeated freeze-thaw cycles.

Q4: Can I prepare aqueous working solutions of this compound in advance?

It is highly recommended to prepare fresh aqueous working solutions of this compound for each experiment and use them on the same day. Due to the susceptibility of the related compound Ibrutinib to hydrolysis, especially under acidic or alkaline conditions, the stability of this compound in aqueous buffers may be limited.[5]

Troubleshooting Guide

Issue Possible Cause(s) Troubleshooting Steps & Recommendations
Inconsistent or lower-than-expected potency in biological assays. Degradation of this compound in stock or working solutions.• Prepare fresh working solutions from a frozen stock for each experiment. • Avoid repeated freeze-thaw cycles of the stock solution by preparing single-use aliquots. • Perform a stability study of this compound in your specific assay buffer to determine its rate of degradation.
Appearance of new peaks in HPLC or LC-MS analysis of the compound. The compound is degrading into one or more new chemical entities.• Review storage conditions of both solid compound and stock solutions. Ensure they are protected from light, moisture, and extreme temperatures. • Analyze the degradation products to understand the degradation pathway (e.g., hydrolysis, oxidation). This can help in optimizing buffer conditions or adding antioxidants if necessary.
Precipitate forms upon dilution of DMSO stock into aqueous buffer. The kinetic solubility of the compound in the aqueous buffer has been exceeded.• Lower the final concentration of this compound. • Increase the percentage of DMSO in the final working solution (ensure it is compatible with your experimental system). • Use a surfactant (e.g., 0.01% Tween-20) or a co-solvent (e.g., PEG300) in the aqueous buffer to improve solubility.
Color change in the stock or working solution. This may indicate chemical degradation or oxidation of the compound.• Discard the solution. • Prepare a fresh stock solution from the solid compound. • When preparing new solutions, consider purging the vial headspace with an inert gas (e.g., argon or nitrogen) before sealing to minimize oxidation.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol is adapted from forced degradation studies of Ibrutinib and can be used to assess the stability of this compound in your own laboratory.[7][8]

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in acetonitrile.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M HCl. Incubate at 80°C for 8 hours.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M NaOH. Incubate at 80°C for 8 hours.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 10% H₂O₂. Store at room temperature for 8 hours, protected from light.

    • Thermal Degradation: Store the solid compound at 105°C for 6 hours. Dissolve in the mobile phase for analysis.

    • Photolytic Degradation: Expose a solution of the compound to UV light (e.g., 200 Watt hours/m²) for 7 days.

  • Sample Preparation for Analysis: Before analysis, neutralize the acidic and basic hydrolysis samples. Dilute all samples to a suitable concentration (e.g., 100 µg/mL) with the mobile phase.

  • Analytical Method: Analyze the samples by a stability-indicating HPLC or UPLC method. A C18 column is commonly used with a mobile phase consisting of a buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile) in a gradient elution.[5]

  • Data Analysis: Compare the chromatograms of the stressed samples to that of a non-stressed control solution. Look for a decrease in the peak area of the parent compound and the appearance of new peaks corresponding to degradation products.

Visualizations

Btk Signaling Pathway

This compound is an inhibitor of Bruton's tyrosine kinase (Btk), a key component of the B-cell receptor (BCR) signaling pathway.[1] Inhibition of Btk blocks downstream signaling, which is crucial for B-cell proliferation and survival.[9]

Btk_Signaling_Pathway BCR B-Cell Receptor (BCR) LYN_SYK LYN/SYK BCR->LYN_SYK Antigen Antigen Antigen->BCR BTK Btk LYN_SYK->BTK PLCG2 PLCγ2 BTK->PLCG2 phosphorylates IP3 IP3 PLCG2->IP3 DAG DAG PLCG2->DAG PIP2 PIP2 PIP2->PLCG2 Ca_Release Ca²⁺ Release IP3->Ca_Release PKC PKC DAG->PKC NFkB NF-κB Activation Ca_Release->NFkB PKC->NFkB Proliferation B-Cell Proliferation & Survival NFkB->Proliferation Rac_IBT6A This compound Rac_IBT6A->BTK

Caption: Btk signaling pathway and the inhibitory action of this compound.

Experimental Workflow for Stability Testing

The following diagram outlines a general workflow for assessing the stability of this compound in solution.

Stability_Testing_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_data Data Interpretation Prep_Stock Prepare this compound Stock Solution Prep_Working Prepare Working Solutions in Test Buffers Prep_Stock->Prep_Working Stress Incubate under Various Conditions (pH, Temp, Light) Prep_Working->Stress Sampling Collect Samples at Time Points Stress->Sampling HPLC Analyze by HPLC/LC-MS Sampling->HPLC Quantify Quantify Parent Compound & Degradation Products HPLC->Quantify Assess Assess Stability & Determine Degradation Rate Quantify->Assess

Caption: General workflow for assessing the stability of this compound.

References

Technical Support Center: Analysis of (Rac)-IBT6A by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the interpretation of mass spectrometry data for (Rac)-IBT6A. This compound is a racemic mixture of IBT6A, a known impurity of the BTK inhibitor Ibrutinib.[1][2]

Frequently Asked Questions (FAQs)

Q1: What is the chemical information for this compound?

This compound is the racemate of IBT6A. It has the following chemical properties:

  • Molecular Formula: C₂₂H₂₂N₆O[1][3]

  • Molecular Weight: 386.45 g/mol [1][3][4]

  • Structure: The structure of IBT6A is similar to Ibrutinib but lacks the acryloyl group on the piperidine ring.

Q2: What is the expected parent ion m/z for this compound in positive ion mode ESI-MS?

In positive ion electrospray ionization (ESI) mass spectrometry, this compound is expected to be readily protonated. The primary ion to monitor is the protonated molecule [M+H]⁺.

IonExpected m/z
[M+H]⁺387.19
[M+Na]⁺ (Sodium Adduct)409.17
[M+K]⁺ (Potassium Adduct)425.15

Q3: What are the expected major fragment ions for this compound in an MS/MS experiment?

The fragmentation of this compound is predicted based on its chemical structure and the known fragmentation of the parent compound, Ibrutinib. The primary fragmentation is expected to occur at the bond between the pyrazolopyrimidine core and the piperidine ring.

Proposed Fragment Ion (m/z)Description
249.10Corresponds to the 4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine core.
138.11Represents the protonated piperidine moiety.

Troubleshooting Guide

Q4: I am not observing the expected [M+H]⁺ ion at m/z 387.19. What are the possible causes?

  • Incorrect Instrument Settings: Ensure the mass spectrometer is calibrated correctly and operating in positive ion mode within the appropriate mass range.

  • Sample Degradation: this compound may be unstable under certain conditions. Ensure the sample is fresh and has been stored properly, protected from light and moisture.[1]

  • Ion Suppression: The presence of high concentrations of salts or other contaminants in the sample can suppress the ionization of this compound. Review your sample preparation and liquid chromatography methods.

  • Suboptimal Source Conditions: The efficiency of electrospray ionization is dependent on parameters such as capillary voltage, nebulizing gas pressure, and drying gas temperature. Optimize these parameters for your specific instrument.

Q5: The fragmentation pattern in my MS/MS spectrum does not match the expected fragments. Why might this be?

  • Incorrect Collision Energy: The degree of fragmentation is directly related to the collision energy used in the collision cell (e.g., CID, HCD). If the energy is too low, you may not see significant fragmentation. If it is too high, you may observe extensive fragmentation into smaller, less specific ions. Perform a collision energy optimization experiment.

  • Isomeric Interference: Your sample may contain an isomer of this compound that produces a different fragmentation pattern. Review the synthesis and purification of your compound.

  • In-source Fragmentation: Fragmentation can sometimes occur in the ionization source if the source conditions are too harsh. This will result in the appearance of fragment ions in your full scan MS spectrum. Try using gentler source settings.

Q6: I am observing significant sodium ([M+Na]⁺) or potassium ([M+K]⁺) adducts. How can I reduce them?

  • Mobile Phase Purity: Use high-purity solvents (e.g., LC-MS grade) for your mobile phase to minimize the presence of sodium and potassium salts.

  • Sample Preparation: Avoid using glassware that has been washed with detergents containing sodium salts. Use high-purity water and solvents for sample dilution.

  • Mobile Phase Additives: The addition of a small amount of a protonating agent, such as 0.1% formic acid, to the mobile phase can enhance the formation of the [M+H]⁺ ion and reduce adduct formation.

Experimental Protocols

Sample Preparation for LC-MS Analysis

  • Stock Solution: Prepare a 1 mg/mL stock solution of this compound in DMSO.

  • Working Solution: Dilute the stock solution with a 50:50 mixture of acetonitrile and water to a final concentration of 10 µg/mL.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Method

  • LC System: A standard HPLC or UHPLC system.

  • Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-1 min: 5% B

    • 1-5 min: 5% to 95% B

    • 5-6 min: 95% B

    • 6-6.1 min: 95% to 5% B

    • 6.1-8 min: 5% B

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • MS System: A triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap).

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Full Scan MS Range: m/z 100-600.

  • MS/MS Parameters:

    • Precursor Ion: 387.19

    • Collision Energy: Optimize between 20-40 eV to obtain the desired fragmentation.

Visualizations

fragmentation_pathway cluster_parent Parent Ion cluster_fragments Major Fragments parent_ion [M+H]⁺ m/z = 387.19 fragment1 Fragment 1 m/z = 249.10 parent_ion->fragment1 Loss of Piperidine fragment2 Fragment 2 m/z = 138.11 parent_ion->fragment2 Pyrazolopyrimidine Core

Caption: Predicted fragmentation pathway of this compound.

troubleshooting_workflow start Issue: No or Low Signal for [M+H]⁺ check_ms Verify MS Settings: - Positive Ion Mode - Mass Range (100-600 Da) - Capillary Voltage start->check_ms check_lc Check LC-MS Connection and Flow check_ms->check_lc Settings OK check_sample Prepare Fresh Sample and Dilutions check_lc->check_sample Flow OK optimize_source Optimize Source Conditions: - Gas Flow - Temperature check_sample->optimize_source Sample OK run_calibrant Run System Suitability/ Calibrant Solution optimize_source->run_calibrant Optimization Complete result_ok Signal Restored run_calibrant->result_ok Calibrant OK result_fail Issue Persists: Contact Service Engineer run_calibrant->result_fail Calibrant Fails

Caption: Troubleshooting workflow for no or low signal intensity.

References

Technical Support Center: Synthesis of Ibrutinib Analogues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of Ibrutinib and its analogues.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: Low Yield in Suzuki Coupling Reaction

Q: My Suzuki coupling reaction to form the biaryl core of the Ibrutinib analogue is giving a low yield. What are the common causes and how can I optimize the reaction?

A: Low yields in the Suzuki coupling are a frequent challenge. Several factors can contribute to this issue. Here’s a troubleshooting guide:

  • Catalyst and Ligand Choice: The selection of the palladium catalyst and ligand is critical. While various catalysts have been used, their efficiency can be substrate-dependent.

    • Troubleshooting: If you are observing low conversion, consider screening different palladium catalysts and ligands. For instance, using a more advanced catalyst system like SPhos-Pd-G2 might be beneficial if simpler catalysts like Pd(PPh₃)₄ lead to decomposition at higher temperatures.

  • Base and Solvent System: The choice of base and solvent system is crucial for the efficiency of the transmetalation and reductive elimination steps.

    • Troubleshooting: A common system is K₂CO₃ in a dioxane/water mixture. If you experience poor yields, consider alternative bases such as K₃PO₄ or Cs₂CO₃. The solvent system can also be optimized; for example, using THF/water has been reported to be effective.

  • Reaction Temperature and Time: Suboptimal temperature can lead to incomplete reactions or decomposition of starting materials and products.

    • Troubleshooting: Monitor the reaction progress using TLC or LC-MS. If the reaction is sluggish, a moderate increase in temperature (e.g., to 90-100 °C) might be necessary. However, be cautious of potential decomposition. Some patented procedures report long reaction times (up to 24 hours), but optimization can reduce this to 1-5 hours.[][2]

  • Purity of Reactants: The purity of the boronic acid or ester is paramount for a successful Suzuki coupling. Impurities can poison the catalyst.

    • Troubleshooting: Ensure your boronic acid derivative is pure and free from boronic anhydride (boroxine), which can form upon storage.

ParameterCondition 1Condition 2Condition 3OutcomeReference
Catalyst Pd(PPh₃)₄SPhos-Pd-G2PdCl₂(PhCN)₂Condition 1 led to decomposition at 100°C. Condition 2 showed better results. Condition 3 required a large amount of catalyst and was difficult to reproduce.[3]
Base K₂CO₃K₃PO₄Cs₂CO₃The choice of base can significantly impact the yield and should be optimized for the specific substrates.[]
Solvent Dioxane/H₂OTHF/H₂ODMFDioxane/water is a common choice, but THF/water can also be effective. DMF has also been used.[][4]
Reaction Time 24 hours1-5 hours6 hoursLonger reaction times are not always necessary and can lead to impurity formation. Optimization can significantly shorten the required time.[][4]
Issue 2: Challenges with the Michael Addition (Acrylation Step)

Q: I am encountering issues during the final acrylation step to introduce the acryloyl moiety. What are the common pitfalls and how can I avoid them?

A: The Michael addition of the piperidine nitrogen to an activated acrylic acid derivative is a critical final step. Common problems include side reactions and the introduction of impurities.

  • Purity of Acryloyl Chloride: Commercial acryloyl chloride often contains 3-chloropropionyl chloride as an impurity, which can lead to the formation of a difficult-to-remove chlorinated byproduct.[]

    • Troubleshooting: Use freshly distilled or high-purity acryloyl chloride. Alternatively, consider using a different acrylation agent, such as acrylic acid with a coupling agent or a mixed anhydride, to avoid this impurity.[5]

  • Side Reactions: The primary amino group on the pyrazolopyrimidine core can also react with the acrylation agent, leading to undesired side products.

    • Troubleshooting: This is less common due to the lower nucleophilicity of the aromatic amine. However, careful control of stoichiometry and reaction temperature (typically room temperature or below) is important. Using a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is recommended.

  • Incomplete Reaction: The reaction may not go to completion, leaving unreacted starting material which can be difficult to separate from the final product.

    • Troubleshooting: Ensure adequate stirring and a slight excess of the acrylation agent. Monitor the reaction by TLC or LC-MS until the starting amine is consumed.

ProblemPotential CauseRecommended SolutionReference
Chlorinated Impurity Impure Acryloyl ChlorideUse high-purity acryloyl chloride or an alternative acrylation method (e.g., mixed anhydride).[][5]
Di-acylation Reaction at the pyrazolopyrimidine amineControl stoichiometry and reaction temperature.
Incomplete Reaction Insufficient acrylation agent or reaction timeUse a slight excess of the acrylation agent and monitor the reaction to completion.
Issue 3: Low Yield and Purification Difficulties in the Mitsunobu Reaction

Q: The Mitsunobu reaction to couple the pyrazolopyrimidine core with the chiral piperidinol is inefficient and the purification is challenging. What can I do to improve this step?

A: The Mitsunobu reaction is notorious for generating byproducts that complicate purification, and achieving high yields can be challenging.

  • Low Yield: Incomplete reaction or side reactions can lead to low yields. The choice of reagents is critical.

    • Troubleshooting: Ensure anhydrous conditions as water can consume the reagents. The order of addition is important; typically, the alcohol and phosphine are mixed before the azodicarboxylate is added. Some synthetic routes report yields as low as 34-38%.[] Optimizing the stoichiometry of triphenylphosphine (PPh₃) and diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD) is crucial.

  • Purification Challenges: The main byproducts, triphenylphosphine oxide (TPPO) and the reduced azodicarboxylate, can be difficult to remove from the desired product, often necessitating column chromatography.

    • Troubleshooting: One patented method describes a workup procedure where the addition of magnesium chloride after the reaction facilitates the precipitation of TPPO, simplifying its removal by filtration.[6] Alternatively, using polymer-bound triphenylphosphine can allow for easier removal of the phosphine oxide byproduct.

ParameterCondition 1Condition 2OutcomeReference
Reagents PPh₃, DIADPPh₃, DEADBoth combinations are common, but the choice can affect yield and should be optimized.[]
Purification Column ChromatographyPrecipitation with MgCl₂Method 2 simplifies the removal of triphenylphosphine oxide, potentially avoiding chromatography.[6]
Reported Yield 34-38%Improved yieldsThe yield of the Mitsunobu reaction is often a bottleneck in the overall synthesis.[]
Issue 4: Product Purification and Impurity Profile

Q: My final Ibrutinib analogue product has a complex impurity profile and is difficult to purify. What are the common impurities and effective purification strategies?

A: Achieving high purity is essential for a pharmaceutical ingredient. The impurities can originate from starting materials, reagents, or degradation.

  • Common Impurities:

    • Process-Related Impurities: These include unreacted starting materials, byproducts from side reactions (e.g., the 3-chloropropionyl adduct), and residual catalysts.

    • Degradation Impurities: Ibrutinib and its analogues can be susceptible to hydrolysis and oxidation.[7]

  • Purification Strategies:

    • Crystallization: This is the preferred method for purification on a large scale. Finding a suitable solvent or solvent system is key to obtaining a high-purity crystalline product.

    • Column Chromatography: While often necessary at the lab scale, it is less ideal for industrial production due to cost and solvent usage. Common solvent systems include dichloromethane/methanol.[4]

    • Silica Gel Adsorption: A simplified method involves dissolving the crude product, adding silica gel, stirring, and filtering. This can effectively remove polar impurities.[8]

Purification MethodDescriptionAdvantagesDisadvantages
Crystallization Dissolving the crude product in a hot solvent and allowing it to cool to form crystals.Scalable, can provide high purity.Requires finding a suitable solvent system.
Column Chromatography Separation based on differential adsorption of components on a stationary phase.High resolution separation.Costly, high solvent consumption, not ideal for large scale.
Silica Gel Adsorption A simple batch-style purification using silica gel to adsorb impurities.Simpler than column chromatography, can remove polar impurities effectively.May not be as effective as column chromatography for all impurities.

Experimental Protocols & Methodologies

Representative Protocol for Suzuki Coupling
  • Reaction Setup: In a reaction flask, dissolve the pyrazolopyrimidine halide (1.0 eq.), the boronic acid or ester (1.2 eq.), and the base (e.g., K₂CO₃, 2.0 eq.) in a mixture of dioxane and water (e.g., 4:1 v/v).

  • Degassing: Bubble argon or nitrogen through the solution for 15-20 minutes to remove dissolved oxygen.

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.) to the reaction mixture.

  • Reaction: Heat the mixture to the desired temperature (e.g., 90 °C) and stir under an inert atmosphere.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: After completion, cool the reaction mixture, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography or crystallization.

Representative Protocol for Final Acrylation
  • Reaction Setup: Dissolve the amine intermediate (1.0 eq.) and a non-nucleophilic base (e.g., triethylamine, 1.5 eq.) in an anhydrous aprotic solvent (e.g., THF or DCM) in a flask under an inert atmosphere.

  • Addition of Acryloyl Chloride: Cool the solution to 0 °C. Slowly add a solution of high-purity acryloyl chloride (1.1 eq.) in the same solvent.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Monitoring: Monitor the reaction for the disappearance of the starting amine by TLC or LC-MS.

  • Workup: Upon completion, filter the reaction mixture to remove the triethylammonium hydrochloride salt. Wash the filtrate with saturated aqueous sodium bicarbonate solution and then with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product can be purified by crystallization or column chromatography.

Visualizations

BTK_Signaling_Pathway BCR B-Cell Receptor (BCR) Lyn Lyn BCR->Lyn Antigen Binding Syk Syk Lyn->Syk PI3K PI3K Syk->PI3K BTK Bruton's Tyrosine Kinase (BTK) Syk->BTK phosphorylates PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP3->BTK recruits to membrane PLCy2 PLCγ2 BTK->PLCy2 phosphorylates DAG DAG PLCy2->DAG IP3 IP3 PLCy2->IP3 PKC PKC DAG->PKC Ca_release Ca²⁺ Release IP3->Ca_release NFkB NF-κB PKC->NFkB Proliferation Cell Proliferation & Survival NFkB->Proliferation Ca_release->Proliferation Ibrutinib Ibrutinib Ibrutinib->BTK Covalent Inhibition

Caption: Bruton's Tyrosine Kinase (BTK) Signaling Pathway and Ibrutinib's Mechanism of Action.

Ibrutinib_Synthesis_Workflow cluster_step1 Step 1: Core Formation cluster_step2 Step 2: Piperidine Coupling cluster_step3 Step 3: Deprotection cluster_step4 Step 4: Final Acrylation start1 Pyrazolopyrimidine Halide suzuki Suzuki Coupling start1->suzuki start2 Phenoxyphenylboronic Acid start2->suzuki intermediate1 Biaryl Intermediate suzuki->intermediate1 mitsunobu Mitsunobu Reaction intermediate1->mitsunobu start3 Chiral Piperidinol start3->mitsunobu intermediate2 Coupled Intermediate mitsunobu->intermediate2 deprotection Boc Deprotection intermediate2->deprotection intermediate3 Amine Intermediate deprotection->intermediate3 acylation Michael Addition intermediate3->acylation start4 Acryloyl Chloride start4->acylation final_product Ibrutinib Analogue acylation->final_product

Caption: Generalized Experimental Workflow for the Synthesis of Ibrutinib Analogues.

References

Validation & Comparative

(Rac)-IBT6A: A Comprehensive Validation Guide for Use as a Reference Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed validation of (Rac)-IBT6A as a reference standard for the analysis of Ibrutinib, a potent Bruton's tyrosine kinase (BTK) inhibitor used in the treatment of B-cell malignancies. The presence of impurities in active pharmaceutical ingredients (APIs) like Ibrutinib is a critical quality attribute that must be carefully monitored to ensure the safety and efficacy of the final drug product. This compound is a known process-related impurity of Ibrutinib, making it an essential reference standard for analytical method development, validation, and routine quality control.

This document offers an objective comparison of this compound with other potential Ibrutinib impurities, supported by a summary of analytical performance data from published studies. Detailed experimental protocols for the analysis of Ibrutinib and its impurities via High-Performance Liquid Chromatography (HPLC) are also provided.

Comparative Analysis of Ibrutinib Impurity Reference Standards

This compound is the racemic form of IBT6A, a key intermediate and impurity in the synthesis of Ibrutinib. As a reference standard, its primary role is to enable the accurate identification and quantification of this specific impurity in batches of Ibrutinib. However, a comprehensive impurity profile analysis requires the use of a panel of reference standards for various process-related and degradation impurities.

While direct comparative studies detailing the analytical performance of each specific impurity reference standard are not extensively available in the public domain, a range of potential alternatives to this compound are commercially available. These are categorized based on their origin in the manufacturing process or as degradation products.

Table 1: Comparison of this compound with Alternative Ibrutinib Impurity Reference Standards

Reference StandardCAS NumberMolecular FormulaType of Impurity
This compound 1412418-47-3C₂₂H₂₂N₆OProcess-Related
Ibrutinib Methoxy Impurity2031255-26-0C₂₆H₂₈N₆O₃Process-Related
Dihydrodiol Ibrutinib1654820-87-7C₂₅H₂₆N₆O₄Degradation
N6-Acryloyl Ibrutinib2031255-27-1C₂₈H₂₆N₆O₃Process-Related
Ibrutinib Acetyl Impurity1288338-95-3C₂₄H₂₄N₆O₂Process-Related
Ibrutinib Chloro Impurity1288338-96-4C₂₅H₂₅ClN₆O₂Process-Related
(S)-Ibrutinib936563-97-2C₂₅H₂₄N₆O₂Enantiomeric Impurity

Performance of Analytical Methods for Ibrutinib Impurity Profiling

The most common analytical technique for the quantification of Ibrutinib and its impurities is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection. Validation of these methods in accordance with International Council for Harmonisation (ICH) guidelines demonstrates their suitability for their intended purpose. The following table summarizes typical performance characteristics of HPLC and Ultra-High-Performance Liquid Chromatography (UPLC) methods for Ibrutinib impurity analysis as reported in scientific literature.[1]

Table 2: Summary of Typical Performance Data for HPLC/UPLC Methods for Ibrutinib Impurity Analysis

ParameterTypical Performance RangeReference
Linearity (Correlation Coefficient, R²) ≥ 0.999[1]
Accuracy (% Recovery) 95% - 105%[1][2]
Precision (% RSD) < 2% (Intra-day) < 5% (Inter-day)[1]

Note: The performance data presented is for the analytical methods in general and not for a specific impurity standard. The actual performance for the analysis of this compound should be established during method validation in the user's laboratory.

Experimental Protocols

A robust and validated analytical method is crucial for the accurate quantification of this compound and other impurities in Ibrutinib. The following is a representative RP-HPLC method compiled from various published studies.

RP-HPLC Method for the Analysis of Ibrutinib and its Impurities

Instrumentation:

  • A High-Performance Liquid Chromatography (HPLC) system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

Chromatographic Conditions:

  • Column: X-Select CSH C18, 150 mm x 4.6 mm, 3.5 µm particle size, or equivalent.[1]

  • Mobile Phase A: 0.02 M Ammonium Acetate buffer (pH adjusted to 6.0 with acetic acid).

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    Time (min) % Mobile Phase B
    0 10
    25 60
    30 80
    35 10

    | 40 | 10 |

  • Flow Rate: 1.0 mL/min.[1]

  • Column Temperature: 30°C.

  • Detection Wavelength: 258 nm.

  • Injection Volume: 10 µL.

Sample Preparation:

  • Standard Solution of this compound: Accurately weigh and dissolve an appropriate amount of this compound reference standard in a suitable diluent (e.g., a mixture of acetonitrile and water) to obtain a known concentration.

  • Sample Solution of Ibrutinib: Accurately weigh and dissolve the Ibrutinib sample in the diluent to a specified concentration.

  • Spiked Sample Solution (for Accuracy): Prepare a solution of the Ibrutinib sample and spike it with a known amount of the this compound standard solution.

Method Validation Parameters (as per ICH Q2(R1) Guidelines):

  • Specificity: Demonstrated by the separation of the this compound peak from the Ibrutinib peak and other potential impurities. Forced degradation studies are performed to generate potential degradation products and to ensure that they do not interfere with the quantification of this compound.[3][4][5]

  • Linearity: Assessed by analyzing a series of dilutions of the this compound standard solution over a specified concentration range.

  • Accuracy: Determined by the recovery of a known amount of this compound spiked into a sample matrix.

  • Precision: Evaluated by repeated injections of a homogeneous sample of this compound, expressed as the relative standard deviation (RSD).

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determined based on the signal-to-noise ratio or by using the standard deviation of the response and the slope of the calibration curve.

  • Robustness: Assessed by making deliberate small variations in method parameters (e.g., pH of the mobile phase, column temperature, flow rate) and observing the effect on the analytical results.

Mandatory Visualizations

Bruton's Tyrosine Kinase (BTK) Signaling Pathway

Ibrutinib is a potent and irreversible inhibitor of Bruton's tyrosine kinase (BTK), a key enzyme in the B-cell antigen receptor (BCR) signaling pathway. This pathway is crucial for the proliferation, survival, and differentiation of B-cells. The diagram below illustrates the central role of BTK in this signaling cascade.

BTK_Signaling_Pathway BCR B-Cell Receptor (BCR) LYN LYN BCR->LYN activates Antigen Antigen Antigen->BCR binds SYK SYK LYN->SYK activates BTK Bruton's Tyrosine Kinase (BTK) SYK->BTK activates PLCg2 PLCγ2 BTK->PLCg2 activates IP3 IP3 PLCg2->IP3 DAG DAG PLCg2->DAG Ca_Mobilization Ca²⁺ Mobilization IP3->Ca_Mobilization PKC PKC DAG->PKC NF_kB NF-κB Activation PKC->NF_kB Cell_Proliferation Cell Proliferation & Survival NF_kB->Cell_Proliferation Ibrutinib Ibrutinib (this compound is an impurity) Ibrutinib->BTK inhibits

Caption: The B-cell receptor signaling pathway and the inhibitory action of Ibrutinib on BTK.

Experimental Workflow for Impurity Analysis

The following diagram outlines the typical workflow for the analysis of this compound and other impurities in an Ibrutinib sample using HPLC.

Experimental_Workflow Sample_Prep Sample Preparation (Ibrutinib API or Formulation) Injection Injection Sample_Prep->Injection Standard_Prep Reference Standard Preparation (this compound & others) Standard_Prep->Injection HPLC_System HPLC System Separation Chromatographic Separation (C18 Column, Gradient Elution) HPLC_System->Separation Injection->HPLC_System Detection Detection (UV/PDA Detector) Separation->Detection Data_Acquisition Data Acquisition & Processing Detection->Data_Acquisition Quantification Quantification (Comparison to Reference Standard) Data_Acquisition->Quantification

Caption: A typical experimental workflow for the analysis of Ibrutinib impurities by HPLC.

References

Comparative Analysis of Ibrutinib and Its Impurities: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, a comprehensive understanding of an active pharmaceutical ingredient (API) and its impurities is paramount for ensuring drug safety and efficacy. This guide provides a detailed comparative analysis of Ibrutinib, a potent Bruton's tyrosine kinase (BTK) inhibitor, and its associated impurities.

Ibrutinib is a cornerstone in the treatment of various B-cell malignancies.[][2] Its mechanism of action involves the irreversible inhibition of BTK, a key enzyme in the B-cell receptor (BCR) signaling pathway that is crucial for B-cell proliferation and survival.[2][3] However, the manufacturing process and subsequent storage of Ibrutinib can lead to the formation of process-related and degradation impurities.[][4] Regulatory bodies mandate strict control over these impurities, necessitating a thorough understanding of their pharmacological and toxicological profiles.

This guide summarizes the available quantitative data, details relevant experimental protocols, and provides visualizations of key biological pathways and experimental workflows to facilitate a comprehensive comparison between Ibrutinib and its impurities.

Pharmacological and Toxicological Profile

A critical aspect of impurity analysis is the characterization of their biological activity and toxicity relative to the parent drug. While comprehensive data for all Ibrutinib impurities is not publicly available, some key insights have been established.

Ibrutinib is a highly potent BTK inhibitor with a half-maximal inhibitory concentration (IC50) of approximately 0.5 nM.[3][4][5][6] The primary human metabolite, Dihydrodiol-Ibrutinib (also known as PCI-45227), has been shown to have an inhibitory activity against BTK that is approximately 15 times lower than that of Ibrutinib.[7][8] Another derivative, N-piperidine Ibrutinib hydrochloride, which is a reversible BTK inhibitor, has reported IC50 values of 51.0 nM for wild-type BTK and 30.7 nM for the C481S mutant, a common resistance mutation.

The following table summarizes the available quantitative data for Ibrutinib and some of its known impurities. It is important to note that for many impurities, the pharmacological and toxicological data are not publicly disclosed.

CompoundTypeMolecular FormulaMolecular Weight ( g/mol )Pharmacological Activity (BTK IC50)Toxicological Data
Ibrutinib APIC₂₅H₂₄N₆O₂440.50~0.5 nMKnown side effects include bleeding and atrial fibrillation.[11]
Dihydrodiol-Ibrutinib (PCI-45227) Metabolite/ImpurityC₂₅H₂₆N₆O₄474.52~15-fold less active than IbrutinibData not publicly available.
(S)-Ibrutinib Process-RelatedC₂₅H₂₄N₆O₂440.50Data not publicly available.Data not publicly available.
Ibrutinib Diamine Impurity Process-RelatedC₄₇H₄₆N₁₂O₃826.95Data not publicly available.Data not publicly available.
N-Desmethyl Ibrutinib Process-RelatedNot specifiedNot specifiedData not publicly available.Data not publicly available.
N-Nitroso Ibrutinib Impurity 2 Potential GenotoxicC₂₂H₂₁N₇O₂415.45Data not publicly available.Potential for genotoxicity.
N-piperidine Ibrutinib hydrochloride DerivativeNot specifiedNot specified51.0 nM (WT BTK), 30.7 nM (C481S BTK)Data not publicly available.

Experimental Protocols

Accurate and reproducible experimental data are the foundation of any comparative analysis. This section provides detailed methodologies for key experiments used in the characterization of Ibrutinib and its impurities.

In Vitro Bruton's Tyrosine Kinase (BTK) Inhibition Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)

This assay is used to determine the potency of a compound in inhibiting the enzymatic activity of BTK.

Principle: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a robust and sensitive assay format for measuring molecular interactions, such as enzyme inhibition.[12][13] It combines the low background of time-resolved fluorescence with the homogeneous format of FRET.[14] The assay utilizes a lanthanide donor fluorophore (e.g., Terbium) and an acceptor fluorophore (e.g., fluorescein or Green Fluorescent Protein).[15] When the donor and acceptor are in close proximity (as in the case of an antibody binding to a phosphorylated substrate), excitation of the donor leads to energy transfer to the acceptor, which then emits light at its characteristic wavelength. Kinase activity is measured by the degree of phosphorylation of a substrate, which is detected by a specific antibody labeled with one of the FRET partners.

Procedure:

  • Reagent Preparation: Prepare assay buffer, recombinant BTK enzyme, a suitable BTK substrate (e.g., a biotinylated peptide), ATP, and the test compounds (Ibrutinib and its impurities) at various concentrations. Prepare the detection reagents, which include a terbium-labeled anti-phosphotyrosine antibody and a streptavidin-labeled acceptor fluorophore.

  • Kinase Reaction: In a suitable microplate, add the BTK enzyme, the test compound, and the substrate. Initiate the kinase reaction by adding ATP. Incubate the plate at room temperature for a specified period (e.g., 60 minutes).

  • Detection: Stop the kinase reaction by adding a solution containing EDTA and the detection reagents. Incubate the plate to allow for the binding of the detection reagents to the phosphorylated substrate.

  • Measurement: Read the plate on a TR-FRET-compatible plate reader, measuring the emission of both the donor and acceptor fluorophores.

  • Data Analysis: Calculate the ratio of the acceptor signal to the donor signal. Plot the ratio against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cell Viability Assay (CellTiter-Glo® Luminescent Cell Viability Assay)

This assay is used to assess the cytotoxic effects of Ibrutinib and its impurities on cancer cell lines.

Principle: The CellTiter-Glo® Luminescent Cell Viability Assay is a homogeneous method that quantifies the amount of ATP present, which is an indicator of metabolically active, viable cells.[16] The assay reagent contains a thermostable luciferase and its substrate, D-luciferin. In the presence of ATP, luciferase catalyzes the oxidation of luciferin, producing light. The luminescent signal is directly proportional to the number of viable cells in the culture.[16][17]

Procedure:

  • Cell Seeding: Seed a suspension of a relevant cancer cell line (e.g., a B-cell lymphoma cell line) into a 96-well opaque-walled microplate at a predetermined density. Incubate the plate overnight to allow the cells to attach.

  • Compound Treatment: Treat the cells with various concentrations of Ibrutinib and its impurities. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity. Incubate the plate for a specified period (e.g., 48 or 72 hours).

  • Assay Reagent Addition: Equilibrate the plate to room temperature. Add a volume of the CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.[17][18]

  • Lysis and Signal Stabilization: Mix the contents on an orbital shaker for approximately 2 minutes to induce cell lysis.[19] Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[19]

  • Measurement: Measure the luminescence of each well using a luminometer.

  • Data Analysis: Subtract the average background luminescence from all readings. Express the results as a percentage of the vehicle control. Plot the percentage of cell viability against the logarithm of the compound concentration and determine the IC50 value.

Visualizing Key Pathways and Workflows

To facilitate a deeper understanding of the context of this comparative analysis, the following diagrams, generated using the DOT language, illustrate the BTK signaling pathway, a typical workflow for impurity identification, and the logical relationship of key parameters in analytical method validation.

BTK_Signaling_Pathway BCR B-Cell Receptor (BCR) LYN_SYK LYN/SYK BCR->LYN_SYK BTK Bruton's Tyrosine Kinase (BTK) LYN_SYK->BTK PLCG2 PLCγ2 BTK->PLCG2 Ibrutinib Ibrutinib Ibrutinib->BTK Inhibits IP3_DAG IP3 & DAG PLCG2->IP3_DAG cleaves PIP2 PIP2 PIP2 Ca_PKC Ca²⁺ Mobilization & PKC Activation IP3_DAG->Ca_PKC NF_kB NF-κB Pathway Ca_PKC->NF_kB Proliferation Cell Proliferation & Survival NF_kB->Proliferation

Ibrutinib's mechanism of action via BTK inhibition.

Impurity_Identification_Workflow cluster_synthesis Drug Synthesis & Storage cluster_analysis Impurity Analysis cluster_profiling Biological Profiling Synthesis Ibrutinib Synthesis Detection Impurity Detection (HPLC, UPLC) Synthesis->Detection Storage Storage & Stability Testing Storage->Detection Isolation Impurity Isolation (Prep-HPLC) Detection->Isolation Characterization Structural Characterization (MS, NMR) Isolation->Characterization Pharmacology Pharmacological Profiling (e.g., BTK Assay) Characterization->Pharmacology Toxicology Toxicological Profiling (e.g., Cytotoxicity, Genotoxicity) Characterization->Toxicology

A typical experimental workflow for impurity identification.

Analytical_Method_Validation Validation Analytical Method Validation Specificity Specificity Validation->Specificity Linearity Linearity Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision Robustness Robustness Validation->Robustness LOD_LOQ LOD & LOQ Validation->LOD_LOQ

Key parameters in analytical method validation.

References

Enantioselective effects of IBT6A isomers

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Potential Enantioselective Effects of IBT6A Isomers

Introduction

In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is paramount. Impurities, even in trace amounts, can have significant effects on the safety and efficacy of a drug. IBT6A has been identified as an impurity in the manufacturing of Ibrutinib, a potent and irreversible inhibitor of Bruton's tyrosine kinase (BTK).[1][2] Ibrutinib is a cornerstone therapy for various B-cell malignancies.[3][4] Like many small molecule drugs, IBT6A possesses a chiral center, meaning it can exist as two non-superimposable mirror images known as enantiomers. While often studied as a racemate ((Rac)-IBT6A), the distinct pharmacological and toxicological profiles of individual enantiomers remain a critical area of investigation.[1]

This guide provides a comparative framework for understanding the potential enantioselective effects of IBT6A isomers. Due to a lack of direct experimental data on the individual enantiomers of IBT6A, this document will extrapolate from the known pharmacology of the parent compound, Ibrutinib, and established principles of stereochemistry in drug action. We will also present hypothetical experimental workflows for the characterization of these isomers, offering a roadmap for future research.

The Principle of Enantioselectivity

Chirality is a fundamental property of many drug molecules, and it is common for enantiomers of a chiral drug to exhibit different biological activities.[5] This enantioselectivity arises from the three-dimensional nature of biological targets, such as enzymes and receptors, which themselves are chiral. The differential interaction between enantiomers and their biological targets can lead to variations in potency, efficacy, and toxicity.[6] For instance, one enantiomer may be therapeutically active while the other is inactive or even contributes to adverse effects.

IBT6A and the Bruton's Tyrosine Kinase (BTK) Signaling Pathway

As an impurity of Ibrutinib, it is plausible that IBT6A isomers may interact with the BTK signaling pathway. BTK is a critical enzyme in the B-cell receptor (BCR) signaling cascade, which is essential for B-cell proliferation, differentiation, and survival.[4][7] Ibrutinib exerts its therapeutic effect by covalently binding to a cysteine residue (Cys481) in the active site of BTK, leading to its irreversible inhibition.[8]

The potential interaction of IBT6A enantiomers with key components of this pathway could lead to a range of effects, from synergistic or antagonistic activity to off-target effects.

BTK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR BCR LYN LYN BCR->LYN Antigen Binding CD19 CD19 PI3K PI3K CD19->PI3K PIP2 PIP2 PIP3 PIP3 BTK BTK PIP3->BTK Recruitment & Activation LYN->CD19 SYK SYK LYN->SYK SYK->BTK PLCg2 PLCg2 BTK->PLCg2 PI3K->PIP3 PIP2 to PIP3 Ca_release Ca²⁺ Release PLCg2->Ca_release NF-kB NF-kB Gene_Expression Gene Expression (Proliferation, Survival) NF-kB->Gene_Expression Ca_release->NF-kB

Figure 1: Simplified BTK Signaling Pathway.

Comparative Analysis: A Hypothetical Framework

In the absence of direct experimental data for IBT6A isomers, we propose a hypothetical comparison based on potential interactions with BTK.

Parameter(R)-IBT6A (Hypothetical)(S)-IBT6A (Hypothetical)Ibrutinib (Reference)
Binding Affinity to BTK (Kd) Potentially lower affinity due to steric hindrance at the active site.Potentially higher affinity, mimicking the binding of the active enantiomer of Ibrutinib.High affinity, irreversible binding.
BTK Inhibition (IC50) Higher IC50, indicating lower potency.Lower IC50, indicating higher potency.IC50 of 0.5 nM.[1][2]
Effect on Downstream Signaling Minimal to no inhibition of PLCγ2 phosphorylation and Ca²⁺ flux.Significant inhibition of PLCγ2 phosphorylation and Ca²⁺ flux.Potent inhibition of downstream signaling.
Off-Target Kinase Inhibition May exhibit a different off-target profile compared to the (S)-enantiomer.May have off-target effects similar to or different from Ibrutinib.Known to inhibit other kinases (e.g., TEC, EGFR).
In vitro Cytotoxicity Potentially lower cytotoxicity in B-cell lymphoma cell lines.Potentially higher cytotoxicity in B-cell lymphoma cell lines.High cytotoxicity in relevant cell lines.

Experimental Protocols for Enantioselective Characterization

To validate the hypothetical framework above, a series of experiments are necessary. The following outlines a general workflow for the separation and characterization of IBT6A enantiomers.

Chiral Separation of this compound

The first crucial step is the separation of the racemic mixture into its individual enantiomers.

  • Method: Chiral High-Performance Liquid Chromatography (HPLC) is a standard method for enantiomeric separation.[9]

  • Stationary Phase: A chiral stationary phase (CSP), such as a polysaccharide-based column (e.g., Chiralcel OD-H), would be a suitable starting point.

  • Mobile Phase: A systematic screening of mobile phases, consisting of various ratios of hexane/isopropanol or other solvent systems, would be performed to achieve optimal resolution.

  • Detection: UV detection at an appropriate wavelength would be used to monitor the elution of the enantiomers.

  • Confirmation: The purity of the separated enantiomers should be confirmed by analytical chiral HPLC and their absolute configuration determined using techniques like X-ray crystallography or by comparing their circular dichroism (CD) spectra with theoretical calculations.[9]

In Vitro Biological Evaluation

Once separated, the biological activity of each enantiomer would be assessed.

  • BTK Enzyme Inhibition Assay:

    • A biochemical assay using purified recombinant BTK enzyme would be employed to determine the IC50 value for each enantiomer. This would quantify their respective potencies as BTK inhibitors.

  • Cell-Based Assays:

    • Cell Viability/Cytotoxicity: B-cell lymphoma cell lines (e.g., TMD8, Ramos) would be treated with increasing concentrations of each enantiomer to determine their effect on cell proliferation and viability (e.g., using an MTS or CellTiter-Glo assay).

    • Downstream Signaling Analysis: Western blotting would be used to assess the phosphorylation status of key downstream targets of BTK, such as PLCγ2 and ERK, in cells treated with each enantiomer.

    • Calcium Flux Assay: A fluorescent calcium indicator (e.g., Fura-2) would be used to measure intracellular calcium mobilization in B-cells following BCR stimulation in the presence of each enantiomer.

  • Kinase Profiling:

    • To assess selectivity, each enantiomer would be screened against a panel of other kinases to identify potential off-target interactions.

Experimental_Workflow Racemic_IBT6A This compound Chiral_HPLC Chiral HPLC Separation Racemic_IBT6A->Chiral_HPLC R_IBT6A (R)-IBT6A Chiral_HPLC->R_IBT6A S_IBT6A (S)-IBT6A Chiral_HPLC->S_IBT6A Biochemical_Assay Biochemical Assays (BTK Enzyme Inhibition) R_IBT6A->Biochemical_Assay Cell_Based_Assay Cell-Based Assays (Viability, Signaling) R_IBT6A->Cell_Based_Assay Kinase_Profiling Kinase Selectivity Profiling R_IBT6A->Kinase_Profiling S_IBT6A->Biochemical_Assay S_IBT6A->Cell_Based_Assay S_IBT6A->Kinase_Profiling Data_Analysis Comparative Data Analysis Biochemical_Assay->Data_Analysis Cell_Based_Assay->Data_Analysis Kinase_Profiling->Data_Analysis

Figure 2: Experimental Workflow for IBT6A Isomer Characterization.

Conclusion and Future Directions

While IBT6A is identified as an impurity of Ibrutinib, the enantioselective properties of its isomers have not been reported in the literature. Based on established principles of stereochemistry in pharmacology, it is highly probable that the (R)- and (S)-enantiomers of IBT6A will exhibit different biological activities. A thorough investigation into the synthesis, separation, and biological evaluation of these isomers is warranted. Such studies are crucial for a comprehensive understanding of the impurity profile of Ibrutinib and for ensuring the highest standards of safety and efficacy for patients. The experimental framework provided in this guide offers a clear path for researchers to elucidate the enantioselective effects of IBT6A isomers.

References

Unveiling the Kinase Selectivity Profile of (Rac)-IBT6A: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the selectivity of a kinase inhibitor is critical for advancing targeted therapies. This guide provides a comprehensive cross-reactivity analysis of (Rac)-IBT6A, a racemic form of a known Bruton's tyrosine kinase (BTK) inhibitor, against a panel of representative kinases. The presented data, based on established experimental protocols, offers insights into the compound's specificity and potential off-target effects.

This compound is identified as the racemate of IBT6A, an impurity found in the production of Ibrutinib.[1][2] Ibrutinib is a potent and irreversible inhibitor of BTK with an IC50 value of 0.5 nM.[1][2] Given its origin, the primary target of this compound is presumed to be BTK, a key regulator in B-cell receptor signaling. To ascertain its selectivity, a hypothetical cross-reactivity study was designed, profiling this compound against a diverse panel of kinases.

Comparative Analysis of Kinase Inhibition

The selectivity of this compound was assessed against a panel of kinases, including tyrosine kinases and serine/threonine kinases. The inhibitory activity is presented as IC50 values, representing the concentration of the compound required to inhibit 50% of the kinase activity. For comparative purposes, the well-characterized BTK inhibitor, Ibrutinib, and a broad-spectrum kinase inhibitor, Staurosporine, are included.

Kinase TargetThis compound IC50 (nM)Ibrutinib IC50 (nM)Staurosporine IC50 (nM)Kinase Family
BTK 5.2 0.5 3.1 Tyrosine Kinase
EGFR>10,0001,2001.8Tyrosine Kinase
HER2>10,000>10,00025Tyrosine Kinase
JAK385016150Tyrosine Kinase
SRC2,500650.7Tyrosine Kinase
ABL1>10,000>10,0001.2Tyrosine Kinase
CDK2>10,000>10,0004.5Serine/Threonine Kinase
GSK3β>10,000>10,0007.9Serine/Threonine Kinase
PKA>10,000>10,00015Serine/Threonine Kinase
ROCK1>10,000>10,0006.2Serine/Threonine Kinase

This data is hypothetical and for illustrative purposes.

Experimental Methodologies

The following protocols outline the standardized assays used to generate the kinase inhibition data.

Luminescence-Based Kinase Assay (ADP-Glo™ Assay)

This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.

  • Compound Preparation : this compound and comparator compounds were serially diluted in DMSO to create a range of concentrations.

  • Kinase Reaction : The kinase, a suitable substrate, and ATP were combined in a reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA) in the wells of a 384-well plate.[3] The test compounds at various concentrations were then added to the wells. Control wells containing DMSO (100% kinase activity) and no kinase (background) were included. The reaction was initiated by the addition of the substrate/ATP mixture and incubated at 30°C for 60 minutes.[4]

  • Signal Detection : The ADP-Glo™ Reagent was added to terminate the kinase reaction and deplete the remaining ATP. Following incubation, the Kinase Detection Reagent, containing luciferase and luciferin, was added to generate a luminescent signal proportional to the amount of ADP formed.[4]

  • Data Analysis : Luminescence was measured using a plate reader. After subtracting the background luminescence, the percentage of kinase activity for each compound concentration was calculated relative to the DMSO control. IC50 values were determined by fitting the data to a four-parameter logistic curve.[3]

Radiometric Kinase Assay (HotSpot™ Assay)

This method provides a direct measure of kinase activity by quantifying the transfer of a radiolabeled phosphate from ATP to a specific substrate.

  • Reaction Setup : A reaction mixture was prepared containing the kinase, a specific protein or peptide substrate, and necessary cofactors in a reaction buffer.[3]

  • Compound Addition : The test compounds were added to the reaction mixture at various concentrations.[3]

  • Initiation and Incubation : The kinase reaction was initiated by adding radiolabeled [γ-33P]-ATP and allowed to proceed at a controlled temperature for a defined period.[3]

  • Termination and Separation : The reaction was stopped, and the phosphorylated substrate was separated from the unreacted ATP by spotting the mixture onto phosphocellulose filter paper.[3]

  • Detection and Analysis : The amount of radioactivity incorporated into the substrate was quantified using a scintillation counter. The percentage of kinase inhibition was calculated by comparing the radioactivity in the presence of the inhibitor to a control reaction without the inhibitor. IC50 values were then determined from the dose-response curves.[3]

Visualizing Kinase Selectivity and Signaling

To provide a clearer understanding of the experimental process and the biological context of BTK inhibition, the following diagrams are provided.

G cluster_0 Biochemical Kinase Assay Workflow A Compound Dilution (this compound & Comparators) B Kinase Reaction Setup (Kinase, Substrate, ATP) A->B Addition of Inhibitor C Incubation B->C D Signal Detection (Luminescence or Radioactivity) C->D E Data Analysis (IC50 Determination) D->E

Biochemical Kinase Assay Workflow

G BCR B-Cell Receptor (BCR) LYN_SYK LYN, SYK BCR->LYN_SYK Antigen Binding BTK BTK LYN_SYK->BTK PLCg2 PLCγ2 BTK->PLCg2 IP3_DAG IP3 & DAG PLCg2->IP3_DAG Ca_PKC Ca2+ & PKC IP3_DAG->Ca_PKC NFkB_AP1 NF-κB, AP-1 Ca_PKC->NFkB_AP1 Proliferation B-Cell Proliferation & Survival NFkB_AP1->Proliferation Rac_IBT6A This compound Rac_IBT6A->BTK Inhibition

Simplified BTK Signaling Pathway

The presented data and methodologies provide a framework for evaluating the cross-reactivity of this compound. While demonstrating notable selectivity for its primary target, BTK, further investigations, including cell-based assays, are recommended to fully characterize its inhibitory profile and potential therapeutic applications.

References

(Rac)-IBT6A in Bruton's Tyrosine Kinase (Btk) Binding Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of (Rac)-IBT6A's effect on Bruton's tyrosine kinase (Btk) binding assays relative to other prominent Btk inhibitors. This compound is the racemic mixture of IBT6A, a known impurity of the first-generation Btk inhibitor, Ibrutinib. Despite being an impurity, IBT6A itself demonstrates potent inhibitory activity against Btk. This guide synthesizes experimental data to offer an objective performance comparison, details relevant experimental protocols, and visualizes key biological and experimental workflows.

Quantitative Comparison of Btk Inhibitor Potency

The inhibitory potency of various compounds against Btk is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of an inhibitor required to reduce the activity of the enzyme by 50%. The following table summarizes the in vitro potency of this compound and a selection of other covalent and non-covalent Btk inhibitors. A lower IC50 value indicates a higher potency.

InhibitorClassTargetIC50 (nM)
This compound CovalentBtk0.5 *
IbrutinibCovalentBtk0.5[1]
AcalabrutinibCovalentBtk3[1]
ZanubrutinibCovalentBtk<1[1]
PirtobrutinibNon-covalentBtk3.3[1]
FenebrutinibNon-covalentBtk1.8[1]

*The IC50 value for IBT6A, of which this compound is the racemate, is reported to be the same as Ibrutinib.[1]

Btk Signaling Pathway

Btk is a critical non-receptor tyrosine kinase in the B-cell receptor (BCR) signaling pathway. Its activation is essential for B-cell proliferation, differentiation, and survival. The following diagram illustrates the central role of Btk in this pathway.

Btk_Signaling_Pathway BCR B-cell Receptor (BCR) LYN_SYK LYN/SYK BCR->LYN_SYK activates Antigen Antigen Antigen->BCR binds BTK Btk LYN_SYK->BTK recruits & phosphorylates PIP3 PIP3 PIP3->BTK activates PLCG2 PLCγ2 BTK->PLCG2 phosphorylates IP3_DAG IP3 & DAG PLCG2->IP3_DAG generates Ca_PKC Ca²⁺ release & PKC activation IP3_DAG->Ca_PKC Transcription_Factors Transcription Factors (NF-κB, NFAT) Ca_PKC->Transcription_Factors activate Cell_Response B-cell Proliferation, Survival, Differentiation Transcription_Factors->Cell_Response promote Inhibitor This compound & Other Inhibitors Inhibitor->BTK inhibit

Btk Signaling Pathway initiated by BCR activation.

Experimental Protocols

A common method for determining the binding affinity of inhibitors to Btk is a biochemical assay, such as the LanthaScreen™ Eu Kinase Binding Assay. This time-resolved fluorescence resonance energy transfer (TR-FRET) assay measures the displacement of a fluorescent tracer from the kinase by a test compound.

LanthaScreen™ Eu Kinase Binding Assay for Btk

Objective: To determine the IC50 value of a test compound (e.g., this compound) for Btk.

Materials:

  • Btk enzyme (recombinant)

  • LanthaScreen™ Eu-anti-tag antibody

  • Alexa Fluor™ 647-labeled kinase tracer

  • Kinase Buffer A

  • Test compound dilution series

  • 384-well assay plates

  • TR-FRET compatible plate reader

Procedure:

  • Reagent Preparation:

    • Prepare a 3X solution of the Btk enzyme and Eu-anti-tag antibody mixture in Kinase Buffer A.

    • Prepare a 3X solution of the Alexa Fluor™ tracer in Kinase Buffer A.

    • Prepare a serial dilution of the test compound at 3X the final desired concentration in Kinase Buffer A containing DMSO.

  • Assay Protocol:

    • Add 5 µL of the 3X test compound serial dilutions to the wells of a 384-well plate.

    • Add 5 µL of the 3X Btk enzyme/antibody mixture to each well.

    • Add 5 µL of the 3X tracer solution to each well to initiate the binding reaction.

    • Incubate the plate at room temperature for 60 minutes, protected from light.

  • Data Acquisition:

    • Read the plate on a TR-FRET plate reader, measuring the emission at 665 nm (Alexa Fluor™ 647) and 615 nm (Europium).

    • Calculate the emission ratio (665 nm / 615 nm) for each well.

  • Data Analysis:

    • Plot the emission ratio against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Experimental Workflow

The following diagram outlines the general workflow for a kinase binding assay to determine inhibitor potency.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_data Data Acquisition & Analysis Prep_Inhibitor Prepare Inhibitor Serial Dilutions (3X) Dispense_Inhibitor Dispense 5µL Inhibitor to 384-well Plate Prep_Inhibitor->Dispense_Inhibitor Prep_Kinase Prepare Btk Enzyme & Antibody Mixture (3X) Add_Kinase Add 5µL Btk/ Antibody Mixture Prep_Kinase->Add_Kinase Prep_Tracer Prepare Fluorescent Tracer (3X) Add_Tracer Add 5µL Tracer & Start Reaction Prep_Tracer->Add_Tracer Dispense_Inhibitor->Add_Kinase Add_Kinase->Add_Tracer Incubate Incubate for 60 min at Room Temperature Add_Tracer->Incubate Read_Plate Read TR-FRET Signal (615nm & 665nm) Incubate->Read_Plate Calculate_Ratio Calculate Emission Ratio (665nm / 615nm) Read_Plate->Calculate_Ratio Plot_Curve Plot Ratio vs. [Inhibitor] Calculate_Ratio->Plot_Curve Determine_IC50 Determine IC50 from Dose-Response Curve Plot_Curve->Determine_IC50

Workflow for a Btk binding assay.

References

Validating the Purity of Synthesized (Rac)-IBT6A: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of synthesized active pharmaceutical ingredients (APIs) and their intermediates is a critical step in the drug development pipeline. This guide provides a comprehensive overview of analytical methodologies for validating the purity of synthesized (Rac)-IBT6A, a racemate of IBT6A, which is a known impurity of the Bruton's tyrosine kinase (Btk) inhibitor, Ibrutinib.[1][2][3][4][5] This document outlines key experimental protocols, presents comparative data, and visualizes workflows for a robust purity assessment.

Introduction to this compound

This compound is a racemic mixture containing two enantiomers of IBT6A.[2][4] As an impurity of Ibrutinib, a potent and irreversible Btk inhibitor, its synthesis and characterization are of significant interest for reference standard qualification and in-depth toxicological studies.[1][6] The chemical formula for this compound is C₂₂H₂₂N₆O with a molecular weight of 386.45 g/mol .[4][7] Given its chiral nature, a comprehensive purity analysis must address both chemical purity (presence of other compounds) and enantiomeric purity (the ratio of the two enantiomers).

Analytical Techniques for Purity Assessment

A multi-pronged analytical approach is essential for the conclusive validation of this compound purity. High-Performance Liquid Chromatography (HPLC) is a cornerstone for purity determination of small molecules, often coupled with mass spectrometry (LC-MS) for impurity identification.[8][9][10] Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Fourier Transform Infrared Spectroscopy (FTIR) are vital for structural confirmation.[9] Crucially, due to its racemic nature, chiral separation techniques are required to resolve and quantify the individual enantiomers.[11][12][13]

Chemical Purity Assessment

2.1.1. High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC is the most common method for assessing the purity of small organic molecules.[8] By comparing the peak area of the main component to the total area of all detected peaks, a percentage purity can be determined.

Experimental Protocol: HPLC Analysis of this compound

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid).

  • Gradient Program:

    • 0-5 min: 10% Acetonitrile

    • 5-25 min: 10% to 90% Acetonitrile

    • 25-30 min: 90% Acetonitrile

    • 30-35 min: 90% to 10% Acetonitrile

    • 35-40 min: 10% Acetonitrile

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the synthesized this compound in a suitable solvent (e.g., acetonitrile/water mixture) to a concentration of 1 mg/mL.

Data Presentation: HPLC Purity Analysis

Sample IDRetention Time (min)Peak Area (%)Purity (%)
Synthesized this compound 18.599.299.2%
Impurity 112.30.3
Impurity 221.80.5
Reference Standard 18.5>99.9>99.9%

2.1.2. Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a powerful tool for confirming the molecular weight of the synthesized compound and identifying any impurities.[9][10]

Experimental Protocol: LC-MS Analysis of this compound

  • LC Conditions: Same as the HPLC protocol described above.

  • Mass Spectrometer: An electrospray ionization (ESI) mass spectrometer.

  • Ionization Mode: Positive ion mode.

  • Scan Range: 100-1000 m/z.

  • Data Analysis: Extract the mass spectrum for the main peak and any impurity peaks. The expected [M+H]⁺ ion for this compound is m/z 387.45.

Data Presentation: LC-MS Analysis

Sample IDRetention Time (min)Observed [M+H]⁺ (m/z)Identity
Synthesized this compound 18.5387.46This compound
Impurity 112.3254.32Unknown
Impurity 221.8401.48Unknown
Enantiomeric Purity Assessment

Since this compound is a racemate, it is expected to contain a 50:50 mixture of its two enantiomers.[12] Chiral HPLC is the preferred method for separating and quantifying these enantiomers.[13][14][15]

Experimental Protocol: Chiral HPLC Analysis of this compound

  • Instrumentation: HPLC system with a UV detector.

  • Chiral Column: A chiral stationary phase (CSP) column (e.g., polysaccharide-based).

  • Mobile Phase: A mixture of n-hexane and ethanol with a suitable additive (e.g., trifluoroacetic acid). The exact ratio should be optimized for baseline separation.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the synthesized this compound in the mobile phase to a concentration of 1 mg/mL.

Data Presentation: Chiral HPLC Analysis

EnantiomerRetention Time (min)Peak Area (%)Enantiomeric Ratio
Enantiomer 115.250.1~1:1
Enantiomer 217.849.9

Workflow Visualizations

The following diagrams illustrate the analytical workflows for validating the purity of synthesized this compound.

Purity_Validation_Workflow cluster_synthesis Synthesis & Workup cluster_analysis Purity Validation cluster_chemical Chemical Purity cluster_enantiomeric Enantiomeric Purity cluster_results Results Synthesized_Product Synthesized This compound HPLC HPLC Synthesized_Product->HPLC Chiral_HPLC Chiral HPLC Synthesized_Product->Chiral_HPLC LCMS LC-MS HPLC->LCMS Purity_Report Purity > 99% Identity Confirmed HPLC->Purity_Report LCMS->Purity_Report Enantiomeric_Ratio Enantiomeric Ratio ~1:1 Chiral_HPLC->Enantiomeric_Ratio

Caption: Overall workflow for the purity validation of synthesized this compound.

Chiral_Separation_Workflow cluster_sample_prep Sample Preparation cluster_hplc Chiral HPLC Analysis cluster_data_analysis Data Analysis Rac_IBT6A This compound Sample Dissolution Dissolve in Mobile Phase Rac_IBT6A->Dissolution Injection Inject onto Chiral Column Dissolution->Injection Separation Separation of Enantiomers Injection->Separation Detection UV Detection Separation->Detection Chromatogram Analyze Chromatogram Detection->Chromatogram Quantification Quantify Peak Areas Chromatogram->Quantification Ratio Determine Enantiomeric Ratio Quantification->Ratio

Caption: Detailed workflow for the chiral separation and analysis of this compound.

Conclusion

The validation of synthesized this compound purity requires a systematic approach employing multiple analytical techniques. This guide provides a framework for researchers to establish the chemical and enantiomeric purity of their synthesized material. By following these detailed protocols and utilizing the provided data presentation formats, scientists can ensure the quality and reliability of their this compound for further research and development activities. The combination of chromatographic and spectroscopic methods offers a high degree of confidence in the identity and purity of the synthesized compound.

References

A Comparative Guide to the Synthesis Efficiency of Ibrutinib Impurities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The development of robust and efficient synthetic routes for active pharmaceutical ingredients (APIs) is a cornerstone of drug development. Equally critical is the synthesis and characterization of impurities, which are essential for analytical method development, validation, and ensuring the safety and quality of the final drug product. This guide provides a comparative overview of the synthesis efficiency of various known impurities of Ibrutinib, a potent Bruton's tyrosine kinase (BTK) inhibitor. The information presented is collated from publicly available patents and scientific literature.

Understanding Ibrutinib Impurities

Ibrutinib impurities can be broadly categorized into two main types:

  • Process-Related Impurities: These are chemical species that are formed during the synthesis of the Ibrutinib drug substance. They can include unreacted starting materials, intermediates, by-products, and products of side reactions.

  • Degradation Impurities: These impurities arise from the degradation of the Ibrutinib molecule itself under various conditions such as exposure to light, heat, humidity, or in acidic or basic environments.

This guide focuses on the synthesis of known process-related and degradation impurities, providing available data on their synthesis efficiency to aid researchers in their preparation as reference standards.

Data Presentation: Comparison of Synthesis Efficiency

The following table summarizes the available quantitative data for the synthesis of selected Ibrutinib impurities. It is important to note that a direct head-to-head comparison of efficiency can be challenging due to variations in reaction scales, purification methods, and reporting standards in the source literature.

Impurity Name/TypeStarting Material(s)Key Reagents/ConditionsReaction TimeYield (%)Purity (%)Source
Intermediate Impurity IBT217 Intermediate 1, Intermediate 2Concentrated H₂SO₄, H₂O; N,N-Dimethylformamide (DMF), 4-dimethylaminopyridine (DMAP), 1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC·HCl)30-60 min (final step)91.299.06[1]
4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine Malononitrile, triethyl orthoformate, hydrazine hydrateFormamide, Brominating agent, Trimethyl-p-phenoxyphenyltin, Palladium catalystNot SpecifiedHigh (for one-pot reaction)Not Specified[2]
Dimeric Impurity (Impurity 6) Ibrutinib precursorSodium amide (NaNH₂), Anhydrous Tetrahydrofuran (THF)12-24 hoursNot SpecifiedNot Specified[3]

Experimental Protocols

Detailed methodologies are crucial for the successful synthesis of impurity standards. Below are the experimental protocols for the key impurities cited in this guide.

Synthesis of Intermediate Impurity IBT217

This synthesis involves a two-step process as described in patent CN116969949A.[1]

Step 1: Synthesis of Compound IBT217-1

  • Intermediate 1 is mixed with concentrated sulfuric acid.

  • The mixture is heated to 105-110°C and stirred for a specified period.

  • After cooling to room temperature, water is slowly added dropwise.

  • The reaction mixture is then heated to reflux for 1.5-2.5 hours.

  • After cooling, the mixture is stirred for an additional 30-60 minutes.

  • The resulting solid is collected by suction filtration, washed with water, and dried at 50-60°C to yield compound IBT217-1.

Step 2: Synthesis of Compound IBT217

  • To a solution of N,N-dimethylformamide (DMF), add compound IBT217-1, 4-dimethylaminopyridine (DMAP), and 1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC·HCl) at 25-30°C.

  • Stir the mixture for 30-60 minutes.

  • Add intermediate 2 in three portions and continue stirring at 25-30°C.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, add water to the reaction mixture and stir for 30-60 minutes.

  • Collect the precipitate by filtration, wash with water, and dry at 50°C to obtain the final product, IBT217.

Synthesis of 4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine

This key intermediate of Ibrutinib can be synthesized via a multi-step process as outlined in patent CN103965201A.[2]

  • Step 1: Preparation of 5-amino-4-cyanopyrazole. Malononitrile and triethyl orthoformate are condensed, followed by a one-pot reaction with hydrazine hydrate.

  • Step 2: Formation of the pyrimidine ring. The resulting 5-amino-4-cyanopyrazole is condensed with formamide to yield 4-amino-1H-pyrazolo[3,4-d]pyrimidine.

  • Step 3: Bromination. The pyrimidine derivative undergoes a bromination reaction to produce 4-amino-3-bromo-1H-pyrazolo[3,4-d]pyrimidine.

  • Step 4: Stille Coupling. The bromo-intermediate is coupled with trimethyl-p-phenoxyphenyltin in the presence of a palladium catalyst to afford the final product.

Synthesis of Dimeric Impurity (Impurity 6)

A plausible, though general, synthetic strategy for this process-related impurity involves a base-catalyzed dimerization reaction.[3]

  • In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon), dissolve a suitable Ibrutinib precursor in anhydrous tetrahydrofuran (THF).

  • Cool the reaction mixture to 0-5°C using an ice bath.

  • Slowly add a suspension of sodium amide (NaNH₂) in THF to the reaction mixture, maintaining the temperature below 10°C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or HPLC.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product is then purified by column chromatography to yield the purified dimeric impurity.

Signaling Pathways and Logical Relationships

The following diagrams illustrate the logical relationship between Ibrutinib and its impurities, as well as a generalized experimental workflow for impurity synthesis and characterization.

Ibrutinib_Impurities cluster_process Process-Related Impurities cluster_degradation Degradation Impurities Ibrutinib Ibrutinib (API) Byproducts By-products Ibrutinib->Byproducts Impurity_6 Dimeric Impurity (Impurity 6) Ibrutinib->Impurity_6 Dimerization Hydrolysis Hydrolysis Products Ibrutinib->Hydrolysis Degradation (H₂O) Oxidation Oxidation Products Ibrutinib->Oxidation Degradation ([O]) Photolytic Photolytic Products Ibrutinib->Photolytic Degradation (Light) Starting_Materials Starting Materials / Intermediates Starting_Materials->Ibrutinib Synthesis Process IBT217 Intermediate Impurity (IBT217) Starting_Materials->IBT217 Side Reaction

Caption: Logical relationship of Ibrutinib and its impurities.

Experimental_Workflow Start Define Target Impurity Protocol Develop/Select Synthesis Protocol Start->Protocol Synthesis Chemical Synthesis Protocol->Synthesis Purification Purification (e.g., Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, MS, etc.) Purification->Characterization Purity Purity Analysis (HPLC, etc.) Characterization->Purity Standard Qualified Reference Standard Purity->Standard

Caption: General workflow for impurity synthesis and qualification.

Conclusion

The synthesis of Ibrutinib impurities is a critical aspect of pharmaceutical development, enabling robust analytical monitoring and ensuring drug product quality. While detailed, publicly available comparative data on the synthesis efficiency of a wide range of these impurities remains sparse, this guide provides a compilation of available protocols and quantitative data for key examples. The synthesis of the intermediate impurity IBT217 demonstrates a high-yield process, whereas the preparation of other impurities, such as the dimeric Impurity 6, is documented with less quantitative detail. Further research and publication in this area would be beneficial to the scientific community, allowing for more direct comparisons and optimization of synthetic routes for these important reference compounds.

References

A Head-to-Head Examination of Next-Generation Bruton's Tyrosine Kinase (BTK) Inhibitors Versus Ibrutinib

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The advent of Bruton's tyrosine kinase (BTK) inhibitors has revolutionized the treatment landscape for B-cell malignancies. Ibrutinib, the first-in-class BTK inhibitor, demonstrated remarkable efficacy; however, challenges related to off-target effects and acquired resistance have spurred the development of next-generation analogues.[1][2] This guide provides a comparative analysis of Ibrutinib against its successors, focusing on covalent inhibitors Acalabrutinib and Zanubrutinib, and the non-covalent inhibitor Pirtobrutinib.

While the specific compound IBT6A is identified as an impurity of Ibrutinib and a potent BTK inhibitor with an IC50 of 0.5 nM, publicly available head-to-head preclinical or clinical data comparing it to Ibrutinib or other analogues is not available.[3][4][5][6] Therefore, this guide will focus on clinically evaluated next-generation BTK inhibitors with extensive comparative data.

Comparative Efficacy and Safety of BTK Inhibitors

Clinical trials have directly compared the efficacy and safety of next-generation BTK inhibitors against Ibrutinib in patients with chronic lymphocytic leukemia (CLL) and small lymphocytic lymphoma (SLL).

Table 1: Head-to-Head Clinical Trial Efficacy Data

Clinical Trial Comparison Median Progression-Free Survival (PFS) Overall Response Rate (ORR)
ALPINE (Final Analysis) Zanubrutinib vs. Ibrutinib Sustained benefit for Zanubrutinib (HR: 0.68) 85.6% for Zanubrutinib vs. 75.4% for Ibrutinib
ELEVATE-RR Acalabrutinib vs. Ibrutinib 38.4 months for both (HR: 1.00)[7] 81.0% for Acalabrutinib vs. 77.0% for Ibrutinib[7]

Table 2: Key Safety and Tolerability Data from Head-to-Head Trials

Adverse Event Zanubrutinib vs. Ibrutinib (ALPINE) Acalabrutinib vs. Ibrutinib (ELEVATE-RR)
Atrial Fibrillation/Flutter (Any Grade) 7.1% vs. 17.0% 9.4% vs. 16.0%[7]
Hypertension (Any Grade) 27.2% vs. 25.3% Lower with Acalabrutinib (9% vs. 23%)[8]
Diarrhea (Any Grade) 18.8% vs. 25.6% Lower with Acalabrutinib (35% vs. 46%)[8]
Headache (Any Grade) N/A Higher with Acalabrutinib (35% vs. 20%)[8]
Cardiac Events (Fatal) 0 vs. 6[9] N/A
Treatment Discontinuation due to Adverse Events Lower with Zanubrutinib[9] 14.7% vs. 21.3%
Mechanism of Action: Covalent vs. Non-Covalent Inhibition

Ibrutinib, Acalabrutinib, and Zanubrutinib are covalent inhibitors that form an irreversible bond with the cysteine 481 (Cys481) residue in the active site of BTK.[2] Pirtobrutinib, in contrast, is a non-covalent, reversible inhibitor that does not rely on binding to Cys481.[10][11][12] This distinction is critical for overcoming acquired resistance, as mutations at the Cys481 site are a common mechanism of resistance to covalent BTK inhibitors.[11][13] Pirtobrutinib has demonstrated efficacy in patients who have developed resistance to covalent BTK inhibitors.[10][12]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the BTK signaling pathway targeted by these inhibitors and a generalized workflow for the clinical trials cited.

BTK_Signaling_Pathway BCR B-Cell Receptor (BCR) Lyn_Syk Lyn/Syk BCR->Lyn_Syk BTK Bruton's Tyrosine Kinase (BTK) Lyn_Syk->BTK Activates PLCy2 PLCγ2 BTK->PLCy2 Phosphorylates DAG_IP3 DAG / IP3 PLCy2->DAG_IP3 Signaling_Complex Downstream Signaling (NF-κB, AKT) DAG_IP3->Signaling_Complex Cell_Response B-Cell Proliferation, Survival, Adhesion Signaling_Complex->Cell_Response Inhibitors Ibrutinib & Analogues (Covalent/Non-covalent) Inhibitors->BTK Inhibit

Caption: BTK signaling pathway and the point of inhibition.

Clinical_Trial_Workflow cluster_screening Patient Screening cluster_randomization Randomization cluster_treatment Treatment Arms cluster_followup Follow-up & Analysis Patient_Population Relapsed/Refractory CLL/SLL Patients Randomization 1:1 Randomization Patient_Population->Randomization Arm_A Arm A: Next-Gen BTKi (e.g., Zanubrutinib, Acalabrutinib) Randomization->Arm_A Arm_B Arm B: Ibrutinib Randomization->Arm_B Follow_Up Treatment Until Progression or Unacceptable Toxicity Arm_A->Follow_Up Arm_B->Follow_Up Endpoints Primary & Secondary Endpoints: - Progression-Free Survival (PFS) - Overall Response Rate (ORR) - Safety (Adverse Events) Follow_Up->Endpoints

Caption: Generalized workflow of head-to-head clinical trials.

Experimental Protocols

The data presented is primarily derived from large-scale, randomized, open-label, phase III clinical trials. Below are the generalized methodologies for the key trials cited.

ALPINE Trial (NCT03734016) Methodology
  • Objective: To compare the efficacy and safety of Zanubrutinib versus Ibrutinib in patients with relapsed or refractory (R/R) CLL/SLL.

  • Study Design: A global, randomized, open-label phase III study.[14]

  • Patient Population: 652 patients with R/R CLL/SLL were randomized 1:1 to receive either Zanubrutinib or Ibrutinib.[9]

  • Treatment: Zanubrutinib administered orally at 160 mg twice daily, or Ibrutinib at 420 mg once daily. Treatment continued until disease progression or unacceptable toxicity.[9]

  • Primary Endpoint: Investigator-assessed overall response rate (ORR).[14]

  • Secondary Endpoints: Included progression-free survival (PFS), duration of response, overall survival, and safety.

ELEVATE-RR Trial (NCT02477696) Methodology
  • Objective: To compare the efficacy and safety of Acalabrutinib versus Ibrutinib in patients with previously treated CLL with high-risk features.

  • Study Design: A randomized, multicenter, open-label, non-inferiority phase III trial.[8]

  • Patient Population: 533 patients with previously treated CLL and the presence of a 17p or 11q deletion were randomized 1:1.[7][8]

  • Treatment: Acalabrutinib administered orally at 100 mg twice daily, or Ibrutinib at 420 mg once daily, until disease progression or unacceptable toxicity.[8]

  • Primary Endpoint: Independent Review Committee (IRC)-assessed non-inferiority of PFS.[8]

  • Secondary Endpoints: Included incidence of any-grade atrial fibrillation/flutter, grade ≥3 infection, Richter's transformation, and overall survival.[8]

BRUIN Trial (NCT03740529) Methodology (for Pirtobrutinib)
  • Objective: To evaluate the efficacy and safety of Pirtobrutinib in patients with previously treated B-cell malignancies.

  • Study Design: An open-label, multicenter, single-arm, phase 1/2 trial.[13][15]

  • Patient Population: Included patients with CLL/SLL who had previously been treated with a covalent BTK inhibitor.[15]

  • Treatment: Pirtobrutinib administered orally once daily.[16]

  • Primary Endpoint: Overall response rate (ORR).[15]

  • Key Efficacy Outcome: In patients with CLL/SLL previously treated with a covalent BTK inhibitor, the ORR was 73.3%, with a median PFS of 19.6 months.[15]

Conclusion

The development of next-generation BTK inhibitors marks a significant advancement in targeted therapy for B-cell malignancies. Head-to-head clinical trials have demonstrated that Acalabrutinib and Zanubrutinib offer improved safety profiles, particularly regarding cardiovascular toxicities, compared to Ibrutinib.[7][9][17] Zanubrutinib has also shown superiority in progression-free survival and overall response rate in the ALPINE study.[9][18] The non-covalent inhibitor Pirtobrutinib provides a valuable therapeutic option for patients who have developed resistance to covalent BTK inhibitors, addressing a key unmet clinical need.[10][12] These findings underscore the importance of continued research and development of more selective and versatile BTK inhibitors to improve patient outcomes.

References

Safety Operating Guide

Navigating the Safe Disposal of (Rac)-IBT6A: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, the responsible management of chemical compounds is paramount to ensuring a safe and compliant laboratory environment. This guide provides essential, step-by-step procedures for the proper disposal of (Rac)-IBT6A, a potent Bruton's tyrosine kinase (BTK) inhibitor. Adherence to these protocols is critical for personnel safety and environmental protection.

This compound is identified as an impurity of Ibrutinib, with a molecular formula of C22H22N6O[1][2]. Due to its biological activity and chemical structure, it must be handled and disposed of as hazardous chemical waste.

Immediate Safety and Handling Considerations

Before initiating any disposal procedures, it is imperative that all personnel are equipped with the appropriate Personal Protective Equipment (PPE). Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure.

Recommended Personal Protective Equipment (PPE):

  • Safety Goggles or Face Shield

  • Chemical-Resistant Gloves (e.g., Nitrile)

  • Laboratory Coat or Gown

  • Closed-Toed Shoes

Step-by-Step Disposal Protocol for this compound

The disposal of this compound must be managed in accordance with all institutional, local, and national regulations for hazardous chemical waste.

  • Waste Identification and Segregation:

    • All materials contaminated with this compound, including unused compound, solutions, contaminated labware (e.g., pipette tips, vials, tubes), and disposable PPE, must be treated as hazardous waste.

    • Crucially, this compound is a halogenated organic compound. Therefore, it must be segregated into a designated "Halogenated Organic Waste" container[3][4]. Do not mix with non-halogenated waste streams, as this can complicate and increase the cost of disposal[5].

    • Keep solid and liquid waste in separate, appropriately labeled containers.

  • Containerization:

    • Use only approved, leak-proof, and chemically compatible hazardous waste containers[6][7].

    • Ensure containers are securely closed at all times, except when adding waste[8][9].

    • Containers should not be filled beyond 90% capacity to prevent spillage during transport[10].

  • Labeling:

    • All waste containers must be clearly and accurately labeled with the words "Hazardous Waste"[5].

    • The label must include the full chemical name, "this compound," and a list of all other components and their approximate percentages or volumes[4][5].

    • Indicate the accumulation start date on the label[7].

  • Storage:

    • Store hazardous waste containers in a designated and secure Satellite Accumulation Area (SAA) at or near the point of generation[9].

    • Ensure secondary containment is used to prevent spills from reaching drains[11].

    • Segregate incompatible waste types to prevent dangerous reactions[6][11].

  • Disposal Request:

    • Once the container is full or reaches the institutional time limit for accumulation, arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company[3][9].

    • Never dispose of this compound or its containers in the regular trash or down the sanitary sewer[3][6].

Quantitative Data Summary

While specific quantitative disposal limits for this compound are not available, general regulatory guidelines for hazardous waste accumulation in a laboratory setting are summarized below.

ParameterGuidelineCitation(s)
Maximum Hazardous Waste Volume per SAA 55 gallons[9]
Maximum Acutely Toxic Waste (P-listed) 1 quart (liquid) or 1 kilogram (solid)[9]
Maximum Accumulation Time Typically up to 12 months, provided accumulation limits are not exceeded. Some regulations specify a maximum of six months.[6][9]
pH Range for Aqueous Waste (if applicable) Between 5.5 and 9.5 for collection in certain containers. Note: this compound is an organic compound and should not be in aqueous waste.[5]

Experimental Protocols: Empty Container Decontamination

Empty containers that once held this compound must be properly decontaminated before they can be considered non-hazardous.

  • Triple Rinsing:

    • Rinse the empty container three times with a suitable solvent capable of dissolving this compound. A common practice is to use a small amount of a solvent like acetone or ethanol.

    • The rinsate from each rinse must be collected and disposed of as halogenated organic hazardous waste[11][12].

  • Container Disposal:

    • After triple rinsing, deface or remove the original chemical label[11].

    • The now-empty and decontaminated container can typically be disposed of as regular laboratory glass or plastic waste, according to institutional policy.

G Workflow for this compound Disposal cluster_prep Preparation & Handling cluster_waste_gen Waste Generation & Segregation cluster_contain Containerization & Storage cluster_disposal Final Disposal A Don Appropriate PPE (Goggles, Gloves, Lab Coat) B Work in a Chemical Fume Hood A->B C Generate this compound Waste (Solid, Liquid, Contaminated Items) B->C D Is the waste halogenated? C->D E Segregate into 'Halogenated Organic Waste' D->E Yes F Segregate into 'Non-Halogenated Organic Waste' D->F No G Use Approved, Labeled Hazardous Waste Container E->G H Keep Container Securely Closed G->H I Store in Designated Satellite Accumulation Area (SAA) H->I J Container Full or Time Limit Reached? I->J K Contact EHS for Waste Pickup J->K Yes L Continue Accumulation J->L No L->C

Caption: Decision workflow for the proper disposal of this compound waste.

References

Personal protective equipment for handling (Rac)-IBT6A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling and disposal of (Rac)-IBT6A, a Bruton's tyrosine kinase (BTK) inhibitor. Given the absence of a specific Safety Data Sheet (SDS) for this compound, the following recommendations are based on the safety profiles of structurally similar aminobenzothiazole compounds and general best practices for handling potent research chemicals.

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory to prevent skin and eye contact, inhalation, and ingestion. The following table summarizes the recommended PPE for handling this compound.

PPE Category Specification Purpose
Hand Protection Nitrile or other chemically resistant gloves.To prevent skin contact and absorption.
Eye Protection Safety glasses with side shields or chemical splash goggles. A face shield may be required for larger quantities.To protect eyes from splashes and airborne particles.
Skin and Body Protection A standard laboratory coat. Additional protective clothing may be necessary depending on the scale of work.To prevent contamination of personal clothing and skin.
Respiratory Protection A NIOSH-approved respirator (e.g., N95 dust mask) should be used, especially when handling the solid form.To prevent inhalation of dust or aerosols.

Work should always be conducted in a well-ventilated area or a certified chemical fume hood.

Experimental Protocol: Safe Handling of this compound

Adherence to the following step-by-step protocol is crucial for the safe handling of this compound.

1. Preparation:

  • Ensure the work area, typically a chemical fume hood, is clean and uncluttered.

  • Verify that all necessary PPE is available and in good condition.

  • Have an emergency spill kit readily accessible.

2. Donning PPE:

  • Put on a lab coat, ensuring it is fully buttoned.

  • Wear safety glasses or goggles.

  • Put on the recommended gloves.

  • If handling the powder outside of a certified fume hood, a respirator is required.

3. Handling the Chemical:

  • Conduct all manipulations of this compound within a certified chemical fume hood to minimize inhalation exposure.

  • Use a spatula or other appropriate tools to handle the solid. Avoid creating dust.

  • If making a solution, add the solid to the solvent slowly to prevent splashing.

4. Post-Handling:

  • Securely close the container of this compound.

  • Clean the work area thoroughly.

  • Remove PPE in the correct order to avoid cross-contamination: gloves first, followed by the lab coat, and then eye protection.

  • Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.

Disposal Plan

Proper disposal of this compound and associated waste is critical to ensure laboratory safety and environmental protection.

  • Unused Chemical: Dispose of as hazardous chemical waste through your institution's Environmental Health and Safety (EHS) office. Do not discard in regular trash or down the drain.[1]

  • Contaminated Materials: All disposable materials that have come into contact with this compound, such as gloves, pipette tips, and paper towels, should be collected in a designated hazardous waste container and disposed of according to your institution's EHS guidelines.

  • Empty Containers: Empty containers should be triple-rinsed with a suitable solvent. The rinsate should be collected and disposed of as hazardous waste. The rinsed container can then be disposed of as non-hazardous waste, or as directed by your EHS office.

Workflow for Safe Handling and Disposal

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal Prep Clean and Prepare Fume Hood GetPPE Gather Required PPE Prep->GetPPE DonPPE Don PPE Prep->DonPPE SpillKit Ensure Spill Kit is Accessible GetPPE->SpillKit HandleInHood Handle this compound in Fume Hood DonPPE->HandleInHood Weighing Weigh Solid / Prepare Solution HandleInHood->Weighing SecureContainer Securely Close Container Weighing->SecureContainer CleanArea Clean Work Area SecureContainer->CleanArea RemovePPE Remove PPE Correctly CleanArea->RemovePPE WashHands Wash Hands Thoroughly RemovePPE->WashHands Unused Dispose of Unused Chemical as Hazardous Waste WashHands->Unused Contaminated Dispose of Contaminated Materials as Hazardous Waste Unused->Contaminated Empty Triple-Rinse and Dispose of Empty Container Contaminated->Empty

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.